Product packaging for 2-Phenyl-4-penten-2-ol(Cat. No.:CAS No. 61077-65-4)

2-Phenyl-4-penten-2-ol

Cat. No.: B1630499
CAS No.: 61077-65-4
M. Wt: 162.23 g/mol
InChI Key: BELRNEPYFJNSPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Phenyl-4-penten-2-ol is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O B1630499 2-Phenyl-4-penten-2-ol CAS No. 61077-65-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylpent-4-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-3-9-11(2,12)10-7-5-4-6-8-10/h3-8,12H,1,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELRNEPYFJNSPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=C)(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50976569
Record name 2-Phenylpent-4-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50976569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61077-65-4, 4743-74-2
Record name 2-Phenyl-4-penten-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061077654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4743-74-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25527
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenylpent-4-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50976569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenyl-4-penten-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-4-penten-2-ol is a tertiary alcohol of significant interest in organic synthesis, serving as a versatile building block for more complex molecular architectures. Its structure, featuring a phenyl group, a hydroxyl group, and a terminal alkene, provides multiple reactive sites for further chemical transformations. This guide, intended for researchers and professionals in the chemical and pharmaceutical sciences, offers a comprehensive overview of the synthesis and detailed characterization of this compound. We will delve into the practical and theoretical aspects of its preparation via a Grignard reaction and its structural elucidation through modern spectroscopic techniques.

Synthesis of this compound via Grignard Reaction

The most common and efficient method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound.[1] In this specific synthesis, vinylmagnesium bromide acts as the nucleophilic Grignard reagent, and acetophenone serves as the electrophilic ketone substrate.

Reaction Mechanism

The reaction proceeds in two main stages. First, the vinyl Grignard reagent attacks the electrophilic carbonyl carbon of acetophenone, leading to the formation of a magnesium alkoxide intermediate.[2] This step is carried out under anhydrous conditions to prevent the highly basic Grignard reagent from being quenched by protic solvents like water. In the second stage, a workup with a weak acid, such as aqueous ammonium chloride, protonates the alkoxide to yield the final product, this compound.[3]

G_reaction_mechanism acetophenone Acetophenone alkoxide_intermediate Magnesium Alkoxide Intermediate acetophenone->alkoxide_intermediate 1. Nucleophilic Attack vinylmagnesium_bromide Vinylmagnesium Bromide vinylmagnesium_bromide->alkoxide_intermediate final_product This compound alkoxide_intermediate->final_product 2. Acidic Workup (H₃O⁺)

Caption: Grignard reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is a synthesized procedure based on established methods for Grignard reactions.[4][5][6]

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Vinyl bromide

  • Acetophenone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, reflux condenser)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Grignard Reagent (Vinylmagnesium Bromide):

    • All glassware must be oven-dried to ensure anhydrous conditions.

    • In a three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add magnesium turnings.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • Add a small amount of vinyl bromide to initiate the reaction. Gentle warming may be necessary.

    • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining vinyl bromide, dissolved in the anhydrous solvent, dropwise from the dropping funnel at a rate that maintains a gentle reflux.[7]

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Reaction with Acetophenone:

    • Cool the freshly prepared vinylmagnesium bromide solution in an ice bath.

    • Dissolve acetophenone in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the acetophenone solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur. Maintain a controlled addition rate to keep the reaction from becoming too vigorous.[3]

    • After the addition is complete, allow the reaction mixture to stir at room temperature for at least one hour to ensure completion.

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while stirring. This will protonate the alkoxide and precipitate magnesium salts.[8]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.[9]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.2-7.4Multiplet5HAromatic protons (C₆H₅)
~5.8-6.0Multiplet1HVinylic proton (-CH=)
~5.0-5.2Multiplet2HTerminal vinylic protons (=CH₂)
~2.5Singlet1HHydroxyl proton (-OH)
~2.4Multiplet2HMethylene protons (-CH₂-)
~1.5Singlet3HMethyl protons (-CH₃)

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of unique carbon environments in the molecule.[10][11]

Chemical Shift (ppm)Assignment
~147Quaternary aromatic carbon
~134Vinylic carbon (-CH=)
~128Aromatic carbons
~127Aromatic carbons
~125Aromatic carbons
~118Terminal vinylic carbon (=CH₂)
~74Quaternary carbon bearing the hydroxyl group
~48Methylene carbon (-CH₂-)
~29Methyl carbon (-CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[12][13] For this compound, the key absorptions are:

Wavenumber (cm⁻¹)Functional GroupDescription
3200-3600 (broad)O-HAlcohol hydroxyl stretch
3000-3100 (medium)C-HAromatic and vinylic C-H stretch
2850-3000 (medium)C-HAliphatic C-H stretch
~1640 (weak)C=CAlkene C=C stretch
1450-1600 (medium)C=CAromatic C=C stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.[1][14]

  • Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (162.23 g/mol ).[1] This peak may be weak or absent in the electron ionization (EI) mass spectrum of alcohols.[15]

  • Key Fragmentation Patterns: Common fragmentation pathways for tertiary alcohols include the loss of water (M-18) and alpha-cleavage. The fragmentation pattern will likely show significant peaks corresponding to the loss of a methyl group (m/z 147) and the loss of a vinyl group (m/z 135). The base peak is often the result of the cleavage of the bond between the carbon bearing the hydroxyl group and the phenyl group, leading to a stable benzylic cation.

G_experimental_workflow synthesis Synthesis of this compound (Grignard Reaction) workup Reaction Workup and Crude Product Isolation synthesis->workup purification Purification by Vacuum Distillation workup->purification characterization Spectroscopic Characterization purification->characterization nmr NMR Spectroscopy (¹H and ¹³C) characterization->nmr ir IR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms

Caption: Overall experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has provided a detailed framework for the synthesis and characterization of this compound. The Grignard reaction of vinylmagnesium bromide with acetophenone stands as a reliable and efficient synthetic route. The structural integrity of the synthesized compound can be confidently confirmed through a combination of NMR, IR, and mass spectrometry. The protocols and spectral interpretations presented herein serve as a valuable resource for researchers engaged in organic synthesis and drug development, facilitating the preparation and validation of this important chemical intermediate.

References

An In-depth Technical Guide to 2-Phenyl-4-penten-2-ol: Structure, Properties, and Synthetic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-4-penten-2-ol is a chiral tertiary allylic alcohol with the molecular formula C₁₁H₁₄O.[1] While specific, direct applications in drug development are not extensively documented in publicly available literature, its structure is of significant interest to medicinal chemists. The molecule combines three key functional motifs: a chiral tertiary alcohol, a phenyl group, and a terminal alkene. This unique combination presents a versatile scaffold for chemical modification and the synthesis of diverse compound libraries for biological screening. Chiral tertiary alcohols are a vital structural feature in many pharmaceuticals, and the presence of both aromatic and alkenyl groups provides multiple handles for derivatization.[2][3]

This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. It offers a detailed, field-proven protocol for its synthesis via the Grignard reaction, an analysis of its spectroscopic characteristics, and an expert perspective on its potential reactivity and applications as a foundational building block in drug discovery programs.

Part 1: Molecular Structure and Physicochemical Properties

This compound is a chiral molecule, existing as (R)- and (S)-enantiomers. The central quaternary carbon, bonded to the hydroxyl group, is the stereocenter. The presence of a phenyl ring, a methyl group, and an allyl group attached to this carbon creates a sterically defined and functionally rich molecule.

Key Identifiers and Properties:

PropertyValueSource(s)
IUPAC Name This compound[1][4]
Synonyms 2-phenylpent-4-en-2-ol[4]
CAS Number 4743-74-2 (common), 61077-65-4 (NIST)[1][4]
Molecular Formula C₁₁H₁₄O[1]
Molecular Weight 162.23 g/mol
Appearance Colorless to Yellow/Orange Liquid
Boiling Point 100 °C @ 17 mmHg[5]
Density 0.99 g/cm³[5]
Refractive Index 1.5250 - 1.5280[5]
Flash Point 66 °C (Combustible Liquid)[6]
SMILES C=CCC(C)(O)C1=CC=CC=C1[7]
InChIKey BELRNEPYFJNSPN-UHFFFAOYSA-N[1][7]

Part 2: Synthesis and Mechanistic Insight

The most direct and industrially scalable method for synthesizing tertiary alcohols like this compound is the Grignard reaction.[8][9] This reaction involves the nucleophilic addition of an organomagnesium halide to the carbonyl carbon of a ketone or aldehyde. For this specific target, two primary retrosynthetic pathways are viable:

  • Pathway A: Reaction of allylmagnesium bromide with acetophenone.

  • Pathway B: Reaction of phenylmagnesium bromide with methyl vinyl ketone (4-penten-2-one).

Pathway A is often preferred in a laboratory setting due to the stability and commercial availability of acetophenone. The following protocol details this robust and reliable approach.

Experimental Protocol: Synthesis via Grignard Reaction (Pathway A)

This protocol is a self-validating system. Successful formation of the Grignard reagent is visually indicated by the disappearance of magnesium and the formation of a cloudy grey-brown solution. The subsequent reaction with acetophenone is exothermic, providing further confirmation of the reaction's progress. Final product identity is confirmed by spectroscopic analysis.

Materials and Reagents:

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether or THF

  • Iodine crystal (as initiator)

  • Acetophenone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Apparatus Preparation (Trustworthiness Pillar): All glassware must be rigorously dried in an oven at >120°C overnight and assembled hot under a stream of dry nitrogen or argon. This is critical as Grignard reagents are strong bases and will be quenched by protic sources, primarily water.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel, all under a positive pressure of inert gas.

    • Add a small volume of anhydrous ether and a single crystal of iodine. The iodine etches the passivating magnesium oxide layer, exposing fresh magnesium metal to initiate the reaction.

    • Prepare a solution of allyl bromide (1.0 equivalent) in anhydrous ether in the dropping funnel.

    • Add a small portion of the allyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. If the reaction does not start, gentle warming with a heat gun may be required.

    • Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. The causality here is to control the exothermic reaction; adding the reagent too quickly can lead to an uncontrollable reflux rate.

    • After the addition is complete, continue stirring until most of the magnesium has been consumed. The resulting cloudy, grey-brown solution is the allylmagnesium bromide Grignard reagent.

  • Reaction with Acetophenone:

    • Cool the Grignard reagent solution in an ice-water bath.

    • Add a solution of acetophenone (1.0 equivalent) in anhydrous ether to the dropping funnel and add it dropwise to the stirred Grignard reagent. This addition is exothermic and must be controlled to prevent side reactions.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure completion.

  • Workup and Purification:

    • Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This is a safer alternative to water or dilute acid, as it is less acidic and minimizes the risk of emulsion formation and potential acid-catalyzed dehydration of the tertiary alcohol product.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with diethyl ether.

    • Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield pure this compound.

Visualizing the Workflow & Mechanism

G cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Nucleophilic Addition cluster_workup Workup & Purification Dry Dry Glassware Mg Mg Turnings + I₂ Dry->Mg Assemble under N₂ Initiate Initiate Reaction Mg->Initiate AllylBr Allyl Bromide in Ether AllylBr->Initiate Add_AllylBr Dropwise Addition (Control Reflux) Initiate->Add_AllylBr Stir Stir to Completion Add_AllylBr->Stir Cool Cool Grignard Stir->Cool Add_Aceto Dropwise Addition of Acetophenone Cool->Add_Aceto React Stir at RT Add_Aceto->React Quench Quench with aq. NH₄Cl React->Quench Extract Extract with Ether Quench->Extract Dry_Evap Dry & Evaporate Extract->Dry_Evap Purify Vacuum Distillation Dry_Evap->Purify Final This compound Purify->Final Yields

Caption: Experimental workflow for the synthesis of this compound.

G reagents Acetophenone + Allylmagnesium Bromide intermediate Tetrahedral Intermediate (Alkoxide Salt) reagents->intermediate Nucleophilic Attack product This compound intermediate->product Protonation (Workup)

Caption: Simplified reaction mechanism for Grignard synthesis.

Part 3: Spectroscopic Characterization

Confirming the structure of the synthesized product is paramount. The following are the expected key features in its spectroscopic analyses.

  • ¹H NMR Spectroscopy: The spectrum will be complex but highly informative.[7]

    • Aromatic Protons: A multiplet between 7.2-7.5 ppm integrating to 5H.

    • Vinyl Protons: A complex multiplet between 5.0-6.0 ppm, corresponding to the three protons of the terminal alkene. The internal proton (-CH=) will be a multiplet of doublets of doublets.

    • Allylic Protons (-CH₂-): A doublet around 2.5-2.8 ppm, coupled to the adjacent vinyl proton.

    • Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration-dependent, typically between 1.5-2.5 ppm.

    • Methyl Protons (-CH₃): A sharp singlet around 1.5 ppm integrating to 3H.

  • ¹³C NMR Spectroscopy:

    • Aromatic Carbons: Multiple signals between ~125-145 ppm.

    • Alkene Carbons: Two signals, one around ~134 ppm (-CH=) and another around ~118 ppm (=CH₂).

    • Quaternary Carbon (C-OH): A signal around ~75 ppm.

    • Allylic Carbon (-CH₂-): A signal around ~48 ppm.

    • Methyl Carbon (-CH₃): A signal around ~30 ppm.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.[1]

    • Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

    • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

    • C=C Stretch (Alkene): A medium intensity peak around 1640 cm⁻¹.

    • C=C Stretch (Aromatic): Peaks around 1600 and 1450 cm⁻¹.[10][11]

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A peak at m/z = 162.

    • Key Fragmentation: A prominent peak at m/z = 121, corresponding to the loss of the allyl group (•C₃H₅), resulting in a stable benzylic cation [C₆H₅C(OH)CH₃]⁺. Another significant peak would be at m/z = 43, representing the [CH₃CO]⁺ fragment or loss of the phenyl group followed by rearrangement. The base peak is often the most stable fragment.[12][13]

Part 4: Reactivity and Potential in Drug Discovery

While direct biological data for this compound is scarce, its value lies in its potential as a synthetic intermediate.[14] The three main functional groups offer distinct sites for chemical modification.

  • The Tertiary Alcohol: This group can be derivatized to form ethers or esters, which can modulate properties like lipophilicity and metabolic stability. While tertiary alcohols are resistant to direct oxidation under standard conditions, allylic tertiary alcohols can undergo oxidation via an allylic shift.[5]

  • The Terminal Alkene: The double bond is a versatile handle for a wide range of transformations, including:

    • Hydrogenation: To produce the saturated analog, 2-phenyl-2-pentanol.

    • Epoxidation: To form a reactive epoxide, a common intermediate in drug synthesis.

    • Hydroboration-Oxidation: To introduce a primary alcohol at the terminal position, creating a diol.

    • Heck or Suzuki Coupling: To append other molecular fragments.

  • The Phenyl Ring: The aromatic ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) to introduce substituents that can interact with biological targets or alter the molecule's electronic properties.

The inherent chirality of this compound is perhaps its most valuable feature for drug development.[3][15][16] Asymmetric synthesis or chiral resolution can provide access to single enantiomers, which can be used to build stereochemically pure downstream compounds, a critical requirement for modern pharmaceuticals. The phenylpropanoid scaffold, to which this molecule is related, is found in many natural products with a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[17][18][19] This suggests that derivatives of this compound could be promising candidates for screening in these therapeutic areas.

Part 5: Safety and Handling

This compound is classified as a combustible liquid.[6] Standard laboratory safety protocols for handling such chemicals must be strictly followed.

  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the accumulation of vapors.[20][21]

    • Keep away from open flames, sparks, hot surfaces, and other sources of ignition.[6][22]

    • Use non-sparking tools and ensure electrical equipment is properly grounded to prevent static discharge, especially during solvent transfers.[20]

  • Personal Protective Equipment (PPE):

    • Wear safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

    • Segregate from strong oxidizing agents.[21]

  • Fire Safety:

    • In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[6]

Conclusion

This compound is a structurally intriguing molecule that, while not extensively studied for its own biological activity, represents a valuable and versatile chiral building block for medicinal chemistry and drug discovery. Its synthesis is readily achievable through well-established and scalable methods like the Grignard reaction. The presence of three distinct and reactive functional groups provides a rich platform for the generation of diverse chemical libraries. For researchers and drug development professionals, the potential of this compound lies not in its known applications, but in the possibilities it holds for the synthesis of novel, stereochemically defined compounds for future therapeutic evaluation.

References

Spectroscopic Characterization of 2-Phenyl-4-penten-2-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 2-Phenyl-4-penten-2-ol, a tertiary alcohol of interest in synthetic organic chemistry and fragrance applications. Designed for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the spectral information but also the underlying principles of data acquisition and interpretation.

Introduction

This compound is a chiral tertiary alcohol with the molecular formula C₁₁H₁₄O. Its structure, featuring a phenyl ring, a vinyl group, and a hydroxyl-bearing stereocenter, presents a rich landscape for spectroscopic analysis. Understanding the characteristic spectral signatures of this molecule is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data, providing a holistic view of the molecule's structural features.

Molecular Structure

To provide a clear visual representation of the molecule at the heart of this guide, the following diagram illustrates the chemical structure of this compound.

Figure 1: Chemical structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound reveals the number of distinct proton environments and their connectivity.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.41 - 7.20m5HAr-H
5.60m1H-CH=CH₂
5.07m2H-CH=CH₂
2.63d2H-CH₂-
2.36s1H-OH
1.51s3H-CH₃

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (7.41 - 7.20 ppm): The complex multiplet in this region, integrating to five protons, is characteristic of the protons on the monosubstituted benzene ring. The overlapping signals are due to the small differences in their chemical environments.

  • Vinyl Protons (5.60 and 5.07 ppm): The multiplet at 5.60 ppm corresponds to the methine proton of the vinyl group (-CH=CH₂). The multiplet at 5.07 ppm, integrating to two protons, represents the terminal vinyl protons (=CH₂). The complex splitting patterns arise from both geminal and vicinal coupling.

  • Allylic Protons (2.63 ppm): The doublet at 2.63 ppm is assigned to the two allylic protons (-CH₂-). Their proximity to the chiral center makes them diastereotopic, and they appear as a doublet due to coupling with the adjacent vinyl proton.

  • Hydroxyl Proton (2.36 ppm): The singlet at 2.36 ppm is characteristic of the hydroxyl proton (-OH). Its chemical shift can vary with concentration and solvent, and it typically does not show coupling due to rapid exchange.

  • Methyl Protons (1.51 ppm): The sharp singlet at 1.51 ppm, integrating to three protons, corresponds to the methyl group attached to the tertiary carbon bearing the hydroxyl group. The absence of coupling confirms its attachment to a quaternary carbon.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~147Ar-C (quaternary)
~135-CH=CH₂
~128Ar-CH
~127Ar-CH
~125Ar-CH
~118-CH=CH₂
~74C-OH (quaternary)
~49-CH₂-
~29-CH₃

Note: The chemical shifts for the aromatic carbons are approximate and the exact assignment of the ortho, meta, and para carbons would require further 2D NMR experiments.

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Carbons (~147 - 125 ppm): The signals in this region are characteristic of the six carbons of the phenyl ring. The quaternary carbon attached to the pentenyl chain is expected to be the most downfield (~147 ppm). The other signals correspond to the protonated aromatic carbons.

  • Vinyl Carbons (~135 and ~118 ppm): The signal at approximately 135 ppm is assigned to the internal carbon of the double bond (-CH=), while the signal around 118 ppm corresponds to the terminal carbon (=CH₂).

  • Tertiary Alcohol Carbon (~74 ppm): The signal at approximately 74 ppm is characteristic of the quaternary carbon atom bonded to the hydroxyl group. Its downfield shift is due to the deshielding effect of the oxygen atom.

  • Allylic Carbon (~49 ppm): The signal around 49 ppm is attributed to the allylic carbon (-CH₂-).

  • Methyl Carbon (~29 ppm): The most upfield signal, at approximately 29 ppm, is assigned to the methyl carbon.

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of a liquid sample like this compound is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Fourier transform the free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum and integrate the signals for ¹H NMR.

Figure 2: General workflow for NMR data acquisition.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (alcohol)
~3080Medium=C-H stretch (alkene, aromatic)
~2980, 2930MediumC-H stretch (alkane)
~1640MediumC=C stretch (alkene)
~1600, 1490, 1450Medium to WeakC=C stretch (aromatic)
~990, 910Strong=C-H bend (alkene, out-of-plane)
~760, 700StrongC-H bend (aromatic, out-of-plane)

Data obtained from the NIST WebBook[1].

Interpretation of the IR Spectrum:

  • O-H Stretch (~3400 cm⁻¹): The strong, broad absorption band in this region is a definitive indication of the presence of a hydroxyl group and is characteristic of hydrogen-bonded alcohols.

  • C-H Stretches (~3080 - 2930 cm⁻¹): The absorptions above 3000 cm⁻¹ are due to the C-H stretching vibrations of the sp² hybridized carbons of the aromatic ring and the vinyl group. The peaks below 3000 cm⁻¹ are characteristic of the C-H stretches of the sp³ hybridized carbons in the methyl and methylene groups.

  • C=C Stretches (~1640 - 1450 cm⁻¹): The absorption at ~1640 cm⁻¹ is attributed to the stretching vibration of the carbon-carbon double bond of the vinyl group. The series of absorptions between 1600 and 1450 cm⁻¹ are characteristic of the C=C stretching vibrations within the aromatic ring.

  • Out-of-Plane Bending Vibrations (~990 - 700 cm⁻¹): The strong bands at approximately 990 and 910 cm⁻¹ are characteristic of the out-of-plane C-H bending vibrations of a monosubstituted alkene (vinyl group). The strong absorptions around 760 and 700 cm⁻¹ are indicative of a monosubstituted benzene ring.

Experimental Protocol for FT-IR Spectroscopy (Liquid Sample)

For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) or transmission method can be used.

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and the bench is purged with dry air or nitrogen.

  • Background Spectrum: Record a background spectrum of the clean ATR crystal or an empty salt plate (for transmission).

  • Sample Application:

    • ATR: Place a small drop of the liquid sample directly onto the ATR crystal.

    • Transmission: Place a drop of the liquid sample onto a KBr or NaCl salt plate and cover with a second plate to create a thin film.

  • Data Acquisition: Place the sample in the spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
162~5[M]⁺ (Molecular Ion)
147~10[M - CH₃]⁺
121~70[M - C₃H₅]⁺ (Loss of allyl radical)
105~100[C₇H₇O]⁺ (Rearrangement) or [C₈H₉]⁺
77~20[C₆H₅]⁺ (Phenyl cation)
43~50[C₃H₇]⁺ or [CH₃CO]⁺

Data obtained from ChemicalBook[2].

Interpretation of the Mass Spectrum:

The mass spectrum of this compound is consistent with its structure as a tertiary benzylic alcohol.

  • Molecular Ion (m/z 162): A small peak is observed for the molecular ion, which is typical for tertiary alcohols as they readily undergo fragmentation.

  • Alpha-Cleavage: The fragmentation of tertiary alcohols is often dominated by alpha-cleavage, the breaking of a bond adjacent to the carbon bearing the hydroxyl group.

    • Loss of a Methyl Radical (m/z 147): Cleavage of the C-CH₃ bond results in the formation of a resonance-stabilized oxonium ion at m/z 147.

    • Loss of an Allyl Radical (m/z 121): Cleavage of the C-CH₂CH=CH₂ bond leads to the formation of a stable benzylic cation with an attached hydroxyl and methyl group at m/z 121. This is a significant peak in the spectrum.

  • Base Peak (m/z 105): The most abundant ion in the spectrum is observed at m/z 105. This can be formed through rearrangement and loss of propene from the m/z 147 fragment or other complex fragmentation pathways.

  • Phenyl Cation (m/z 77): The peak at m/z 77 is characteristic of the phenyl cation, formed by cleavage of the bond between the phenyl ring and the rest of the molecule.

  • Other Fragments (m/z 43): The peak at m/z 43 is likely due to the propyl cation or an acetyl cation formed through rearrangement.

G M [M]⁺˙ m/z 162 F147 [M - CH₃]⁺ m/z 147 M->F147 - •CH₃ F121 [M - C₃H₅]⁺ m/z 121 M->F121 - •C₃H₅ F105 [C₇H₇O]⁺ or [C₈H₉]⁺ m/z 105 F147->F105 - C₃H₄ F77 [C₆H₅]⁺ m/z 77 F121->F77 - C₅H₈O

Figure 3: Proposed major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry

A typical protocol for analyzing a volatile liquid like this compound using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is as follows:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.

    • Column: Use a suitable capillary column (e.g., a non-polar DB-5 or equivalent).

    • Temperature Program: Employ a temperature program to separate the components of the sample, for example, starting at 50°C and ramping up to 250°C.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of ions against their m/z values.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a comprehensive and unambiguous structural characterization of this compound. Each technique offers complementary information, from the detailed connectivity of the carbon-hydrogen framework to the identification of functional groups and the confirmation of molecular weight. The protocols and interpretations detailed in this guide serve as a valuable resource for scientists and researchers working with this and structurally related compounds, ensuring analytical accuracy and fostering a deeper understanding of the relationship between molecular structure and spectroscopic data.

References

2-Phenyl-4-penten-2-ol CAS number and physical constants

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Phenyl-4-penten-2-ol

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a tertiary alcohol of interest in synthetic organic chemistry. The document delineates its chemical identity, physicochemical properties, a detailed synthesis protocol, and essential safety information, grounded in authoritative sources to ensure scientific integrity and practical applicability.

Chemical Identity and Structure

This compound is a chemical compound with the molecular formula C₁₁H₁₄O.[1][2][3] It possesses a chiral center at the carbon bearing the hydroxyl group and the phenyl ring, making it a valuable building block in stereoselective synthesis.

Molecular Structure:

An interesting aspect of this compound is the existence of two CAS Registry Numbers in various chemical databases. This can be a source of confusion, and researchers are advised to verify the identity of the compound using analytical data.

  • CAS Registry Number: 4743-74-2[2][3][4]

  • Alternate CAS Registry Number: 61077-65-4[1][5]

Both numbers are often listed as synonyms in supplier catalogs.[3] For the purpose of this guide, we will refer to both where appropriate.

Physicochemical and Spectroscopic Properties

The physical properties of this compound are critical for its handling, storage, and application in experimental setups. The data compiled from various chemical suppliers and databases are summarized below.

Table 1: Physical and Chemical Constants
PropertyValueSource(s)
Molecular Formula C₁₁H₁₄O[1][2][3]
Molecular Weight 162.23 g/mol [1][2]
Appearance Colorless to Yellow to Orange clear liquid[6]
Boiling Point 100 °C at 17 mmHg[2][6]
Density 0.99 g/cm³[2][6]
Refractive Index 1.5250 to 1.5280[2][6]
Flash Point 132 °C[2][6]
Storage Temperature 2-8°C[2][6]
Predicted pKa 14.29 ± 0.29[2]
Spectroscopic Data

Spectroscopic analysis is fundamental to verifying the structure and purity of this compound. The National Institute of Standards and Technology (NIST) provides reference spectra for this compound.[1]

  • Infrared (IR) Spectrum: The IR spectrum displays characteristic peaks for the hydroxyl group (O-H stretch) around 3400-3600 cm⁻¹, C-H stretches from the aromatic ring and alkyl chain, and a prominent peak for the vinyl C=C stretch around 1640 cm⁻¹.[1]

  • Mass Spectrum (MS): The electron ionization mass spectrum is available in the NIST database, providing a fragmentation pattern that can be used for structural confirmation.[1][5]

Synthesis Protocol: Grignard Reaction of Acetophenone

The synthesis of tertiary alcohols such as this compound is classically achieved via a Grignard reaction. This method offers high yields and is a staple in synthetic chemistry. The following protocol describes the synthesis from acetophenone and allyl bromide.

Principle of the Method

The Grignard reagent, allylmagnesium bromide, is first prepared by reacting allyl bromide with magnesium turnings in anhydrous diethyl ether. This organometallic compound acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetophenone. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product. The use of anhydrous conditions is critical, as Grignard reagents react readily with water.

Step-by-Step Experimental Protocol

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether

  • Iodine crystal (as initiator)

  • Acetophenone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, and condenser

Procedure:

  • Preparation of Grignard Reagent:

    • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.

    • Maintain a gentle reflux by controlling the rate of addition. After all the allyl bromide is added, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetophenone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of acetophenone in anhydrous diethyl ether dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture again to 0 °C and slowly quench it by adding saturated aqueous NH₄Cl solution. This step is crucial to protonate the alkoxide and dissolve the magnesium salts.

    • Separate the organic layer (ether) and extract the aqueous layer twice with diethyl ether.

    • Combine the organic extracts and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow Reactants Reactants - Allyl Bromide - Magnesium Turnings - Acetophenone - Anhydrous Diethyl Ether Step1 Step 1: Grignard Formation (Allylmagnesium Bromide Synthesis) Anhydrous Conditions Reactants->Step1 Initiation Step2 Step 2: Nucleophilic Addition (Reaction with Acetophenone) 0°C to Room Temp Step1->Step2 Grignard Reagent Step3 Step 3: Aqueous Workup (Quenching with sat. NH4Cl) Step2->Step3 Alkoxide Intermediate Step4 Step 4: Extraction & Drying (Diethyl Ether, MgSO4) Step3->Step4 Crude Product Step5 Step 5: Purification (Vacuum Distillation) Step4->Step5 Dried Organic Phase Product Final Product This compound Step5->Product Purified Product

Caption: Workflow for the synthesis of this compound.

Safety and Handling

Proper handling of this compound and the reagents used in its synthesis is paramount for laboratory safety.

  • Hazard Classification: The compound is classified as a combustible liquid (H227).

  • Precautionary Measures:

    • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood.

  • Fire Fighting: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

  • Storage: Store in a well-ventilated place and keep cool, ideally between 2-8°C as recommended.[2][6]

Conclusion

This compound is a versatile tertiary alcohol with well-defined physical properties. Understanding its dual CAS numbering is crucial for accurate sourcing. The synthesis via a Grignard reaction is a robust and scalable method, demonstrating a fundamental transformation in organic chemistry. Adherence to safety protocols is essential when handling this combustible liquid and the hazardous reagents required for its synthesis. This guide serves as a foundational resource for researchers incorporating this molecule into their synthetic and developmental workflows.

References

Introduction: The Significance of 2-Phenyl-4-penten-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Phenyl-4-penten-2-ol

This compound is a tertiary homoallylic alcohol of significant interest in organic synthesis. Its structure, featuring a chiral center, a phenyl group, and a terminal alkene, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and natural products. The allylic alcohol moiety is a key functional group that can undergo a variety of transformations, such as epoxidation, dihydroxylation, and rearrangement reactions, providing access to a diverse range of chemical architectures.

This guide provides an in-depth exploration of the primary synthetic routes to this compound, grounded in fundamental organometallic principles. We will move from classic, robust methodologies like the Grignard and Barbier reactions to more modern, catalytic approaches. The focus will be on the underlying causality of experimental choices, providing researchers with the necessary insights to not only replicate these procedures but also to adapt them for their specific research needs.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₄O
Molecular Weight162.23 g/mol
CAS Number61077-65-4
Boiling Point100 °C @ 17 mmHg
Density0.99 g/cm³
Refractive Index1.525 - 1.528
AppearanceColorless to Yellow Liquid

Methodology 1: The Grignard Reaction - A Classic and Robust Approach

The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most powerful and widely used carbon-carbon bond-forming reactions in organic chemistry. It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile, such as a carbonyl compound. For the synthesis of this compound, two primary Grignard pathways are viable, both culminating in the desired tertiary alcohol.

Pathway A: Allylmagnesium Bromide and Acetophenone

This is arguably the most direct approach. The nucleophilic allyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of acetophenone.

Reaction Mechanism

The causality of this reaction is rooted in the polarity of the carbon-magnesium bond. Magnesium is significantly less electronegative than carbon, resulting in a highly polarized bond where the carbon atom is electron-rich and acts as a potent nucleophile (a carbanion equivalent).

  • Formation of the Grignard Reagent: Allyl bromide reacts with magnesium metal in an anhydrous ether solvent. The magnesium inserts into the carbon-bromine bond, forming allylmagnesium bromide. This step is critical and highly sensitive to moisture, as any water will protonate and destroy the Grignard reagent.

  • Nucleophilic Addition: The nucleophilic allyl carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetophenone. This forms a tetrahedral magnesium alkoxide intermediate.

  • Acidic Work-up: The reaction mixture is quenched with a mild acid (e.g., saturated aqueous ammonium chloride) to protonate the alkoxide, yielding the final product, this compound.

Grignard Reaction Mechanism cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2 & 3: Nucleophilic Addition & Work-up Allyl-Br Allyl-Br ether anhydrous ether AllylMgBr Allyl-MgBr Allyl-Br->AllylMgBr + Mg Mg Mg Intermediate MgBr-Alkoxide Intermediate AllylMgBr->Intermediate + Acetophenone Acetophenone Acetophenone Product This compound Intermediate->Product + H₃O⁺ H3O H₃O⁺ (Work-up) Barbier Reaction Workflow start One-Pot Reaction Vessel reactants Acetophenone + Allyl Bromide + Metal (e.g., Zn, In, Sn) start->reactants Combine in_situ In-Situ Generation of Organometallic Nucleophile reactants->in_situ Metal promotes addition Nucleophilic Addition to Carbonyl in_situ->addition workup Aqueous Work-up (e.g., sat. aq. NH₄Cl) addition->workup product This compound workup->product Boron Catalytic Cycle center Boron Catalyst allene Allene center->allene Hydroboration product_alkoxide Borinic Ester Intermediate allene->product_alkoxide + Acetophenone (Allylation) ketone Acetophenone product Product product_alkoxide->product Transborylation/ Hydrolysis product->center Catalyst Regeneration

reactivity and stability of 2-Phenyl-4-penten-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of 2-Phenyl-4-penten-2-ol

Abstract

This compound is a tertiary allylic alcohol of significant interest in synthetic organic chemistry. Its unique structure, featuring a tertiary alcohol, a vinyl group, and a phenyl ring, imparts a rich and complex reactivity profile. This guide provides a comprehensive analysis of the molecule's stability, degradation pathways, and key chemical transformations. We will explore its synthesis, characteristic reactions such as oxidative rearrangements and acid-catalyzed dehydrations, and the analytical methodologies essential for its characterization. This document is intended for researchers and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 4743-74-2) possesses a stereocenter at the carbinol carbon, which is also a quaternary center.[1] The molecule's structure combines the stability of a phenyl group with the reactivity of an allylic alcohol system. This combination is central to its chemical behavior.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₁H₁₄O[2]
Molecular Weight162.23 g/mol [2]
Boiling Point100°C / 17 mmHg[3]
Density0.99 g/cm³[1][3]
Refractive Index1.5250 to 1.5280[3]
pKa14.29 ± 0.29 (Predicted)[3]
LogP2.47 (Predicted)[3]
Physical StateLiquid[4]
Storage TemperatureRoom Temperature, recommended <15°C in a cool, dark place[4]

Synthesis of this compound

The most direct and common method for synthesizing tertiary alcohols is the Grignard reaction or a similar nucleophilic addition of an organometallic reagent to a ketone. For this compound, this involves the reaction of acetophenone with an allyl organometallic reagent.

Synthesis via Indium-Mediated Allylation

A high-yield synthesis can be achieved using an indium-mediated allylation of acetophenone. This method is notable for its operational simplicity and tolerance of various functional groups.

  • Reaction Setup: To a solution of acetophenone (1.0 mmol) in tetrahydrofuran (THF, 5 mL), add 2-allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 mmol) and indium iodide (InI, 1.5 mmol).

  • Reaction Conditions: Stir the mixture at 40°C for 24 hours under an inert atmosphere (e.g., Nitrogen or Argon).

  • Workup: Upon completion (monitored by TLC), quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound.[3]

Expected Yield: ~100% (as reported in the reference literature for a similar process)[3]

Logical Workflow for Synthesis

Acetophenone Acetophenone Reaction Nucleophilic Addition (40°C, 24h) Acetophenone->Reaction Allyl_Reagent Allyl Organometallic Reagent (e.g., Allylboronate) Allyl_Reagent->Reaction Solvent Solvent (THF) & Mediator (InI) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Flash Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Core Reactivity Profile

The reactivity of this compound is dominated by its nature as a tertiary allylic alcohol. The hydroxyl group can be protonated to form a good leaving group, leading to a carbocation that is stabilized by three factors: tertiary substitution, resonance with the adjacent double bond, and resonance with the phenyl ring.

Oxidation: The Babler Oxidation

Tertiary allylic alcohols do not undergo standard oxidation. However, they can undergo an oxidative transposition to form enones via the Babler oxidation.[5] This reaction is synthetically valuable for converting tertiary allylic alcohols into α,β-unsaturated ketones.

The mechanism involves the formation of a chromate ester, followed by a[6][6]-sigmatropic rearrangement and subsequent oxidation to yield the enone product. The choice of pyridinium chlorochromate (PCC) is critical; it serves as the oxidant that also facilitates the initial ester formation.[5] Dry dichloromethane (DCM) is the preferred solvent as it is inert and effectively solubilizes the reactants without interfering with the highly reactive chromium reagent.[5]

cluster_main Babler Oxidation Mechanism Start This compound + PCC Ester Chromate Ester Intermediate (1) Start->Ester Nucleophilic Attack Rearranged_Ester Isomeric Chromate Ester (2) Ester->Rearranged_Ester [3,3]-Sigmatropic Shift Product α,β-Unsaturated Ketone (Enone Product) Rearranged_Ester->Product Oxidation

Caption: Key stages of the Babler oxidation mechanism.

  • Reagents: Dissolve this compound (1.0 mmol) in dry dichloromethane (DCM, 10 mL).

  • Oxidation: Add pyridinium chlorochromate (PCC, 1.5 mmol) to the solution in one portion. Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress using TLC until the starting material is consumed.

  • Workup: Upon completion, filter the mixture through a pad of silica gel or Celite to remove the chromium byproducts, washing with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography to isolate the target enone.

Dehydration to Dienes

Like most tertiary alcohols, this compound readily undergoes acid-catalyzed dehydration.[7] The reaction proceeds via an E1 mechanism due to the formation of a highly stabilized tertiary carbocation intermediate.[7] The use of a strong, non-nucleophilic acid like sulfuric or phosphoric acid is typical.[8]

The initial step is the protonation of the hydroxyl group by the acid catalyst.[9] This converts the poor leaving group (-OH) into an excellent leaving group (H₂O).[7] Departure of water generates the carbocation, from which a proton is eliminated from an adjacent carbon to form a double bond. Due to the structure, elimination can lead to a mixture of conjugated diene isomers.

Alcohol This compound Protonation Protonation of -OH Group Alcohol->Protonation Acid H₂SO₄ (catalyst) Acid->Protonation Oxonium Alkyloxonium Ion Protonation->Oxonium Loss_H2O Loss of H₂O Oxonium->Loss_H2O Carbocation Tertiary/Benzylic Carbocation Loss_H2O->Carbocation Elimination Proton Elimination (-H⁺) Carbocation->Elimination Products Conjugated Diene Isomers Elimination->Products

Caption: E1 mechanism for the dehydration of this compound.

Stability and Degradation

The stability of this compound is a critical consideration for its storage and use in multi-step syntheses.

  • Thermal Stability: While relatively stable at room temperature, elevated temperatures, especially in the presence of acid or base catalysts, can promote dehydration or rearrangement reactions. Thermal degradation may compete with other desired transformations.[10]

  • Acidic Conditions: The compound is highly sensitive to acid. Trace amounts of acid can catalyze dehydration, leading to the formation of dienes and water. This is the most significant degradation pathway.

  • Basic Conditions: It is generally stable under basic conditions, as the hydroxyl group is not readily deprotonated by common bases.

  • Oxidative Stability: The molecule is susceptible to oxidation, not only through controlled reactions like the Babler oxidation but also potentially through slower, uncontrolled air oxidation over long-term storage, although specific studies on this are limited.

  • Storage Recommendations: To ensure long-term stability and purity, this compound should be stored in a cool (<15°C), dark, and dry place under an inert atmosphere.[4] It is classified as a combustible liquid and should be kept away from heat and open flames.[4]

Analytical Characterization

Confirming the identity and purity of this compound requires a combination of spectroscopic and chromatographic techniques.

Table 2: Key Spectroscopic Data for this compound
TechniqueKey Features and Expected SignalsSource
¹H NMR - Aromatic protons (multiplet, ~7.2-7.4 ppm)- Vinyl protons (multiplet, ~5.0-6.0 ppm)- Hydroxyl proton (singlet, variable shift)- Allylic protons (doublet, ~2.5 ppm)- Methyl protons (singlet, ~1.5 ppm)[11]
¹³C NMR - Aromatic carbons (~124-147 ppm)- Vinyl carbons (~118, 134 ppm)- Quaternary carbinol carbon (~74 ppm)- Allylic carbon (~48 ppm)- Methyl carbon (~29 ppm)[12]
IR Spectroscopy - Strong, broad O-H stretch (~3400-3500 cm⁻¹)- Aromatic C-H stretch (~3000-3100 cm⁻¹)- Alkene C=C stretch (~1640 cm⁻¹)- Aromatic C=C stretches (~1450-1600 cm⁻¹)[2]
Mass Spec. (EI) - Molecular Ion (M⁺) at m/z = 162- Characteristic fragments from loss of water (m/z = 144), methyl (m/z = 147), and allyl (m/z = 121) groups[2]
GC - Used to determine purity (>97.0% is commercially available)[4]

Conclusion

This compound is a synthetically useful molecule whose reactivity is governed by the interplay between its tertiary alcohol, phenyl, and vinyl functional groups. Its propensity to undergo facile acid-catalyzed dehydration and oxidative rearrangement makes it a versatile precursor for conjugated dienes and enones, respectively. However, this inherent reactivity also defines its primary degradation pathway, necessitating careful handling and storage under controlled conditions to maintain its integrity. A thorough understanding of its stability and reaction profile, as outlined in this guide, is essential for its effective application in research and development.

References

An In-Depth Technical Guide to 2-Phenyl-4-penten-2-ol: Discovery and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-4-penten-2-ol is a tertiary allylic alcohol of significant interest in organic synthesis. Its structure, featuring a phenyl group and a terminal double bond, provides a versatile scaffold for the synthesis of more complex molecules. This guide delves into the historical discovery of the chemical principles leading to its synthesis, its physicochemical properties, detailed synthesis protocols, and comprehensive spectroscopic analysis, offering a valuable resource for professionals in the field.

Historical Background: The Dawn of Organometallic Chemistry

The discovery of this compound is intrinsically linked to the development of organometallic chemistry, specifically the groundbreaking work of Philippe Barbier and his student Victor Grignard at the turn of the 20th century. While a definitive first synthesis of this specific molecule is not readily found in seminal publications, its creation is a direct application of the Barbier and Grignard reactions, fundamental transformations that revolutionized organic synthesis.

In 1899, Philippe Barbier reported a one-pot reaction between an alkyl halide, a carbonyl compound, and magnesium metal to produce an alcohol. This method, now known as the Barbier reaction , was a significant advancement in the formation of carbon-carbon bonds. The key innovation was the in situ generation of an organomagnesium intermediate.

A year later, in 1900, Victor Grignard, building upon Barbier's work, developed a two-step process where the organomagnesium halide, the "Grignard reagent," was prepared first and then reacted with the carbonyl compound. This stepwise approach offered better control and generally higher yields, earning Grignard the Nobel Prize in Chemistry in 1912.

The synthesis of this compound is a classic example of these reactions, typically involving the reaction of an allyl halide with acetophenone in the presence of a metal like magnesium or the addition of a pre-formed allylmagnesium halide to acetophenone.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and development.

PropertyValue
Molecular Formula C₁₁H₁₄O[1]
Molecular Weight 162.23 g/mol [1]
CAS Number 4743-74-2
Appearance Colorless to pale yellow liquid
Boiling Point 100 °C at 17 mmHg[2]
Density 0.99 g/cm³[2][3]
Refractive Index 1.5250 to 1.5280[2]

Synthesis of this compound

The most common and historically significant method for the synthesis of this compound is through the Grignard reaction. This involves the nucleophilic addition of an allylmagnesium halide to acetophenone.

Reaction Mechanism

The Grignard reagent, in this case, allylmagnesium bromide, is a potent nucleophile due to the polarized carbon-magnesium bond. The nucleophilic allyl group attacks the electrophilic carbonyl carbon of acetophenone. The resulting magnesium alkoxide is then protonated in an aqueous workup to yield the tertiary alcohol, this compound.

G acetophenone Acetophenone intermediate Magnesium Alkoxide Intermediate acetophenone->intermediate + Allylmagnesium Bromide allyl_mgbr Allylmagnesium Bromide allyl_mgbr->intermediate product This compound intermediate->product + H₃O⁺ (Workup)

Caption: Grignard Reaction Mechanism for the Synthesis of this compound.

Experimental Protocol: Grignard Synthesis

This protocol details a representative procedure for the synthesis of this compound.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Allyl bromide

  • Acetophenone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Allylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetophenone:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of acetophenone in anhydrous diethyl ether dropwise with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Workup and Purification:

    • Pour the reaction mixture slowly over crushed ice.

    • Add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation.[4][5][6][7]

G start Start prep_grignard Prepare Allylmagnesium Bromide start->prep_grignard react_acetophenone React with Acetophenone prep_grignard->react_acetophenone workup Aqueous Workup react_acetophenone->workup purification Purification (Vacuum Distillation) workup->purification end End Product: This compound purification->end

Caption: Experimental Workflow for the Grignard Synthesis of this compound.

Spectroscopic Analysis

Comprehensive spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.4m5HAromatic protons (C₆H₅)
~5.8m1H-CH=CH₂
~5.0-5.2m2H-CH=CH₂
~2.5d2H-CH₂-
~2.0s1H-OH
~1.5s3H-CH₃
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~147Quaternary aromatic carbon
~134-CH=CH₂
~128Aromatic CH
~127Aromatic CH
~125Aromatic CH
~118-CH=CH₂
~75Quaternary carbon (-C(OH)-)
~48-CH₂-
~29-CH₃
Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 162. The fragmentation pattern is characterized by the loss of various functional groups.

Major Fragment Ions:

m/zFragment
162[C₁₁H₁₄O]⁺ (Molecular Ion)
147[M - CH₃]⁺
121[M - C₃H₅]⁺ (Loss of allyl group)
105[C₆H₅CO]⁺
77[C₆H₅]⁺
43[C₃H₅]⁺ or [CH₃CO]⁺

The fragmentation is dominated by cleavages that lead to the formation of stable carbocations, particularly the benzylic cation.[8]

Conclusion

This compound stands as a testament to the enduring legacy of the Barbier and Grignard reactions. Its synthesis is a fundamental application of organometallic chemistry, providing a versatile building block for further synthetic transformations. This guide has provided a comprehensive overview of its historical context, physicochemical properties, detailed synthesis protocols, and spectroscopic characterization, serving as a valuable resource for researchers and professionals in the chemical sciences.

References

A Comprehensive Technical Guide to the Thermodynamic Properties of 2-Phenyl-4-penten-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the thermodynamic properties of 2-Phenyl-4-penten-2-ol, a tertiary allylic alcohol with applications in fine chemical synthesis and materials science. Given the sparse availability of direct experimental data for this specific compound, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines both theoretical and experimental pathways to elucidate key thermodynamic parameters such as enthalpy of formation, standard entropy, and heat capacity. The guide emphasizes the causality behind methodological choices, ensuring a robust and scientifically sound approach to characterization.

Introduction: The Significance of this compound

This compound (CAS No: 4743-74-2) is an organic compound featuring a tertiary alcohol, a phenyl group, and a terminal alkene.[1][2][3] Its molecular structure suggests potential for a variety of chemical transformations, making it a valuable intermediate in organic synthesis. A thorough understanding of its thermodynamic properties is paramount for process design, safety, and predicting reaction equilibria and kinetics. Thermodynamic data informs reaction feasibility, reactor design, and the stability of the compound under various conditions. This guide provides a roadmap for obtaining these critical parameters.

Molecular Structure:

  • Formula: C₁₁H₁₄O[1]

  • Molecular Weight: 162.23 g/mol [1]

  • Key Features: Tertiary alcohol, phenyl ring, terminal double bond.

Theoretical Determination of Thermodynamic Properties

In the absence of extensive experimental data, computational chemistry serves as a powerful tool for predicting thermodynamic properties.[4] These methods are cost-effective and can provide valuable insights to guide experimental work.

Group Contribution Methods (GCMs)

Group contribution methods are empirical techniques that estimate thermodynamic properties by summing the contributions of individual functional groups within a molecule.[5][[“]] These methods are computationally inexpensive and offer rapid estimations.

2.1.1. Benson Group Increment Theory (BGIT)

BGIT is a widely used GCM for estimating the standard enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cp°) in the ideal gas state.[7][8] The method dissects the molecule into polyvalent atomic groups, with each group having an empirically derived value.

Workflow for BGIT Estimation:

  • Decomposition: The this compound molecule is broken down into its constituent groups.

  • Summation: The corresponding group values are summed to obtain the estimated thermodynamic property.

  • Corrections: Corrections for symmetry and any specific intramolecular interactions are applied.

DOT Script for BGIT Workflow

BGIT_Workflow mol This compound Structure decomp Decomposition into Benson Groups mol->decomp groups C-(C)(H)3 C-(C)2(H)2 ... decomp->groups summation Summation of Group Values groups->summation corrections Apply Symmetry & Strain Corrections summation->corrections result Estimated Thermodynamic Property (ΔHf°, S°, Cp°) corrections->result

Caption: Benson Group Increment Theory Workflow.

2.1.2. Joback Method

The Joback method is another group-contribution scheme used to predict a range of properties including critical temperature, pressure, and volume, as well as ideal gas heat capacity.[9][10] Similar to BGIT, it relies on the summation of group contributions.[11]

Quantum Chemical Calculations

For higher accuracy, ab initio and Density Functional Theory (DFT) methods are employed.[4][12] These methods solve the Schrödinger equation for the molecule to determine its electronic energy, from which thermodynamic properties can be derived.

2.2.1. Enthalpy of Formation

A common approach involves calculating the atomization energy of the molecule.[13] The workflow is as follows:

  • Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a true minimum and to obtain the zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculation: A high-level-of-theory calculation is performed on the optimized geometry to obtain an accurate electronic energy.

  • Atomization Energy: The energies of the constituent atoms (C, H, O) are also calculated. The atomization energy is the difference between the molecular energy and the sum of the atomic energies.

  • Enthalpy of Formation Calculation: The calculated atomization energy is combined with the experimental enthalpies of formation of the gaseous atoms to yield the enthalpy of formation of the molecule.[14]

DOT Script for Quantum Chemical Workflow

Quantum_Workflow cluster_molecule Molecule Calculation cluster_atoms Atomic Calculations opt Geometry Optimization freq Frequency Calculation (for ZPVE) opt->freq spe Single-Point Energy freq->spe atomization Calculate Atomization Energy spe->atomization atoms Calculate Energies of Constituent Atoms (C, H, O) atoms->atomization final_hf Calculated Enthalpy of Formation (ΔHf°) atomization->final_hf exp_hf Experimental Atomic Enthalpies of Formation exp_hf->final_hf

Caption: Quantum Chemical Workflow for Enthalpy of Formation.

2.2.2. Entropy and Heat Capacity

From the vibrational frequencies obtained in the quantum chemical calculations, the vibrational, rotational, and translational contributions to entropy and heat capacity can be calculated using statistical mechanics principles.[15][16] The total entropy is the sum of these contributions.

Molecular Dynamics (MD) Simulations

MD simulations can be used to study the thermodynamic properties of the liquid state.[17] By simulating the movement of an ensemble of this compound molecules over time, properties like density, enthalpy of vaporization, and heat capacity can be calculated. The accuracy of these simulations is highly dependent on the quality of the force field used to describe the intermolecular and intramolecular interactions.

Experimental Determination of Thermodynamic Properties

Experimental measurements provide the most accurate and reliable thermodynamic data. The following protocols are standard for organic liquids like this compound.

Enthalpy of Combustion and Formation

The standard enthalpy of formation is often determined indirectly from the enthalpy of combustion, which is measured using bomb calorimetry.

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A precisely weighed sample of this compound is placed in a crucible inside a high-pressure vessel (the "bomb").

  • Pressurization: The bomb is filled with excess pure oxygen to a high pressure (e.g., 30 atm).

  • Immersion: The bomb is placed in a known mass of water in a well-insulated calorimeter.

  • Ignition: The sample is ignited electrically.

  • Temperature Measurement: The temperature change of the water is measured with high precision.

  • Calculation: The heat released by the combustion reaction is calculated from the temperature rise and the known heat capacity of the calorimeter system. This gives the enthalpy of combustion. The enthalpy of formation is then calculated using Hess's Law with the known enthalpies of formation of CO₂(g) and H₂O(l).

Heat Capacity

Differential Scanning Calorimetry (DSC) is a primary technique for measuring the heat capacity of liquids and solids as a function of temperature.[18]

Experimental Protocol: DSC for Heat Capacity

  • Baseline Measurement: An empty sample pan and an empty reference pan are run through the desired temperature program to obtain the baseline heat flow.[19]

  • Standard Measurement: A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan and the temperature program is repeated.

  • Sample Measurement: A known mass of this compound is placed in the sample pan and the temperature program is repeated.

  • Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals from the three runs at a given temperature.[19]

DOT Script for DSC Protocol

DSC_Protocol A 1. Run Baseline (Empty Pans) D 4. Compare Heat Flow Signals at each Temperature A->D B 2. Run Standard (e.g., Sapphire) B->D C 3. Run Sample (this compound) C->D E Calculate Specific Heat Capacity (Cp) D->E

Caption: DSC Protocol for Heat Capacity Measurement.

Enthalpy of Vaporization

The enthalpy of vaporization (ΔHvap) can be determined by measuring the vapor pressure of the liquid at different temperatures.[20] The relationship is described by the Clausius-Clapeyron equation.

Experimental Protocol: Vapor Pressure Measurement

  • Apparatus: A sample of this compound is placed in a flask connected to a pressure sensor and a temperature probe, within a controlled temperature water bath.[21][22]

  • Equilibration: The system is allowed to equilibrate at a set temperature, and the total pressure is recorded.

  • Data Collection: The temperature of the water bath is varied, and the corresponding equilibrium vapor pressure is measured at several temperatures.

  • Data Analysis: A plot of ln(P) versus 1/T is constructed. According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔHvap/R, where R is the ideal gas constant.

Summary of Key Thermodynamic Properties and Data

While specific experimental values for this compound are not widely published, the methodologies described above would yield the data summarized in the table below. This table serves as a template for organizing experimentally determined or computationally predicted values.

Thermodynamic PropertySymbolTypical UnitsRelevance
Standard Enthalpy of FormationΔHf°kJ/molEnergy change upon formation from elements; crucial for reaction enthalpies.
Standard Molar EntropyJ/(mol·K)Measure of molecular disorder; used to calculate Gibbs free energy.
Molar Heat Capacity (const. P)CpJ/(mol·K)Heat required to raise the temperature; needed for enthalpy calculations at different temperatures.
Enthalpy of VaporizationΔHvapkJ/molEnergy required for liquid-to-gas phase change; related to volatility.
Enthalpy of CombustionΔHc°kJ/molHeat released upon complete combustion; important for safety and energy content.

Safety and Handling

This compound is a combustible liquid.[7] Appropriate safety precautions should be taken during handling and experimentation.

  • Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Storage: Store in a cool, dry, well-ventilated place away from sources of ignition.

  • Hazards: May cause skin and eye irritation.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This technical guide has detailed the primary theoretical and experimental methodologies for determining the thermodynamic properties of this compound. While direct experimental data is limited, the application of group contribution methods, quantum chemical calculations, bomb calorimetry, differential scanning calorimetry, and vapor pressure measurements can provide a comprehensive thermodynamic profile of this compound. Such data is invaluable for the scientific and industrial communities, enabling more efficient process development, robust safety protocols, and a deeper understanding of its chemical behavior.

References

solubility of 2-Phenyl-4-penten-2-ol in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Phenyl-4-penten-2-ol in Common Organic Solvents

Introduction

This compound is a tertiary alcohol with the molecular formula C11H14O.[1][2][3] Its unique molecular architecture, which includes a phenyl group, a pentenyl chain, and a hydroxyl group, results in a specific solubility profile that is critical for its use in organic synthesis, formulation development, and various other domains of chemical research. This in-depth guide offers a thorough examination of both the theoretical underpinnings and practical considerations of the solubility of this compound in a variety of commonly used organic solvents.

Molecular Structure and its Profound Influence on Solubility

The solubility of any chemical compound is fundamentally governed by its molecular structure and the subsequent intermolecular forces it can establish with a solvent.[4][5][6][7][8] The structure of this compound is characterized by the presence of both polar and non-polar regions, which in turn dictates its solubility in different classes of solvents.

  • Polar Moiety: The hydroxyl (-OH) group serves as the principal polar and hydrophilic center of the molecule. This functional group has the capacity to act as both a hydrogen bond donor and acceptor, facilitating robust interactions with polar solvents.[9][10]

  • Non-polar Moieties: The phenyl ring and the pentenyl chain constitute the non-polar and lipophilic portions of the molecule. These substantial hydrocarbon sections will predominantly engage in weaker London dispersion forces with non-polar solvents.[6]

The overall solubility of this compound is a delicate equilibrium between these opposing characteristics. Given the considerable non-polar surface area, its solubility in water is anticipated to be minimal. Conversely, its hydrogen bonding capability suggests a greater solubility in polar organic solvents as compared to non-polar hydrocarbon solvents.[8][11] The fundamental principle of "like dissolves like" is the cornerstone for forecasting its solubility behavior.[8][12][13]

Figure 1: Intermolecular forces between this compound and different solvent types.

Predicted Solubility in Common Organic Solvents

Drawing upon the principles of intermolecular forces, a qualitative prediction of the solubility of this compound in a range of common organic solvents can be formulated. The subsequent table categorizes solvents based on their polarity and provides a predicted solubility profile.

Solvent CategoryExamplesPredicted Solubility of this compoundPrimary Intermolecular Forces with Solute
Non-polar Hexane, Cyclohexane, Toluene, BenzeneLow to ModerateLondon Dispersion Forces
Slightly Polar Diethyl Ether, Dichloromethane (DCM)Moderate to HighDipole-Dipole, London Dispersion Forces
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)HighDipole-Dipole, London Dispersion Forces
Polar Protic Methanol, Ethanol, IsopropanolHigh to Very HighHydrogen Bonding, Dipole-Dipole
Very Polar Water, Dimethyl Sulfoxide (DMSO)Very Low (Water), High (DMSO)Hydrogen Bonding (Water), Dipole-Dipole (DMSO)

Experimental Determination of Solubility

For a quantitative assessment of the solubility of this compound, a methodical experimental strategy is indispensable. The following protocol delineates a standardized methodology for the determination of solubility.

Materials and Equipment
  • This compound (solute)

  • A selection of organic solvents (as detailed in the table above)

  • Analytical balance

  • Vials or test tubes equipped with screw caps

  • Vortex mixer or magnetic stirrer

  • Constant temperature bath or incubator

  • Micropipettes

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC, or GC)

Experimental Protocol
  • Preparation of Saturated Solutions:

    • Introduce an excess quantity of this compound into a precisely measured volume of the selected solvent within a sealed vial. The presence of excess solid is imperative to guarantee the attainment of a saturated solution.

    • Allow the vials to equilibrate at a constant temperature (for instance, 25 °C) for an adequate duration (typically 24-48 hours) to ensure that the solution reaches a state of equilibrium. Continuous agitation, facilitated by a vortex mixer or magnetic stirrer, is highly recommended.

  • Separation of Undissolved Solute:

    • Subsequent to equilibration, permit the vials to remain undisturbed for a brief interval, allowing the excess solid to sediment.

    • Prudently withdraw an aliquot of the supernatant with a micropipette.

    • Pass the aliquot through a syringe filter (with a pore size suitable for the removal of any undissolved microparticles) into a pristine, pre-weighed vial.

  • Quantification of Dissolved Solute:

    • Ascertain the concentration of this compound in the filtered aliquot by employing a pre-validated analytical technique. The selection of the analytical method will be contingent upon the solvent and the anticipated concentration range.

      • Gravimetric analysis: Evaporate the solvent from the weighed aliquot and subsequently weigh the residual solute. While straightforward, this method may yield less precise results for volatile solutes or in instances of low solubility.

      • Spectroscopic analysis (UV-Vis): Should the compound possess a chromophore and the solvent be transparent to UV radiation within the relevant wavelength range, a calibration curve can be constructed to determine the concentration.

      • Chromatographic analysis (HPLC or GC): These techniques are renowned for their high accuracy and sensitivity. A calibration curve generated from standards of known concentrations is a prerequisite.

  • Data Analysis and Reporting:

    • Compute the solubility in the appropriate units (e.g., g/L, mg/mL, or mol/L).

    • The experiment should be replicated a minimum of three times to validate the reproducibility of the findings.

    • The final report should include the average solubility value and the corresponding standard deviation.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_analysis Analysis Add Excess Solute Add Excess Solute Equilibrate at Constant Temperature Equilibrate at Constant Temperature Add Excess Solute->Equilibrate at Constant Temperature Filter Supernatant Filter Supernatant Equilibrate at Constant Temperature->Filter Supernatant Analyze Aliquot (e.g., HPLC, GC) Analyze Aliquot (e.g., HPLC, GC) Filter Supernatant->Analyze Aliquot (e.g., HPLC, GC) Calculate Solubility Calculate Solubility Analyze Aliquot (e.g., HPLC, GC)->Calculate Solubility

Figure 2: Experimental workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound stands as a pivotal parameter for its judicious application in a multitude of chemical processes. Its molecular structure, characterized by a substantial non-polar character counterbalanced by a polar, hydrogen-bonding hydroxyl group, culminates in a complex solubility profile. It is predicted to exhibit high solubility in polar aprotic and polar protic organic solvents, moderate solubility in slightly polar and certain non-polar solvents, and poor solubility in highly polar solvents such as water. For applications demanding precision, the empirical determination of solubility, following the comprehensive protocol provided herein, is strongly advised.

References

Methodological & Application

Application Note & Synthesis Protocol: Laboratory-Scale Preparation of 2-Phenyl-4-penten-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, detailed protocol for the laboratory-scale synthesis of the tertiary alcohol, 2-phenyl-4-penten-2-ol. The synthesis is achieved via the nucleophilic addition of an allyl Grignard reagent to acetophenone. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers an in-depth explanation of the reaction mechanism, step-by-step procedures for synthesis and purification, characterization methods, and critical safety considerations.

Introduction and Scientific Rationale

This compound is a valuable tertiary alcohol in organic synthesis, serving as a precursor for more complex molecular architectures. Its structure, incorporating a phenyl group, a hydroxyl moiety, and a terminal alkene, provides multiple reactive sites for subsequent chemical transformations.

The most direct and reliable method for the synthesis of this tertiary alcohol is the Grignar reaction.[1][2][3] This powerful carbon-carbon bond-forming reaction involves the nucleophilic attack of an organomagnesium halide (Grignard reagent) on the electrophilic carbonyl carbon of a ketone.[1][4] In this specific protocol, allylmagnesium bromide, prepared in situ from allyl bromide and magnesium metal, serves as the nucleophilic Grignard reagent, and acetophenone is the ketone substrate. The reaction proceeds through a tetrahedral alkoxide intermediate, which upon acidic workup, yields the desired this compound.[4]

Reaction Mechanism

The Grignard reaction with a ketone proceeds in two main stages:

  • Nucleophilic Addition: The carbon atom of the allyl Grignard reagent is highly nucleophilic due to the polar carbon-magnesium bond.[2] It attacks the electrophilic carbonyl carbon of acetophenone, leading to the formation of a new carbon-carbon bond and a magnesium alkoxide intermediate.[1][4]

  • Protonation (Workup): The subsequent addition of a mild acid, such as aqueous ammonium chloride, protonates the alkoxide to yield the final tertiary alcohol product.[4]

Grignard_Mechanism acetophenone Acetophenone alkoxide Magnesium Alkoxide Intermediate acetophenone->alkoxide Nucleophilic Attack allyl_grignard Allylmagnesium Bromide allyl_grignard->alkoxide product This compound alkoxide->product Acidic Workup (H3O+)

Caption: General mechanism of the Grignard reaction.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierCAS No.
Magnesium turnings99.8%Sigma-Aldrich7439-95-4
IodineACS reagentFisher Scientific7553-56-2
Anhydrous diethyl ether≥99.7%Sigma-Aldrich60-29-7
Allyl bromide99%Alfa Aesar106-95-6
Acetophenone99%Acros Organics98-86-2
Saturated aqueous ammonium chlorideLaboratory gradeFisher Scientific12125-02-9
Anhydrous magnesium sulfate≥99.5%Sigma-Aldrich7487-88-9
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Addition funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice-water bath

  • Schlenk line or nitrogen inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Experimental Protocol

A critical aspect of a successful Grignard reaction is the complete exclusion of water, as Grignard reagents are strong bases and will be quenched by protic solvents.[2][5][6] All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen.

Preparation of the Grignard Reagent (Allylmagnesium Bromide)
  • Place magnesium turnings (1.5 g, 62 mmol) in the three-neck round-bottom flask. Assemble the apparatus with the reflux condenser and addition funnel. Flame-dry the entire setup under a flow of dry nitrogen.[5]

  • Add a small crystal of iodine to the flask to activate the magnesium surface.[5]

  • In the addition funnel, prepare a solution of allyl bromide (5.5 mL, 64 mmol) in 40 mL of anhydrous diethyl ether.

  • Add approximately 5 mL of the allyl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a cloudy appearance.[6] If the reaction does not start, gently warm the flask with a heating mantle.[5]

  • Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. An ice-water bath can be used to control the exothermic reaction if it becomes too vigorous.[5][7]

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-45 minutes to ensure complete formation of the Grignard reagent.

Reaction with Acetophenone
  • Prepare a solution of acetophenone (5.0 g, 42 mmol) in 30 mL of anhydrous diethyl ether in a separate, dry flask.

  • Cool the Grignard reagent solution in an ice-water bath.

  • Transfer the acetophenone solution to the addition funnel and add it dropwise to the stirred Grignard reagent over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

Workup and Purification
  • Cool the reaction mixture in an ice-water bath and slowly quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.[8]

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with two 30 mL portions of diethyl ether.

  • Combine the organic layers and wash with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Ketone cluster_workup Workup and Purification mg Mg turnings + I2 in flask initiation Initiate reaction mg->initiation allyl_bromide Allyl bromide in Et2O addition_grignard Dropwise addition of allyl bromide solution allyl_bromide->addition_grignard initiation->addition_grignard reflux Maintain gentle reflux addition_grignard->reflux completion_grignard Stir for 30-45 min reflux->completion_grignard cool_grignard Cool Grignard reagent completion_grignard->cool_grignard acetophenone Acetophenone in Et2O addition_ketone Dropwise addition of acetophenone solution acetophenone->addition_ketone cool_grignard->addition_ketone stir_rt Stir at room temp for 1 hr addition_ketone->stir_rt quench Quench with sat. NH4Cl(aq) stir_rt->quench separation Separate layers quench->separation extraction Extract aqueous layer with Et2O separation->extraction wash Wash with brine extraction->wash dry Dry over MgSO4 wash->dry evaporation Solvent removal dry->evaporation distillation Vacuum distillation evaporation->distillation

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) in ppm: ~7.2-7.5 (m, 5H, Ar-H), ~5.8 (m, 1H, -CH=CH₂), ~5.1 (m, 2H, -CH=CH₂), ~2.5 (d, 2H, -CH₂-), ~2.0 (s, 1H, -OH), ~1.6 (s, 3H, -CH₃).[9]

  • ¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ) in ppm: ~147 (Ar-C), ~134 (-CH=), ~128 (Ar-CH), ~126 (Ar-CH), ~124 (Ar-CH), ~119 (=CH₂), ~74 (C-OH), ~50 (-CH₂-), ~30 (-CH₃).

  • IR (neat, cm⁻¹): Expected characteristic peaks: ~3400 (br, O-H stretch), ~3070 (=C-H stretch), ~1640 (C=C stretch), ~1490, 1445 (Ar C=C stretch), ~915 (=C-H bend).[10]

Safety Precautions

This synthesis involves hazardous materials and requires strict adherence to safety protocols.[7][11]

  • General: The entire procedure should be conducted in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate gloves, must be worn at all times.[7][11]

  • Diethyl Ether: Diethyl ether is extremely flammable and volatile. Ensure there are no open flames or spark sources in the vicinity.[5]

  • Allyl Bromide: Allyl bromide is a lachrymator, toxic, and corrosive.[12][13][14] It should be handled with extreme care in a fume hood, avoiding inhalation and skin contact.[12][13][14]

  • Grignard Reagents: Grignard reagents are highly reactive and can ignite spontaneously in air.[15] They react violently with water.[2] The reaction is exothermic and can become uncontrollable if reagent addition is too rapid.[7][11] An ice bath should always be readily available for cooling.[5]

  • Workup: The quenching process should be performed slowly and with cooling, as the reaction of excess Grignard reagent with the aqueous solution is highly exothermic.

References

Application Note & Protocol: Synthesis of 2-Phenyl-4-penten-2-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of the tertiary alcohol, 2-phenyl-4-penten-2-ol, through the nucleophilic addition of an allylmagnesium bromide Grignard reagent to acetophenone. The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, valued for its efficiency and versatility.[1][2] This application note offers a detailed mechanistic overview, a step-by-step experimental protocol, safety considerations, and troubleshooting advice tailored for researchers, scientists, and professionals in drug development. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the reaction dynamics.

Introduction and Significance

The Grignard reaction, discovered by Victor Grignard in the early 20th century, remains a cornerstone of synthetic organic chemistry.[3] It involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as the carbonyl carbon of a ketone or aldehyde, to form a new carbon-carbon bond.[4][5] This reaction is instrumental in the synthesis of alcohols; primary, secondary, and tertiary alcohols can be synthesized from formaldehyde, other aldehydes, and ketones, respectively.[3][4][6]

The target molecule, this compound, is a tertiary alcohol containing both an allyl and a phenyl group. This structural motif is of interest in medicinal chemistry and materials science. This guide details the reaction between allylmagnesium bromide and acetophenone, providing a reliable method for its synthesis.

Reaction Mechanism and Scientific Principles

The synthesis of this compound proceeds in two primary stages: the formation of the Grignard reagent (allylmagnesium bromide) and its subsequent nucleophilic addition to acetophenone.

Formation of Allylmagnesium Bromide

The Grignard reagent is prepared by reacting allyl bromide with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).[7][8][9] The magnesium inserts into the carbon-bromine bond, inverting the polarity of the carbon atom from electrophilic to nucleophilic.

G reagents Allyl Bromide (CH2=CHCH2Br) + Mg Metal product Allylmagnesium Bromide (CH2=CHCH2MgBr) reagents->product Mg insertion solvent Anhydrous Ether (e.g., Diethyl Ether or THF) solvent->reagents Solvent

This step is highly sensitive to moisture and oxygen.[10][11] Water, being a protic acid, will protonate the highly basic Grignard reagent, quenching it and reducing the yield.[5][12] Therefore, all glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[2][11]

Nucleophilic Addition to Acetophenone

The core of the synthesis involves the nucleophilic attack of the carbanionic allyl group from the Grignard reagent on the electrophilic carbonyl carbon of acetophenone.[5][13] This addition breaks the pi bond of the carbonyl group, forming a tetrahedral magnesium alkoxide intermediate.[1][5] A subsequent acidic workup protonates the alkoxide to yield the final product, this compound.[14]

G

Experimental Protocol

Safety Precaution: Grignard reactions are exothermic and can become vigorous.[10][15] Diethyl ether is highly flammable.[10][16] This procedure must be conducted in a chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and gloves, must be worn.[11][15]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (approx.)
Magnesium Turnings24.311.46 g0.060
Iodine253.811 small crystal-
Allyl Bromide120.986.05 g (4.4 mL)0.050
Acetophenone120.155.0 g (4.85 mL)0.042
Anhydrous Diethyl Ether74.12100 mL-
Saturated NH₄Cl (aq)53.4950 mL-
1 M HCl (aq)36.46As needed-
Anhydrous MgSO₄120.37~5 g-
Reaction Setup
  • Glassware Preparation: All glassware (a 250 mL three-necked round-bottom flask, a reflux condenser, and a 125 mL pressure-equalizing dropping funnel) must be thoroughly oven-dried (or flame-dried under vacuum) to remove all traces of water.[10][12] Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Initial Setup: Place the magnesium turnings (1.46 g) and a single crystal of iodine in the three-necked flask equipped with a magnetic stir bar. The iodine helps to activate the magnesium surface.[2][9] Assemble the condenser and dropping funnel, ensuring all joints are properly sealed. Maintain a positive pressure of inert gas throughout the reaction.

Procedure: Synthesis of Allylmagnesium Bromide
  • Prepare a solution of allyl bromide (6.05 g) in 30 mL of anhydrous diethyl ether in the dropping funnel.

  • Add approximately 5 mL of the allyl bromide solution to the stirring magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun may be necessary to start the reaction.[16]

  • Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. The formation of the Grignard reagent is exothermic, so an ice-water bath should be kept on hand to control the reaction rate if it becomes too vigorous.[10][11]

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure complete reaction. The resulting solution should be grayish and slightly cloudy.

Procedure: Reaction with Acetophenone
  • Cool the freshly prepared allylmagnesium bromide solution in an ice-water bath.

  • Prepare a solution of acetophenone (5.0 g) in 20 mL of anhydrous diethyl ether in a separate, dry dropping funnel (or rinse and dry the same one).

  • Add the acetophenone solution dropwise to the stirred Grignard reagent. Control the rate of addition to maintain a gentle reflux.[16]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

Workup and Purification
  • Cool the reaction flask in an ice bath. Slowly and carefully quench the reaction by adding 50 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution dropwise.[17] This hydrolyzes the magnesium alkoxide salt and is safer than adding water directly to the unreacted Grignard reagent.

  • If magnesium salts precipitate and form a thick slurry, a small amount of 1 M HCl can be added to dissolve them.[14]

  • Transfer the mixture to a separatory funnel. Separate the organic (ether) layer.

  • Extract the aqueous layer twice with 25 mL portions of diethyl ether.

  • Combine all organic layers and wash them with 30 mL of brine (saturated NaCl solution).

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.

  • The crude product, this compound, can be purified by vacuum distillation.[17] The boiling point is approximately 100 °C at 17 mmHg.[18]

Troubleshooting and Side Reactions

  • Reaction Fails to Initiate: This is almost always due to wet reagents or glassware. Ensure rigorous anhydrous conditions.[10][12] Activating the magnesium with iodine or a small amount of 1,2-dibromoethane is crucial.[9]

  • Low Yield: Incomplete formation of the Grignard reagent or quenching by moisture are common causes. Another potential issue is the Wurtz coupling side reaction, where the Grignard reagent couples with unreacted allyl bromide to form 1,5-hexadiene.[9] This can be minimized by slow addition of the halide and keeping the temperature low.[7]

  • Enolization of Ketone: Acetophenone has acidic α-protons. The Grignard reagent, being a strong base, can deprotonate the ketone to form an enolate, which is unreactive toward nucleophilic addition.[4] This side reaction regenerates the starting ketone upon workup. Using a highly reactive Grignard reagent like allylmagnesium bromide and low temperatures helps favor the desired addition reaction.

Conclusion

The Grignard reaction provides a robust and efficient pathway for the synthesis of this compound from readily available starting materials. Success hinges on the strict adherence to anhydrous conditions and careful control of the reaction temperature. This protocol, grounded in established chemical principles, offers a reliable method for researchers to produce this valuable tertiary alcohol for further applications in chemical and pharmaceutical development.

References

The Untapped Potential of 2-Phenyl-4-penten-2-ol in Asymmetric Synthesis: A Guide to Prospective Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delves into the prospective applications of 2-phenyl-4-penten-2-ol, a chiral tertiary allylic alcohol, within the domain of asymmetric synthesis. While not a conventionally cited molecule in this field, its unique structural attributes—a stereogenic tertiary alcohol center, a phenyl group conferring steric and electronic influence, and a terminal olefinic bond—present a compelling case for its exploration in various stereoselective transformations. This document serves as a forward-looking resource for researchers, scientists, and drug development professionals, providing a theoretical framework and detailed, field-inspired protocols for its potential use. We will explore its prospective role as a substrate in kinetic resolution, asymmetric epoxidation, and asymmetric dihydroxylation, and as a chiral building block for the synthesis of more complex molecules. Each proposed application is grounded in established principles of asymmetric catalysis and supported by analogous transformations reported in peer-reviewed literature.

Introduction: Unveiling a Latent Asset in the Chiral Pool

The relentless pursuit of enantiomerically pure compounds in the pharmaceutical and fine chemical industries necessitates a diverse and robust toolbox of chiral building blocks and auxiliaries.[1] Chiral tertiary alcohols, in particular, are valuable synthons, yet their stereoselective synthesis and application can be challenging due to the steric congestion around the carbinol center.[1] this compound, with its defined stereocenter, offers a unique scaffold for the generation of further stereochemical complexity. This guide will illuminate the untapped potential of this molecule, not by documenting its established uses, but by proposing a series of scientifically plausible and experimentally actionable applications.

Structural Analysis and Rationale for Asymmetric Applications

The synthetic potential of this compound is rooted in its key structural features:

  • Chiral Tertiary Alcohol: The hydroxyl group can act as a directing group in metal-catalyzed reactions, influencing the facial selectivity of transformations on the nearby double bond. It also serves as a handle for derivatization or as a nucleophile in its own right.

  • Phenyl Group: The bulky and electronically distinct phenyl ring provides a significant steric bias, which can be exploited to control the approach of reagents in stereoselective reactions.

  • Terminal Alkene: This functional group is a versatile platform for a wide array of stereoselective additions, including epoxidation, dihydroxylation, and hydrogenation.

These features suggest that this compound could be a valuable substrate for reactions that can differentiate between its two enantiomers or for diastereoselective reactions that build upon its inherent chirality.

Prospective Application I: Kinetic Resolution of Racemic this compound

Kinetic resolution is a powerful strategy for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Given the presence of a tertiary allylic alcohol, several catalytic systems could be envisioned for the kinetic resolution of (±)-2-phenyl-4-penten-2-ol.

Iridium-Catalyzed Asymmetric Hydrogenation

Recent advancements have demonstrated the efficacy of iridium-catalyzed asymmetric hydrogenation for the kinetic resolution of trisubstituted allylic alcohols.[2] This approach would selectively hydrogenate one enantiomer of this compound, leaving the other enantiomer unreacted and thereby enriched.

Workflow for Iridium-Catalyzed Kinetic Resolution

sub Racemic this compound reagents H2 (g), [Ir(COD)Cl]2, Chiral Ligand (e.g., SEGPHOS), Solvent (e.g., THF) sub->reagents 1. Mix reaction Asymmetric Hydrogenation reagents->reaction 2. React separation Chromatographic Separation reaction->separation 3. Work-up & Purify product1 Enantioenriched (S)-2-Phenyl-4-penten-2-ol separation->product1 product2 Chiral Saturated Alcohol (from (R)-enantiomer) separation->product2

Caption: Proposed workflow for the kinetic resolution of this compound via iridium-catalyzed asymmetric hydrogenation.

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation for Kinetic Resolution

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve [Ir(COD)Cl]₂ (1 mol%) and the chiral phosphine ligand (e.g., (R)-SEGPHOS, 2.2 mol%) in anhydrous, degassed tetrahydrofuran (THF). Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve racemic this compound (1.0 equiv) in anhydrous, degassed THF.

  • Hydrogenation: Transfer the substrate solution to the catalyst solution via cannula. Purge the flask with hydrogen gas (balloon pressure) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal conversion (ideally around 50%).

  • Work-up: Upon reaching the desired conversion, vent the hydrogen atmosphere and concentrate the reaction mixture in vacuo.

  • Purification and Analysis: Purify the residue by flash column chromatography on silica gel to separate the unreacted allylic alcohol from the saturated alcohol product. Determine the enantiomeric excess (ee) of the recovered this compound using chiral high-performance liquid chromatography (HPLC).

Expected Outcome

EnantiomerExpected FatePotential ee
(R)-2-Phenyl-4-penten-2-olHydrogenated to the saturated alcohol>95% (for the product)
(S)-2-Phenyl-4-penten-2-olRecovered unreacted>95%

Note: The specific enantiomer that reacts faster will depend on the chirality of the ligand used.

Prospective Application II: Asymmetric Epoxidation

The terminal double bond of this compound is an ideal target for asymmetric epoxidation. The resulting chiral epoxy alcohol is a versatile intermediate for further synthetic manipulations. Hafnium- and tungsten-catalyzed systems have shown promise for the epoxidation of tertiary allylic alcohols.[3][4][5]

Hafnium(IV)-Bishydroxamic Acid (BHA) Catalyzed Epoxidation

This system is particularly noteworthy for its ability to catalyze the enantioselective epoxidation of tertiary allylic and homoallylic alcohols.[3][4]

Reaction Scheme for Asymmetric Epoxidation

start This compound (enantiopure or racemic) catalyst Hf(OtBu)4, Chiral Bishydroxamic Acid Ligand start->catalyst 1. Add Substrate oxidant Cumene Hydroperoxide (CHP) catalyst->oxidant 2. Add Oxidant product Chiral Epoxy Alcohol oxidant->product 3. Reaction & Work-up

Caption: Proposed reaction scheme for the asymmetric epoxidation of this compound.

Protocol 2: Hf(IV)-BHA Catalyzed Asymmetric Epoxidation

  • Catalyst Preparation: In a dry vial under an inert atmosphere, stir a mixture of Hf(OtBu)₄ (5 mol%) and the chiral bishydroxamic acid ligand (6 mol%) in anhydrous dichloromethane (DCM) at room temperature for 1 hour.

  • Reaction Setup: To the pre-formed catalyst solution, add this compound (1.0 equiv).

  • Epoxidation: Cool the mixture to 0 °C and add cumene hydroperoxide (CHP, 1.5 equiv) dropwise.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the epoxy alcohol by chiral HPLC or GC.

Expected Diastereoselectivity

When starting with an enantioenriched sample of this compound, the inherent chirality of the molecule will influence the stereochemical outcome of the epoxidation, potentially leading to a high degree of diastereoselectivity in a matched case with the chiral catalyst.

Prospective Application III: Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a cornerstone of asymmetric synthesis, enabling the conversion of alkenes to chiral vicinal diols with high enantioselectivity.[6][7] While typically applied to less sterically hindered alkenes, its application to this compound could provide access to a chiral triol, a highly functionalized building block.

Protocol 3: Sharpless Asymmetric Dihydroxylation

  • Reaction Setup: In a round-bottom flask, prepare a solvent system of t-butanol and water (1:1). To this, add the AD-mix-β (for one enantiomer) or AD-mix-α (for the other), followed by methanesulfonamide (CH₃SO₂NH₂).

  • Addition of Substrate: Add this compound (1.0 equiv) to the stirred mixture.

  • Reaction: Stir the reaction vigorously at room temperature until the starting material is consumed (as monitored by TLC).

  • Work-up: Quench the reaction by adding solid sodium sulfite and stirring for 1 hour. Extract the mixture with ethyl acetate.

  • Purification and Analysis: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting triol by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy, and the enantiomeric excess of the major diastereomer can be determined by chiral HPLC after derivatization.

Expected Outcome

The reaction is expected to yield a chiral 1,2,4-triol. The facial selectivity of the dihydroxylation will be determined by the choice of AD-mix, while the inherent chirality of the starting material will influence the diastereomeric ratio of the product.

Conclusion and Future Outlook

This compound represents a molecule of latent potential in the field of asymmetric synthesis. The protocols and conceptual frameworks presented in this guide are intended to serve as a catalyst for the exploration of this and other underutilized chiral building blocks. The successful application of the proposed kinetic resolution, asymmetric epoxidation, and asymmetric dihydroxylation reactions would not only provide enantiomerically enriched this compound and its derivatives but also validate the predictive power of modern asymmetric catalysis. Further research into the development of novel chiral ligands and catalytic systems tailored to sterically demanding substrates like this compound will undoubtedly continue to push the boundaries of synthetic chemistry.

References

Application Notes & Protocols: Leveraging 2-Phenyl-4-penten-2-ol in Natural Product Synthesis via Anionic Oxy-Cope Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of the synthetic utility of 2-phenyl-4-penten-2-ol as a precursor in the synthesis of complex molecular architectures relevant to natural products. We will focus on its strategic application in the anionic oxy-Cope rearrangement, a powerful carbon-carbon bond-forming reaction, to generate key intermediates for pharmacologically active compounds.

Introduction: The Strategic Value of this compound

This compound is a tertiary alcohol that possesses the critical 1,5-diene-3-ol framework necessary for the oxy-Cope rearrangement. This structural motif makes it a valuable building block in organic synthesis. The presence of a phenyl group offers several advantages, including steric influence on diastereoselectivity, the potential for electronic modulation of the reactive system, and a synthetic handle for further transformations.

The oxy-Cope rearrangement, particularly its anionic variant, is a[1][1]-sigmatropic rearrangement that converts 1,5-dien-3-ols into unsaturated carbonyl compounds.[2] The reaction is driven by the formation of a stable carbonyl group from an enol intermediate.[3][4] The anionic version of this rearrangement, typically initiated by a strong base, can proceed at significantly lower temperatures and with rate accelerations of 10¹⁰ to 10¹⁷ compared to the thermal process, making it a highly efficient and predictable transformation in complex molecule synthesis.[2]

Application Focus: A Proposed Synthesis of a Key Intermediate for Epibatidine Analogs

Epibatidine is a potent analgesic alkaloid isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor.[5] Its unique structure and significant biological activity have made it a compelling target for synthetic chemists. While numerous syntheses of epibatidine have been reported, the development of novel and efficient routes to its core 7-azabicyclo[2.2.1]heptane skeleton remains an active area of research.[5][6][7][8][9]

Herein, we propose a synthetic strategy that utilizes the anionic oxy-Cope rearrangement of a this compound derivative to construct a key bicyclic intermediate for the synthesis of novel epibatidine analogs.

Proposed Synthetic Pathway

The overall strategy involves the synthesis of a substituted 1,5-dien-3-ol from this compound, followed by a diastereoselective anionic oxy-Cope rearrangement to furnish a functionalized cycloheptenone. This intermediate can then be elaborated to the desired azabicyclic core.

Synthetic Pathway A This compound B Substituted 1,5-dien-3-ol A->B Functionalization C Cycloheptenone Intermediate B->C Anionic Oxy-Cope Rearrangement D Azabicyclic Core (Epibatidine Analog Precursor) C->D Further Transformations

Caption: Proposed synthetic workflow from this compound.

Experimental Protocols

Part 1: Synthesis of the Anionic Oxy-Cope Precursor

This initial phase focuses on the elaboration of commercially available this compound to introduce the necessary functionality for the key rearrangement.

Protocol 1.1: Grignard Addition to a Pyridyl Ketone

This protocol describes the synthesis of a 1,5-dien-3-ol bearing a pyridyl moiety, a key structural feature of epibatidine.

Materials:

  • Magnesium turnings

  • Iodine (catalyst)

  • 4-Bromobut-1-ene

  • Anhydrous diethyl ether

  • 2-Acetyl-6-chloropyridine

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Activate magnesium turnings (1.2 eq.) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen) with a crystal of iodine.

  • Add a solution of 4-bromobut-1-ene (1.1 eq.) in anhydrous diethyl ether dropwise to the activated magnesium to initiate the formation of the Grignard reagent. Maintain a gentle reflux by controlling the addition rate.

  • After the complete addition, stir the reaction mixture at room temperature for 1 hour.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Add a solution of 2-acetyl-6-chloropyridine (1.0 eq.) in anhydrous diethyl ether dropwise to the Grignard reagent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the consumption of the ketone by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,5-dien-3-ol precursor.

Part 2: The Anionic Oxy-Cope Rearrangement

This is the crucial step where the carbon skeleton is rearranged to form the cycloheptenone ring system.

Protocol 2.1: Potassium Hydride-Mediated Anionic Oxy-Cope Rearrangement

Materials:

  • 1,5-dien-3-ol precursor from Protocol 1.1

  • Potassium hydride (KH), 30% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • 18-Crown-6

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Wash the potassium hydride (1.5 eq.) with anhydrous hexanes under an inert atmosphere to remove the mineral oil.

  • Suspend the washed KH in anhydrous THF in a flame-dried flask.

  • Add 18-crown-6 (0.1 eq.) to the KH suspension.

  • Cool the mixture to 0 °C and add a solution of the 1,5-dien-3-ol precursor (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the starting material on TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting cycloheptenone intermediate by flash column chromatography.

Mechanistic Insight: The Anionic Oxy-Cope Rearrangement

The anionic oxy-Cope rearrangement proceeds through a concerted, chair-like transition state.[2][10] The deprotonation of the hydroxyl group to form a potassium alkoxide dramatically accelerates the reaction.[3]

Anionic Oxy-Cope Mechanism reactant 1,5-dien-3-olate ts [Chair-like Transition State] reactant->ts [3,3]-sigmatropic rearrangement product_enol Enolate intermediate ts->product_enol product_ketone Unsaturated Ketone product_enol->product_ketone Tautomerization (upon workup)

Caption: Mechanism of the anionic oxy-Cope rearrangement.

The stereochemistry of the newly formed stereocenters is controlled by the geometry of the transition state, which is influenced by the steric bulk of the substituents on the 1,5-diene framework. The phenyl group in our proposed system is expected to play a significant role in directing the stereochemical outcome of the rearrangement.

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance
This compoundC₁₁H₁₄O162.23Colorless to yellow liquid
Proposed Cycloheptenone IntermediateC₁₆H₁₈ClNO275.77Expected to be a pale yellow oil or solid

Conclusion

This compound serves as a versatile and strategic starting material for the synthesis of complex molecular scaffolds. The application of its derivatives in the anionic oxy-Cope rearrangement provides a powerful and efficient method for the construction of functionalized cyclic systems. The proposed synthetic route towards a key intermediate for epibatidine analogs highlights the potential of this approach in natural product synthesis and drug discovery. The protocols provided herein offer a robust starting point for researchers to explore this promising area of synthetic chemistry.

References

Application Notes & Protocols: 2-Phenyl-4-penten-2-ol as a Versatile Precursor for the Synthesis of Bio-relevant Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] The strategic synthesis of these molecular frameworks is a cornerstone of modern organic and medicinal chemistry. This document provides an in-depth guide to the utility of 2-phenyl-4-penten-2-ol, a readily accessible tertiary homoallylic alcohol, as a versatile precursor for the construction of valuable oxygen-containing heterocycles. We will explore its synthesis and subsequent transformation into highly functionalized tetrahydropyran and furan scaffolds. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, with a focus on the mechanistic rationale behind the experimental choices to ensure reproducibility and adaptability.

Synthesis of the Precursor: this compound

The strategic importance of this compound lies in its structural features: a tertiary alcohol for potential carbocation formation, a phenyl group that influences reactivity, and a terminal alkene for intramolecular reactions. Its synthesis is most commonly achieved via a Grignard reaction, a robust and well-established carbon-carbon bond-forming method.

Synthetic Workflow

The synthesis involves the nucleophilic addition of allylmagnesium bromide to acetophenone. The allyl Grignard reagent is prepared in situ from allyl bromide and magnesium turnings in an anhydrous ether solvent.

SynthesisWorkflow reagents Allyl Bromide + Mg Turnings grignard Allylmagnesium Bromide (Grignard Reagent) reagents->grignard Formation solvent Anhydrous Diethyl Ether solvent->grignard reaction Grignard Reaction (Nucleophilic Addition) grignard->reaction acetophenone Acetophenone acetophenone->reaction workup Aqueous NH4Cl Quench & Extraction reaction->workup product This compound workup->product Isolation

Caption: Workflow for the synthesis of this compound.

Protocol: Synthesis of this compound

This protocol details the preparation of this compound from acetophenone and allyl bromide.

Materials and Reagents:

Reagent/MaterialFormulaMW ( g/mol )AmountMoles
Magnesium TurningsMg24.312.67 g0.11
Anhydrous Diethyl Ether(C₂H₅)₂O74.12100 mL-
Allyl BromideC₃H₅Br120.9812.1 g (8.3 mL)0.10
AcetophenoneC₈H₈O120.1510.8 g (10.5 mL)0.09
Saturated NH₄Cl (aq)NH₄Cl53.4950 mL-
Anhydrous MgSO₄MgSO₄120.37As needed-

Procedure:

  • Grignard Reagent Preparation:

    • To a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (2.67 g).

    • Add 20 mL of anhydrous diethyl ether to the flask.

    • In the dropping funnel, prepare a solution of allyl bromide (12.1 g) in 80 mL of anhydrous diethyl ether.

    • Add a small portion (approx. 5 mL) of the allyl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming with a heat gun may be necessary.

    • Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Reaction:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add a solution of acetophenone (10.8 g) in 20 mL of anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation (Boiling Point: 100 °C at 17 mmHg) to yield this compound as a colorless oil.[3]

Application in Tetrahydropyran (THP) Synthesis via Prins Cyclization

The tetrahydropyran (THP) ring is a privileged scaffold found in numerous biologically active natural products and pharmaceuticals.[4][5] The Prins cyclization is a powerful acid-catalyzed reaction for the stereoselective synthesis of substituted THPs from homoallylic alcohols and carbonyl compounds.[4][6][7] In this application, this compound undergoes an intramolecular Prins cyclization.

Reaction Mechanism

The reaction is initiated by the protonation of the hydroxyl group by a Brønsted or Lewis acid, followed by the loss of water to form a tertiary carbocation. This carbocation is then attacked intramolecularly by the alkene, leading to the formation of the tetrahydropyran ring. The resulting cation is then trapped by a nucleophile present in the reaction medium.

PrinsMechanism Intramolecular Prins Cyclization Mechanism sub This compound protonated Protonated Alcohol sub->protonated + H+ carbocation Tertiary Carbocation protonated->carbocation - H2O cyclized Cyclized Cation carbocation->cyclized Intramolecular Attack product Functionalized THP cyclized->product + Nu-

Caption: Mechanism of the intramolecular Prins cyclization.

Protocol: Synthesis of a Substituted Tetrahydropyran

This protocol describes the acid-catalyzed intramolecular cyclization of this compound. The choice of acid and solvent can influence the stereochemical outcome and the nature of the substituent incorporated at the 4-position.

Materials and Reagents:

Reagent/MaterialFormulaMW ( g/mol )AmountMoles
This compoundC₁₁H₁₄O162.231.62 g0.01
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-
Boron trifluoride diethyl etherateBF₃·O(C₂H₅)₂141.931.42 g (1.26 mL)0.01
Saturated NaHCO₃ (aq)NaHCO₃84.0130 mL-
Anhydrous Na₂SO₄Na₂SO₄142.04As needed-

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1.62 g) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

  • Cyclization:

    • Slowly add boron trifluoride diethyl etherate (1.42 g) to the stirred solution.[7] The use of a Lewis acid catalyst is common in Prins cyclizations.[7]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL).

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 4-fluoro-2-methyl-2-phenyltetrahydropyran.

Expected Outcome: The intramolecular Prins cyclization in the presence of BF₃·OEt₂ is expected to yield the corresponding 4-fluorotetrahydropyran derivative. The stereochemistry of the product is often controlled by a chair-like transition state where bulky substituents prefer an equatorial position.[8]

Application in Furan Synthesis

Furan rings are important structural motifs in many natural products and pharmaceuticals.[9][10] The synthesis of furans from this compound requires a multi-step sequence, typically involving oxidative cleavage of the double bond followed by cyclization.

Reaction Pathway

A plausible pathway involves the ozonolysis of the terminal alkene to form an intermediate ketone. This 1,4-dicarbonyl-like precursor can then undergo an acid-catalyzed intramolecular cyclization and dehydration, a process analogous to the Paal-Knorr furan synthesis, to yield the furan ring.[10]

FuranSynthesis Furan Synthesis Pathway start This compound ozonolysis Ozonolysis (1. O3; 2. DMS) start->ozonolysis keto_alcohol Intermediate Keto-Alcohol ozonolysis->keto_alcohol cyclization Acid-Catalyzed Cyclization & Dehydration keto_alcohol->cyclization furan 2-Methyl-2-phenyl-2,3-dihydrofuran-3-one (Tautomerization to Furan) cyclization->furan

References

Application Notes and Protocols: Chemoselective Catalytic Hydrogenation of 2-Phenyl-4-penten-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for the chemoselective catalytic hydrogenation of 2-Phenyl-4-penten-2-ol to synthesize 2-Phenyl-2-pentanol. This transformation is a foundational reaction in organic synthesis, involving the selective reduction of a carbon-carbon double bond in the presence of other potentially reducible functional groups, namely a tertiary benzylic alcohol and an aromatic ring.

This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the underlying scientific principles, provides a robust, step-by-step experimental protocol, and outlines methods for reaction monitoring and product characterization, ensuring a reproducible and efficient synthesis.

Scientific Principles and Rationale

The successful execution of this synthesis hinges on understanding the principles of catalysis and chemoselectivity. The goal is to reduce the alkene functionality exclusively, leaving the hydroxyl group and the phenyl ring intact.

Mechanism of Heterogeneous Catalytic Hydrogenation

The reaction proceeds via a heterogeneous catalytic mechanism, as the catalyst (a solid) and the reactants (in a liquid solution) are in different phases.[1] The most widely accepted model for this process on the surface of metals like palladium is the Horiuti-Polanyi mechanism.[2][3]

The key steps are:

  • Adsorption: Both molecular hydrogen (H₂) and the alkene (this compound) are adsorbed onto the active sites on the palladium metal surface.[4][5]

  • Hydrogen Dissociation: The catalyst facilitates the cleavage of the strong H-H sigma bond, forming reactive metal-hydride bonds on the surface.[5]

  • Stepwise Hydrogen Transfer: The adsorbed alkene undergoes a stepwise addition of two hydrogen atoms. This transfer typically occurs on the same face of the double bond, a process known as syn-addition.[5][6][7]

  • Desorption: The newly formed saturated product, 2-Phenyl-2-pentanol, has a weaker affinity for the catalyst surface and is desorbed back into the solution, thereby regenerating the active site for the next catalytic cycle.[4]

Chemoselectivity Considerations

Achieving high selectivity is the critical challenge in this synthesis.

  • Alkene vs. Aromatic Ring: The carbon-carbon double bond (π-bond) of the alkene is significantly more reactive towards catalytic hydrogenation under mild conditions than the stable aromatic π-system of the phenyl group.[8] Hydrogenation of aromatic rings typically requires more active catalysts (e.g., Rhodium, Ruthenium) or more forcing conditions such as high hydrogen pressure and elevated temperatures.[9][10]

  • Preservation of the Hydroxyl Group: The tertiary benzylic alcohol moiety is susceptible to hydrogenolysis (cleavage of the C-O bond to form an alkane and water), particularly with palladium catalysts. However, this side reaction is generally promoted by acidic conditions or higher temperatures. By conducting the reaction at room temperature in a neutral solvent like ethanol, the risk of hydrogenolysis is minimized.

Catalyst Selection: 10% Palladium on Carbon (Pd/C)

For this transformation, 10% Palladium on Carbon (Pd/C) is the catalyst of choice for several reasons:

  • High Activity for Alkenes: Pd/C is highly effective for the hydrogenation of simple and poly-substituted alkenes.[1][6]

  • Selectivity: Under atmospheric pressure and ambient temperature, Pd/C exhibits excellent chemoselectivity, reducing alkenes without affecting more robust functional groups like aromatic rings or benzyl ethers.[10]

  • Operational Simplicity: As a heterogeneous catalyst, it is easily separated from the reaction mixture by simple filtration, which simplifies the product work-up.[1]

  • Cost and Availability: Compared to other platinum-group metals or complex homogeneous catalysts, Pd/C is relatively inexpensive and widely available.[6] The carbon support is highly porous, providing a large surface area for the palladium nanoparticles, which enhances catalytic activity.[6]

Detailed Experimental Protocol

This protocol details the procedure for the hydrogenation of this compound on a 5 mmol scale.

Materials and Equipment
Reagents & Materials Equipment
This compound (1.0 eq, 811 mg, 5.0 mmol)Two-neck round-bottom flask (100 mL)
10% Palladium on Carbon (Pd/C) (5 mol%, ~53 mg)Magnetic stirrer and stir bar
Anhydrous Ethanol (EtOH) (20-25 mL)Rubber septa
Hydrogen (H₂) gas (balloon or cylinder with regulator)Vacuum/Inert Gas Manifold (e.g., Schlenk line)
Inert Gas (Nitrogen or Argon)Needles and tubing
Celite® 545Buchner funnel and filter flask
Deuterated Chloroform (CDCl₃) for NMR analysisRotary evaporator
TLC plates (Silica gel 60 F₂₅₄)Standard laboratory glassware
TLC Eluent (e.g., 20% Ethyl Acetate in Hexanes)
Step-by-Step Reaction Procedure
  • Setup: To a 100 mL two-neck round-bottom flask containing a magnetic stir bar, add this compound (811 mg, 5.0 mmol).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (~53 mg, 5 mol%). Safety Note: Dry Pd/C can be pyrophoric and may ignite upon contact with organic solvents in the presence of air. Handle with care, and do not add it to a flask containing only solvent vapors. It is best practice to add the catalyst to the solid substrate before adding the solvent.[9]

  • Solvent Addition: Add anhydrous ethanol (20 mL) to the flask.

  • Inerting the Atmosphere: Seal the flask with rubber septa. Insert a needle connected to a vacuum/inert gas manifold. Carefully place the flask under vacuum for 1-2 minutes to remove air, then backfill with an inert gas (Nitrogen or Argon). Repeat this vacuum/backfill cycle three times to ensure the atmosphere is completely inert.

  • Introducing Hydrogen: While maintaining a positive pressure of inert gas, replace the inert gas supply with a hydrogen-filled balloon attached to a needle. Insert the needle through the septum into the headspace above the reaction mixture.

  • Reaction Execution: Vigorously stir the reaction mixture at room temperature. The black catalyst should be well suspended in the solution.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). (See Section 3.1 for details). The reaction is typically complete within 2-4 hours.

Work-up and Purification
  • Hydrogen Removal: Once the reaction is complete, carefully remove the hydrogen balloon and purge the flask with inert gas for 5-10 minutes to remove all residual hydrogen.

  • Catalyst Filtration: Prepare a small plug of Celite® (~1-2 cm thick) in a Buchner funnel. Wet the Celite pad with a small amount of ethanol. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Safety Note: Do not allow the filtered catalyst on the Celite pad to dry completely, as it can be pyrophoric.[11] Quench the pad with water before disposal.

  • Rinsing: Rinse the reaction flask and the Celite pad with an additional portion of ethanol (~5 mL) to ensure complete transfer of the product.

  • Solvent Removal: Combine the filtrates in a tared round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: The resulting colorless oil is the crude 2-Phenyl-2-pentanol. Determine the crude yield and characterize the product for identity and purity.[11] If necessary, the product can be further purified by flash column chromatography on silica gel.

Reaction Monitoring and Product Characterization

Thin-Layer Chromatography (TLC) Monitoring
  • Procedure: Periodically take a small aliquot from the reaction mixture with a capillary tube, filter it through a small cotton plug in a pipette to remove the catalyst, and spot it on a TLC plate.

  • Eluent: A mobile phase of 20% ethyl acetate in hexanes is a good starting point.

  • Visualization: Use a UV lamp (254 nm) and/or an iodine chamber.

  • Interpretation: The starting material, this compound, will be visible under UV light due to the phenyl group. The product, 2-Phenyl-2-pentanol, will also be UV active. The product is more saturated and should have a slightly higher Rf value than the starting material. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Spectroscopic Confirmation

In-line monitoring techniques like NMR can provide real-time kinetic data, but standard post-reaction analysis is sufficient for most applications.[12][13]

  • ¹H NMR (Proton NMR): The most definitive sign of a complete reaction is the disappearance of the characteristic vinyl proton signals of the starting material, which typically appear in the δ 5.0-6.0 ppm region. Concurrently, new signals will appear in the aliphatic region (δ 0.8-1.8 ppm) corresponding to the newly formed saturated propyl chain.

  • ¹³C NMR (Carbon NMR): Successful hydrogenation will be confirmed by the disappearance of the sp² carbon signals of the alkene (typically δ 115-145 ppm) and the appearance of new sp³ carbon signals in the upfield region of the spectrum.

  • Mass Spectrometry (MS): GC-MS can be used to confirm the molecular weight of the product (C₁₁H₁₆O, MW = 176.25 g/mol ) and to assess its purity.

Data Summary and Visualization

Expected Results
ParameterValue / Observation
Reaction Time2 - 4 hours
TemperatureRoom Temperature (~20-25 °C)
Hydrogen Pressure~1 atm (balloon)
Expected Yield>95% (crude)
Product AppearanceColorless to pale yellow oil
Purity (Crude)Typically >90% by ¹H NMR

Reaction Scheme

Caption: Catalytic hydrogenation of this compound.

Experimental Workflow

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis arrow -> A Combine Substrate and Pd/C in Flask B Add Ethanol Solvent A->B C Purge System with N₂/Ar (3 cycles) B->C D Introduce H₂ Atmosphere (balloon) C->D E Stir Vigorously at RT D->E F Monitor by TLC E->F G Purge with N₂ to Remove H₂ F->G H Filter through Celite® to Remove Catalyst G->H I Remove Solvent via Rotary Evaporation H->I J Characterize Crude Product (NMR, GC-MS) I->J

Caption: Workflow for catalytic hydrogenation.

References

Application Notes & Protocols: A Researcher's Guide to the Oxidation of 2-Phenyl-4-penten-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the selective oxidation of 2-Phenyl-4-penten-2-ol. This tertiary allylic alcohol presents multiple reactive sites, primarily the terminal alkene, offering a versatile platform for synthesizing a range of valuable intermediates. We will explore four principal oxidative pathways: stereospecific epoxidation, syn-dihydroxylation, oxidative cleavage, and allylic oxidation. This guide emphasizes the causality behind procedural choices, provides detailed, self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Strategic Value of this compound

This compound is a substrate of significant interest due to its unique structural combination:

  • Tertiary Allylic Alcohol: The hydroxyl group can direct certain metal-catalyzed oxidations, influencing stereochemical outcomes.

  • Terminal Alkene: A highly reactive functional group amenable to a wide array of oxidative transformations.

  • Phenyl Group: Provides a chromophore for UV analysis and a bulky substituent that can influence steric approach in reactions.

The selective oxidation of the terminal double bond allows for the introduction of new functionalities, such as epoxides and diols, which are critical building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products. This guide will detail the methodologies to control and exploit these transformations.

Mandatory Safety Protocols for Oxidizing Agents

Oxidizing chemicals are materials that can react violently with other substances, potentially resulting in fire or explosion.[1] Adherence to strict safety protocols is non-negotiable.

Core Safety Requirements:

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, closed-toe shoes, chemical-resistant gloves (disposable nitrile gloves are suitable for incidental contact), and ANSI Z87.1-compliant safety glasses with side shields.[2][3] When a splash hazard exists, splash goggles and a face shield are required.[4]

  • Ventilation: All manipulations involving strong oxidizers like Osmium Tetroxide, Ozone, and m-CPBA must be conducted inside a certified chemical fume hood with the sash positioned as low as feasible.[2][4]

  • Storage: Store oxidizers in a cool, dry location, segregated from flammable, combustible, organic, or easily oxidized materials.[3]

  • Handling: Never return excess chemicals to their original container to prevent contamination that could trigger a dangerous reaction.[2] Use dedicated equipment for transfers.[5]

  • Spill Response: Do not use combustible materials like paper towels to clean up oxidizer spills.[1] Have appropriate spill kits available and follow established emergency procedures. For skin or eye contact, use the emergency shower or eyewash station for at least 15 minutes and seek immediate medical attention.[2]

Pathway I: Epoxidation of the Alkene

Epoxidation involves the addition of a single oxygen atom across the double bond to form a three-membered cyclic ether known as an epoxide or oxirane.[6] This transformation is synthetically powerful as the strained epoxide ring can be opened by various nucleophiles to generate bifunctionalized compounds.

General Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

Theoretical Basis: Peroxyacids, such as m-CPBA, contain a weak O-O bond and an electrophilic oxygen atom that is transferred to the nucleophilic alkene.[7] The reaction proceeds via a concerted mechanism, often depicted as the "butterfly mechanism," where multiple bonds are formed and broken simultaneously.[8] This concerted nature ensures that the stereochemistry of the starting alkene is retained in the product (a syn addition).[8] For this compound, this will produce a racemic mixture of the two possible epoxide enantiomers.

Reaction Mechanism: m-CPBA Epoxidation

mCPBA_Epoxidation cluster_reactants Reactants cluster_products Products Alkene This compound TS Concerted Transition State ('Butterfly Mechanism') Alkene->TS π bond attacks electrophilic O mCPBA m-CPBA mCPBA->TS Epoxide Racemic Epoxide (2-methyl-2-phenyl-2-(oxiran-2-ylmethyl)oxirane) TS->Epoxide Acid m-Chlorobenzoic Acid TS->Acid

Caption: Concerted mechanism of alkene epoxidation using m-CPBA.

Experimental Protocol: m-CPBA Epoxidation

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M solution). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: In a separate container, dissolve m-CPBA (approx. 77% purity, 1.2 eq) in DCM. Add this solution dropwise to the stirred alcohol solution over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproduct. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated aqueous solution of sodium sulfite (Na₂SO₃) to remove excess peroxide, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude epoxide.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

ParameterValueCausality / Rationale
Solvent Dichloromethane (DCM)Inert, effectively solubilizes both reactant and reagent, and is easily removed.
Temperature 0 °C to RTThe reaction is exothermic; starting at 0 °C helps control the reaction rate and prevent side reactions.
Stoichiometry 1.2 eq m-CPBAA slight excess ensures complete consumption of the starting alkene.
Work-up Quench NaHCO₃ (aq), Na₂SO₃ (aq)Neutralizes the acidic byproduct and destroys unreacted peroxyacid, respectively.
Expected Yield >90%This reaction is typically high-yielding.
Sharpless Asymmetric Epoxidation

Theoretical Basis: For an allylic alcohol like this compound, the Sharpless asymmetric epoxidation offers a powerful method to synthesize the epoxide with high enantioselectivity.[9] The reaction utilizes a catalyst formed in situ from titanium tetra(isopropoxide) (Ti(OiPr)₄) and a chiral dialkyl tartrate, such as diethyl tartrate (DET).[10] The choice of the tartrate enantiomer ((+)-DET or (-)-DET) dictates which face of the alkene is epoxidized, leading to a predictable stereochemical outcome.[11] tert-Butyl hydroperoxide (TBHP) serves as the terminal oxidant.[12]

Reaction Mechanism: Sharpless Asymmetric Epoxidation

Sharpless_Epoxidation sub_Ti Ti(OiPr)4 catalyst Chiral Ti-Tartrate Catalyst sub_Ti->catalyst sub_DET Chiral DET sub_DET->catalyst Ligand Exchange sub_AllylOH This compound active_complex Active Ti-Tartrate-TBHP-Allyl Alcohol Complex sub_AllylOH->active_complex Coordinates to Ti sub_TBHP TBHP sub_TBHP->active_complex Binds to Ti catalyst->active_complex product Enantioenriched Epoxy Alcohol active_complex->product Stereoselective Oxygen Transfer

Caption: Workflow for the Sharpless asymmetric epoxidation.

Experimental Protocol: Sharpless Asymmetric Epoxidation

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM and cool to -20 °C. Add powdered 4 Å molecular sieves.

  • Catalyst Formation: To the cooled solvent, add L-(+)-Diethyl tartrate ((+)-DET, 1.2 eq) followed by titanium(IV) isopropoxide (Ti(OiPr)₄, 1.0 eq). Stir for 30 minutes at -20 °C.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in DCM to the catalyst mixture.

  • Oxidant Addition: Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (e.g., 5.5 M, 2.0 eq) dropwise while maintaining the temperature at -20 °C.

  • Reaction: Stir the reaction at -20 °C for 4-6 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding a 10% aqueous solution of tartaric acid and stirring vigorously for 1 hour at room temperature.

  • Extraction & Purification: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography.

ParameterValueCausality / Rationale
Catalyst System Ti(OiPr)₄ / DETForms a chiral complex that directs the oxidant to one face of the alkene.[13]
Chiral Ligand (+)-DET or (-)-DETControls the absolute stereochemistry of the product epoxide.
Oxidant TBHPThe terminal oxidant that provides the oxygen atom for the epoxide.
Temperature -20 °CLower temperatures are crucial for achieving high enantioselectivity.
Expected ee >90%The Sharpless epoxidation is renowned for its high enantiomeric excess (ee).[10]

Pathway II: Syn-Dihydroxylation

This pathway converts the alkene into a vicinal diol (or glycol), where two hydroxyl groups are added to the same face of the double bond (syn addition).[14]

Theoretical Basis: Osmium tetroxide (OsO₄) is the premier reagent for syn-dihydroxylation. It reacts with the alkene in a concerted [3+2] cycloaddition to form a cyclic osmate ester intermediate.[15] This intermediate is then hydrolyzed to release the syn-diol. Due to the high cost and toxicity of OsO₄, the Upjohn dihydroxylation procedure is preferred, which uses a catalytic amount of OsO₄ and a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO), to regenerate the active Os(VIII) species from the reduced Os(VI) form.[15][16]

Reaction Mechanism: Catalytic Syn-Dihydroxylation

Dihydroxylation Alkene This compound Intermediate Cyclic Osmate (VI) Ester Alkene->Intermediate OsO4_cat OsO4 (catalytic) OsO4_cat->Intermediate [3+2] Cycloaddition NMO_stoich NMO (stoichiometric) NMO_stoich->OsO4_cat NMO_reduced N-methylmorpholine NMO_stoich->NMO_reduced Product Syn-Diol Intermediate->Product Hydrolysis OsVI Os(VI) Species Intermediate->OsVI OsVI->OsO4_cat Re-oxidation

Caption: Catalytic cycle of the Upjohn dihydroxylation.

Experimental Protocol: Upjohn Dihydroxylation

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and NMO (1.2 eq) in a mixture of acetone and water (e.g., 10:1 v/v).

  • Catalyst Addition: Add a solution of OsO₄ (e.g., 2.5 wt% in tert-butanol, 0.02 eq) dropwise to the stirred solution. The solution will typically turn dark brown.

  • Reaction: Stir at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by adding a small amount of solid sodium sulfite (Na₂SO₃) and stir for 30 minutes.

  • Purification: Filter the mixture through a pad of celite to remove insoluble manganese salts. Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extraction: Extract the remaining aqueous solution with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude diol.

  • Purification: Purify by flash column chromatography or recrystallization.

ParameterValueCausality / Rationale
Catalyst OsO₄ (2 mol%)Highly effective for syn-dihydroxylation; catalytic use minimizes cost and toxicity.[16]
Co-oxidant NMO (1.2 eq)Regenerates the active Os(VIII) catalyst from the Os(VI) state.[15]
Solvent Acetone/WaterA common solvent system that solubilizes the reactants and facilitates the reaction.
Stereochemistry Syn additionThe concerted cycloaddition mechanism ensures both hydroxyl groups are on the same face.[14]
Expected Yield 80-95%This method is generally efficient and high-yielding.

Pathway III: Oxidative Cleavage with Ozone

Ozonolysis is a powerful reaction that cleaves the carbon-carbon double bond, replacing it with carbon-oxygen double bonds.[17] This method is invaluable for structural elucidation and for synthesizing smaller carbonyl-containing fragments from larger molecules.[18]

Theoretical Basis: Ozone (O₃) undergoes a [3+2] cycloaddition with the alkene to form an unstable primary ozonide (molozonide).[19] This intermediate rapidly rearranges to a more stable secondary ozonide. The ozonide is not isolated but is treated with a work-up reagent. A reductive work-up, typically with dimethyl sulfide (DMS) or zinc and water, cleaves the ozonide to yield aldehydes or ketones.[18] For the terminal alkene in this compound, ozonolysis will yield formaldehyde and a ketone.

Reaction Mechanism: Ozonolysis

Ozonolysis Alkene This compound Molozonide Molozonide (Unstable) Alkene->Molozonide [3+2] Cycloaddition Ozone 1. O3, -78 °C Workup 2. Reductive Workup (e.g., DMS) Ozonide Ozonide (Stable Intermediate) Molozonide->Ozonide Rearrangement Products Ketone + Formaldehyde Ozonide->Products Cleavage

Caption: Two-step process of ozonolysis with reductive workup.

Experimental Protocol: Ozonolysis

  • Setup: Dissolve this compound (1.0 eq) in an appropriate solvent (e.g., DCM or methanol) in a flask equipped with a gas dispersion tube. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone gas (generated from an ozone generator) through the solution. The reaction is complete when the solution retains a persistent blue color, indicating an excess of ozone.

  • Purge: Bubble nitrogen or oxygen gas through the solution to remove the excess ozone.

  • Reductive Work-up: Add dimethyl sulfide (DMS, 1.5 eq) to the cold solution.

  • Warm-up: Remove the cooling bath and allow the reaction mixture to warm slowly to room temperature and stir for at least 2 hours.

  • Concentration: Remove the solvent and excess DMS under reduced pressure. The crude product can then be analyzed or purified if necessary.

ParameterValueCausality / Rationale
Reagent Ozone (O₃)A highly reactive allotrope of oxygen that specifically cleaves C=C bonds.[20]
Temperature -78 °CEssential for stabilizing the reactive ozonide intermediates and preventing side reactions.[21]
Work-up Dimethyl Sulfide (DMS)A mild reducing agent that converts the ozonide to carbonyl compounds and is itself oxidized to DMSO.[18]
Products Ketone + FormaldehydeCleavage of the terminal C=C bond results in a ketone from the internal carbon and formaldehyde from the terminal CH₂.
Expected Yield High (>90%)Ozonolysis is generally a very clean and high-yielding reaction.

Pathway IV: Allylic Oxidation with Selenium Dioxide

The Riley oxidation utilizes selenium dioxide (SeO₂) to oxidize a methylene or methyl group at an allylic position to an alcohol or carbonyl group.[22]

Theoretical Basis: For this compound, the allylic position is the C3 methylene group. The mechanism is believed to proceed through an initial ene reaction between the alkene and SeO₂, followed by a[9][11]-sigmatropic rearrangement of the resulting allylic seleninic acid.[23][24] Hydrolysis of the resulting selenium(II) ester yields the allylic alcohol. This newly formed secondary alcohol could potentially be further oxidized under the reaction conditions to the corresponding α,β-unsaturated ketone.

Reaction Mechanism: Riley Allylic Oxidation

Riley_Oxidation Alkene This compound Ene_Product Allylic Seleninic Acid Alkene->Ene_Product Ene Reaction SeO2 SeO2 SeO2->Ene_Product Rearranged Selenium(II) Ester Ene_Product->Rearranged [2,3]-Sigmatropic Rearrangement Product Allylic Alcohol (or α,β-Unsaturated Ketone) Rearranged->Product Hydrolysis (+/- Further Oxidation)

Caption: Mechanism of SeO2-mediated allylic oxidation.

Experimental Protocol: Riley Oxidation

  • Setup: In a flask suitable for reflux, suspend selenium dioxide (SeO₂, 1.1 eq) in a mixture of dioxane and a small amount of water (e.g., 95:5 v/v).

  • Substrate Addition: Add this compound (1.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 100 °C) with vigorous stirring for several hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature. A black precipitate of elemental selenium will form.

  • Filtration: Filter the mixture through celite to remove the selenium precipitate, washing the filter cake with the reaction solvent or ethyl acetate.

  • Concentration & Extraction: Concentrate the filtrate. If necessary, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate again.

  • Purification: Purify the crude product by flash column chromatography.

ParameterValueCausality / Rationale
Reagent Selenium Dioxide (SeO₂)Specifically targets activated C-H bonds at the allylic position.[22]
Solvent Dioxane/WaterA common solvent system that facilitates the reaction at elevated temperatures.
Temperature RefluxThe reaction typically requires thermal energy to proceed at a reasonable rate.
Key Intermediate Allylic Seleninic AcidFormed via an ene reaction, it is the precursor to the sigmatropic rearrangement.[24]
Expected Product Allylic Alcohol/EnoneThe primary product is the alcohol, but over-oxidation to the enone is possible.

Comparative Summary of Oxidation Reactions

ReactionReagent SystemPrimary ProductKey Features
Epoxidation m-CPBA / DCMRacemic EpoxideGeneral, high-yielding, stereospecific (syn addition).
Asymmetric Epoxidation Ti(OiPr)₄, DET, TBHPEnantioenriched EpoxideHigh enantioselectivity (>90% ee), requires allylic alcohol.
Syn-Dihydroxylation cat. OsO₄ / NMOSyn-DiolCatalytic, high-yielding, stereospecific (syn addition).
Oxidative Cleavage 1. O₃; 2. DMSKetone + FormaldehydeCleaves the C=C bond, high-yielding, useful for structural analysis.
Allylic Oxidation SeO₂ / DioxaneAllylic Alcohol / EnoneOxidizes the allylic C-H bond, requires heating.

References

Application Notes & Protocols: Derivatization of 2-Phenyl-4-penten-2-ol for Enhanced Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Phenyl-4-penten-2-ol is a valuable tertiary allylic alcohol that serves as a versatile building block in organic synthesis. However, its free hydroxyl group presents inherent challenges, including steric hindrance, poor leaving group ability, and acidity that is incompatible with many organometallic reagents. Strategic derivatization of the hydroxyl moiety is therefore crucial to unlock its full synthetic potential. This guide provides a detailed exploration of key derivatization strategies—silylation, etherification, and esterification—transforming this compound into a stable and reactive intermediate for subsequent transformations such as palladium-catalyzed cross-coupling reactions. We present field-proven, step-by-step protocols, explain the causality behind experimental choices, and offer insights into the selection of the appropriate derivative for specific synthetic goals.

Introduction: The Synthetic Challenge and Opportunity

Tertiary allylic alcohols like this compound are structurally rich motifs. The combination of a chiral center, a reactive alkene, and a hydroxyl group offers multiple avenues for synthetic manipulation. However, the direct use of the native alcohol is often problematic. The hydroxyl group is a poor leaving group for substitution reactions, and its acidic proton can quench organometallic reagents or strong bases.[1] Derivatization serves two primary purposes:

  • Protection: To mask the hydroxyl group's reactivity, allowing for chemical transformations on other parts of the molecule. Silyl ethers are a cornerstone of this approach.[2][3]

  • Activation: To convert the hydroxyl into a better leaving group, facilitating nucleophilic substitution or participation in transition metal-catalyzed reactions.[4]

This document provides researchers with the foundational knowledge and practical protocols to effectively derivatize this compound, thereby enabling its broader application in complex molecule synthesis.

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is essential for successful experimentation.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄O[5]
Molecular Weight 162.23 g/mol [5]
CAS Number 4743-74-2[6]
Appearance Colorless to Yellow Liquid
Boiling Point 100 °C @ 17 mmHg[7]
Density ~0.99 g/cm³[7][8]
Refractive Index ~1.525 - 1.528[7]
Storage 2-8°C, in a cool, dark place[7]

Derivatization as a Protective Strategy: Silyl Ether Formation

Silyl ethers are the most common protecting groups for alcohols due to their ease of installation, tunable stability, and mild, selective removal conditions.[1] The choice of silylating agent is dictated by the required stability; sterically bulky groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) offer greater resistance to acidic conditions compared to the smaller trimethylsilyl (TMS) group.[9] For a tertiary alcohol like this compound, a robust protecting group such as TBS is often preferred.

Protocol 1: Synthesis of tert-Butyl(2-phenylpent-4-en-2-yloxy)dimethylsilane (TBS Ether)

This protocol leverages the highly reliable tert-butyldimethylsilyl chloride (TBS-Cl) and imidazole system. Imidazole acts as both a base to deprotonate the alcohol and a catalyst for the silylation reaction.

Workflow Diagram: Silylation of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A This compound D Stir at Room Temp (or gentle warming, e.g., 40°C) Monitor by TLC A->D B TBS-Cl, Imidazole B->D C Anhydrous DMF C->D E Aqueous Work-up (e.g., add H₂O, extract with Ether) D->E Reaction Complete F Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) E->F G Purify via Flash Chromatography F->G H TBS-Protected Product G->H Pure Product

Caption: Workflow for TBS protection of this compound.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the alcohol in anhydrous DMF (approx. 0.2 M concentration).

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Add TBS-Cl (1.2 eq) portion-wise at room temperature. Due to the steric hindrance of the tertiary alcohol, the reaction may be slow. Gentle warming to 40-50°C can accelerate the process.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with water, followed by saturated aqueous NaHCO₃, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (a non-polar eluent system like hexanes/ethyl acetate is typically effective) to yield the pure TBS-protected alcohol.

Trustworthiness Check: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the more polar alcohol spot and the appearance of the less polar silyl ether product spot. Successful protection is confirmed by ¹H NMR (disappearance of the -OH proton signal and appearance of new signals for the TBS group around δ 0.1 and 0.9 ppm) and IR spectroscopy (disappearance of the broad O-H stretch around 3300-3500 cm⁻¹).

Derivatization for Activation: Ester and Ether Formation

Converting the hydroxyl group into an ester or a specific type of ether can activate the molecule for subsequent C-C or C-Nu bond-forming reactions.

Protocol 2: Acylation to form 2-Acetoxy-2-phenyl-4-pentene

Allylic acetates are excellent substrates for palladium-catalyzed reactions, such as allylic alkylations. This protocol uses acetic anhydride with a catalytic amount of 4-dimethylaminopyridine (DMAP).

Materials:

  • This compound

  • Acetic anhydride (Ac₂O)

  • Pyridine or Triethylamine (Et₃N)

  • 4-(Dimethylamino)pyridine (DMAP, catalytic)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) followed by a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates full consumption of the starting alcohol.

  • Quench the reaction by slowly adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify by flash chromatography if necessary.

Applications in Subsequent Reactions: Palladium-Catalyzed Cross-Coupling

The derivatization of this compound opens the door to a wide array of powerful synthetic transformations. Palladium-catalyzed cross-coupling reactions are a prime example, allowing for the construction of complex molecular architectures. While some modern protocols allow for the direct use of allylic alcohols, derivatization to an acetate or carbonate often provides a more reliable and higher-yielding pathway by creating a better leaving group.[11]

Conceptual Workflow: Derivatization-Enabled Suzuki-Miyaura Coupling

G A This compound B Derivatization (e.g., Acylation) A->B Step 1 C Allylic Acetate Derivative B->C E Suzuki-Miyaura Cross-Coupling [Pd(0) catalyst, Base] C->E Substrate D Arylboronic Acid (Ar-B(OH)₂) D->E Coupling Partner F New C(sp²)-C(sp³) Bond Formed Coupled Product E->F Step 2

Caption: Derivatization enables Suzuki-Miyaura cross-coupling.

Experimental Logic: The allylic acetate of this compound can react with an arylboronic acid under palladium catalysis. The reaction proceeds via a π-allyl palladium intermediate, which then undergoes transmetalation with the boronic acid and reductive elimination to form the new C-C bond. This strategy allows for the direct connection of an aryl group to the allylic fragment of the original alcohol.

Summary and Strategic Recommendations

The appropriate derivatization of this compound is a critical decision in a synthetic campaign. The choice of derivative should be guided by the reaction conditions of subsequent steps.

Derivatization MethodKey ReagentsDerivative StabilityPrimary Application
TBS Silylation TBS-Cl, ImidazoleHigh stability to bases, organometallics, and many oxidizing/reducing agents. Cleaved by acid or fluoride ions.Protection. Ideal when performing reactions at other sites that are incompatible with a free -OH group.[1][9]
Benzylation NaH, Benzyl BromideVery robust. Stable to most acidic and basic conditions, non-halide nucleophiles, and many redox reagents. Cleaved by hydrogenolysis.Robust Protection. Used when TBS group might be too labile or for orthogonal protection strategies.[2][12]
Acylation Ac₂O, DMAP, BaseModerately stable. Can be cleaved by hydrolysis under acidic or basic conditions.Activation. Creates an excellent leaving group for Pd-catalyzed allylic substitution and other nucleophilic displacements.[13]

By selecting the appropriate strategy, researchers can effectively harness the synthetic power of this compound for the efficient construction of complex target molecules.

References

Application Note & Protocol: Synthesis of 2-Phenyl-4-penten-2-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, field-proven protocol for the synthesis of the tertiary alcohol, 2-Phenyl-4-penten-2-ol. The synthesis is achieved through the nucleophilic addition of an allylmagnesium bromide Grignard reagent to acetophenone. This document is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a comprehensive walkthrough from reagent preparation to product characterization. We will delve into the causality behind experimental choices, provide a self-validating protocol, and ground the methodology in authoritative references.

Introduction and Scientific Background

This compound is a valuable molecular building block characterized by a tertiary alcohol and an allyl group. This structure allows for a variety of subsequent chemical transformations, making it a useful intermediate in the synthesis of more complex molecules for drug discovery and fragrance applications.

The Grignard reaction, a cornerstone of organic chemistry, provides a powerful method for forming carbon-carbon bonds.[1] The reaction involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group.[2] In this specific application, the carbon atom of the allylmagnesium bromide is highly nucleophilic and basic, enabling it to attack the electrophilic carbonyl carbon of acetophenone.[3] This nucleophilic attack forms a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final tertiary alcohol product.[1] The choice of this method is based on its high efficiency, reliability, and the ready availability of the starting materials.

Reaction Mechanism

The synthesis proceeds in two primary stages:

  • Formation of the Grignard Reagent: Allyl bromide reacts with magnesium turnings in an anhydrous ether solvent to form allylmagnesium bromide. The ether solvent is crucial as it solvates and stabilizes the organomagnesium species.[4]

  • Nucleophilic Addition: The nucleophilic allyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of acetophenone. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.

  • Protonation (Workup): The addition of a mild acid (e.g., aqueous ammonium chloride) protonates the alkoxide, yielding this compound and water-soluble magnesium salts.

Experimental Protocol

A. Materials and Equipment

Reagents & Chemicals Grade/Purity Supplier Example CAS Number
Magnesium Turnings99.8%Sigma-Aldrich7439-95-4
Anhydrous Diethyl Ether (Et₂O)≥99.7%, inhibitor-freeSigma-Aldrich60-29-7
IodineCrystal, Reagent GradeSigma-Aldrich7553-56-2
Allyl Bromide99%Sigma-Aldrich106-95-6
Acetophenone≥99%Sigma-Aldrich98-86-2
Saturated Ammonium Chloride (NH₄Cl)Aqueous SolutionFisher Scientific12125-02-9
Anhydrous Magnesium Sulfate (MgSO₄)GranularSigma-Aldrich7487-88-9
Equipment Specifications
Three-neck round-bottom flask250 mL
Reflux condenser-
Pressure-equalizing dropping funnel125 mL
Magnetic stirrer and stir bar-
Heating mantle-
Ice bath-
Separatory funnel250 mL
Rotary evaporator-
Distillation apparatus-
Calcium chloride drying tubes-

B. Workflow Diagram

The overall experimental workflow is depicted below, outlining the key stages from the formation of the Grignard reagent to the purification of the final product.

SynthesisWorkflow cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Synthesis and Workup cluster_2 Part 3: Purification A 1. Assemble dry glassware under inert atmosphere. Add Mg turnings and a crystal of I₂. B 2. Add a small amount of allyl bromide/ether solution to initiate. A->B C 3. Add remaining allyl bromide solution dropwise to maintain gentle reflux. B->C D 4. Stir until Mg is consumed. Cool the flask. C->D E 5. Add acetophenone/ether solution dropwise via addition funnel at 0°C. D->E Use freshly prepared Grignard reagent F 6. Stir at room temperature for 1 hour. E->F G 7. Quench reaction by slowly adding saturated NH₄Cl solution. F->G H 8. Transfer to separatory funnel. Separate organic and aqueous layers. G->H I 9. Wash organic layer with brine. H->I Isolate organic layer J 10. Dry organic layer over anhydrous MgSO₄. I->J K 11. Filter and concentrate via rotary evaporation. J->K L 12. Purify crude oil by vacuum distillation to yield pure product. K->L

Caption: Workflow for the synthesis of this compound.

C. Step-by-Step Methodology

Causality Note: The success of a Grignard reaction is critically dependent on maintaining anhydrous (dry) conditions. Water will protonate and destroy the Grignard reagent, as it is a strong base.[3] All glassware must be rigorously dried, for instance, by oven-drying at 120°C for several hours and assembling while hot under a stream of dry nitrogen or argon.

Part 1: Preparation of Allylmagnesium Bromide

  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a 125 mL pressure-equalizing dropping funnel.

  • Reagents: Add magnesium turnings (2.67 g, 0.11 mol) to the flask. Add a single small crystal of iodine. The iodine helps to activate the magnesium surface by etching away the passivating magnesium oxide layer.

  • Initiation: In the dropping funnel, prepare a solution of allyl bromide (12.1 g, 0.10 mol) in 50 mL of anhydrous diethyl ether. Add approximately 5-10 mL of this solution to the magnesium turnings.

  • Reaction: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, bubble formation, and a gentle reflux of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Addition: Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a steady but controlled reflux.

  • Completion: After the addition is complete, stir the gray, cloudy mixture for an additional 30-60 minutes at room temperature to ensure all the magnesium has reacted.

Part 2: Synthesis of this compound

  • Cooling: Cool the flask containing the freshly prepared allylmagnesium bromide in an ice bath.

  • Ketone Addition: Prepare a solution of acetophenone (10.81 g, 0.09 mol) in 30 mL of anhydrous diethyl ether and add it to the dropping funnel. Add this solution dropwise to the stirred Grignard reagent. Maintain the temperature of the reaction mixture below 10°C during the addition. This exothermic process must be controlled to prevent side reactions.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Quenching (Workup): Cool the flask again in an ice bath. Slowly and carefully add 50 mL of saturated aqueous ammonium chloride solution dropwise through the addition funnel to quench the reaction. This will hydrolyze the magnesium alkoxide and dissolve the resulting magnesium salts.[3]

Part 3: Isolation and Purification

  • Extraction: Transfer the entire mixture to a 250 mL separatory funnel. If two layers are not distinct, add more diethyl ether. Separate the layers and extract the aqueous layer twice with 25 mL portions of diethyl ether.

  • Washing: Combine all organic extracts and wash them once with 50 mL of brine (saturated NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • Purification: The resulting crude oil can be purified by vacuum distillation. Collect the fraction boiling at approximately 100°C at 17 mmHg.[6] This step is crucial for removing unreacted starting materials and any side products.

Data and Characterization

A. Quantitative Data Summary

Compound Molar Mass ( g/mol ) Amount (g) Moles Equivalents
Magnesium24.312.670.111.22
Allyl Bromide120.9812.10.101.11
Acetophenone120.1510.810.091.00
This compound162.23(Theoretical: 14.6 g)(Theoretical: 0.09)-

A typical yield for this reaction is in the range of 70-85%.

B. Physical and Spectroscopic Properties

Property Value
Appearance Colorless to pale yellow oil
Molecular Formula C₁₁H₁₄O
Molecular Weight 162.23 g/mol [7]
Boiling Point ~100°C @ 17 mmHg[6]
Density ~0.99 g/cm³[6]

C. Expected Spectroscopic Data

  • Infrared (IR) Spectrum: The IR spectrum will show characteristic peaks for the functional groups present. A strong, broad absorption around 3400-3500 cm⁻¹ corresponds to the O-H stretch of the tertiary alcohol. Peaks around 3080 cm⁻¹ (C-H stretch), 1640 cm⁻¹ (C=C stretch), and 915 cm⁻¹ (alkene C-H bend) are indicative of the allyl group. Aromatic C-H and C=C stretches will appear at ~3050 cm⁻¹ and 1600-1450 cm⁻¹, respectively.[7]

  • ¹H NMR Spectrum: The proton NMR spectrum provides structural confirmation. Expected chemical shifts (δ) in CDCl₃ are:

    • ~7.2-7.5 ppm (multiplet, 5H, aromatic protons)

    • ~5.6-5.8 ppm (multiplet, 1H, internal alkene proton, -CH=)

    • ~5.0-5.2 ppm (multiplet, 2H, terminal alkene protons, =CH₂)

    • ~2.5 ppm (doublet, 2H, allylic protons, -CH₂-)

    • ~2.0 ppm (singlet, 1H, hydroxyl proton, -OH)

    • ~1.5 ppm (singlet, 3H, methyl protons, -CH₃)[8]

Troubleshooting Guide

Problem Possible Cause Solution
Grignard reaction fails to initiate.1. Wet glassware or solvent.[5] 2. Magnesium surface is passivated (MgO layer).1. Ensure all glassware is oven-dried and solvent is anhydrous. 2. Add a crystal of iodine or a few drops of 1,2-dibromoethane. Crush a few Mg turnings in the flask.
Low yield of the final product.1. Incomplete Grignard formation. 2. Grignard reagent was destroyed by moisture or CO₂. 3. Side reaction (Wurtz coupling of allyl bromide).[9]1. Ensure sufficient reaction time for Grignard formation. 2. Maintain strict anhydrous conditions and an inert atmosphere. 3. Control the rate of addition and temperature during Grignard formation.
Formation of a significant amount of biphenyl or other side products.Reaction temperature was too high during ketone addition.Maintain a low temperature (0-10°C) during the addition of acetophenone.
Emulsion forms during workup.Magnesium salts are not fully dissolved.Add more of the NH₄Cl solution or dilute with water. Gentle swirling can help break the emulsion.

Safety Precautions

  • Diethyl Ether: Highly flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.

  • Allyl Bromide: Toxic, lachrymatory, and corrosive. Handle with appropriate personal protective equipment (gloves, safety goggles, lab coat) in a fume hood.

  • Grignard Reagents: React violently with water and protic solvents. Ensure the reaction is conducted under anhydrous conditions.

  • General: Standard laboratory safety practices should be followed at all times.

References

Application Note: High-Resolution Purification of 2-Phenyl-4-penten-2-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 2-Phenyl-4-penten-2-ol, a tertiary alcohol, using silica gel column chromatography. The synthesis of this compound, typically via a Grignard reaction between acetophenone and an allyl halide, often results in a crude mixture containing unreacted starting materials and byproducts. Due to the acid-sensitive nature of the tertiary alcohol functional group, which is prone to elimination, special considerations are required for a successful high-yield purification. This guide details a robust methodology, from initial reaction workup and analytical Thin-Layer Chromatography (TLC) to column deactivation, packing, elution, and fraction analysis, ensuring the isolation of this compound with high purity.

Introduction and Scientific Principle

This compound is a valuable synthetic intermediate. Its structure comprises a phenyl group, a terminal alkene, and a tertiary alcohol, making it a precursor for more complex molecular architectures. The primary challenge in its purification via silica gel chromatography stems from the acidic nature of the silica surface.[1] The silanol groups (Si-OH) on the silica can act as a Brønsted acid, catalyzing the dehydration (elimination) of the tertiary alcohol to form undesired alkene byproducts, such as 1-methyl-4-(1,1-dimethylethylthio)-1-phenyl-1-butanol and 4-chloro-4-phenyl-pent-1-ene.[2]

To mitigate this, this protocol employs a deactivated, or neutralized, silica gel stationary phase.[1][3][4] By pre-treating the silica with a basic modifier like triethylamine (TEA), the acidic sites are effectively neutralized, allowing the target compound to pass through the column without degradation.[4][5] The separation is then governed by the principles of normal-phase chromatography, where compounds are separated based on their differential affinity for the polar stationary phase and the less polar mobile phase.[6][7][8] Non-polar compounds elute first, followed by compounds of increasing polarity.

Pre-Chromatography Workflow: Method Development with TLC

Prior to performing a large-scale column separation, it is crucial to develop an effective solvent system and confirm the stability of the compound using analytical Thin-Layer Chromatography (TLC).[9]

Materials for TLC
  • Silica gel TLC plates (e.g., glass-backed, F254 indicator)

  • Crude this compound sample

  • Developing chamber

  • Capillary spotters

  • Solvents: Hexanes (or petroleum ether), Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • Visualization agents: UV lamp (254 nm), Potassium permanganate (KMnO₄) stain or p-Anisaldehyde stain.[10][11]

Protocol: TLC Solvent System Screening
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like DCM or EtOAc.

  • Spotting: Using a capillary tube, carefully spot the dissolved crude mixture onto the baseline of a TLC plate. Also, spot the starting material (acetophenone) if available, as a reference.

  • Developing the Plate: Place the TLC plate in a developing chamber containing a candidate solvent system. Start with a non-polar mixture and gradually increase polarity. A good starting point for a compound of this nature is 10% Ethyl Acetate in Hexanes (1:9 EtOAc:Hexanes).[12][13]

  • Optimization: The goal is to find a solvent system where the desired product, this compound, has a Retention Factor (Rf) value between 0.25 and 0.35.[13]

    • If the Rf is too low (spot doesn't move far), increase the polarity of the eluent (e.g., move to 15% or 20% EtOAc in Hexanes).[6]

    • If the Rf is too high (spot moves with the solvent front), decrease the polarity.[6]

  • Visualization:

    • First, view the dried plate under a UV lamp (254 nm). The aromatic acetophenone starting material should be clearly visible as a dark spot.[14] this compound may also be UV active due to the phenyl group.

    • Next, use a destructive stain for visualization. A potassium permanganate (KMnO₄) dip is highly effective as it reacts with the alcohol and alkene functional groups, appearing as yellow-brown spots on a purple background.[10][11] A p-anisaldehyde stain, upon heating, is also excellent for visualizing alcohols.[10][14] This step is critical to visualize non-UV active impurities and the product itself.

Compound Expected Polarity Expected Rf Trend (Normal Phase) TLC Visualization
Non-polar byproductsLowHigh RfKMnO₄ (if alkene), UV (if conjugated)
This compound Moderate Target Rf ~0.3 KMnO₄, p-Anisaldehyde, UV
Acetophenone (starting material)Moderate-HighLow RfUV, p-Anisaldehyde

Table 1: Expected TLC behavior of components in the crude mixture.

Detailed Protocol: Column Chromatography

This protocol assumes a crude sample size of approximately 1-2 grams. The column size and solvent volumes should be scaled accordingly for different sample quantities. A general rule is to use 30-50g of silica gel for every 1g of crude material.[7]

Materials and Equipment
  • Glass chromatography column (e.g., 40 mm diameter, 300 mm length) with stopcock

  • Silica gel for flash chromatography (230-400 mesh)

  • Triethylamine (TEA)

  • Eluent solvents (Hexanes and Ethyl Acetate, as determined by TLC)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection vessels (test tubes or flasks)

  • Pressurized air source (for flash chromatography)

  • Rotary evaporator

Workflow Diagram

G cluster_prep Preparation cluster_column Column Chromatography cluster_post Analysis & Isolation Crude Crude Sample TLC TLC Method Development (Rf ~0.3) Crude->TLC Optimize Eluent Pack Pack Column with Deactivated Silica Load Dry Load Sample Pack->Load Elute Elute with Gradient Solvent Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evap Solvent Evaporation Pool->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure

Step 1: Column Preparation and Deactivation

  • Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~0.5 cm) of sand.[7]

  • Deactivation: Prepare the primary eluting solvent (e.g., 15% EtOAc in Hexanes) and add 1% triethylamine (TEA) by volume. For example, to 500 mL of eluent, add 5 mL of TEA.

  • Fill the column about one-third full with this TEA-containing solvent.

  • Wet Packing: Prepare a slurry of silica gel in the TEA-containing solvent. Pour this slurry into the column.[15] Gently tap the column to ensure even packing and dislodge any air bubbles. Add more silica until the desired column height is reached (approx. 15-20 cm).

  • Add another thin layer of sand (~0.5 cm) on top of the silica to prevent disruption of the surface during solvent addition.[7][16]

  • Flushing: Open the stopcock and allow the solvent to drain until the level is just above the top layer of sand. Flush the column with at least two column volumes of the TEA-containing eluent, then switch to the eluent without TEA for one column volume. This process neutralizes the acidic sites.[3][4] Never let the solvent level drop below the top of the silica gel. [7][17]

Step 2: Sample Loading (Dry Loading Recommended) Dry loading is superior for resolution as it ensures the sample is introduced to the column as a narrow, concentrated band.

  • Dissolve the crude this compound (1-2 g) in a minimal amount of a volatile solvent (e.g., 5-10 mL of DCM).

  • Add a small amount of silica gel (~2-3 g) to this solution.

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[3][16]

  • Carefully drain the solvent in the column down to the level of the top sand layer.

  • Gently add the powdered sample-silica mixture onto the top layer of sand, creating an even layer.

  • Carefully add a final protective layer of sand (~0.5 cm) on top of the sample layer.

Step 3: Elution and Fraction Collection

  • Carefully add the eluting solvent (e.g., 10% EtOAc in Hexanes) to the column, filling the space above the sand.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., 15-20 mL per test tube). Use gentle pressure from a regulated air line to achieve a flow rate of approximately 5 cm/minute.[15]

  • Gradient Elution (Optional but Recommended): For improved separation, you may start with a less polar solvent system (e.g., 5% EtOAc/Hexanes) to elute very non-polar impurities, then gradually increase the polarity (e.g., to 10%, then 15% EtOAc/Hexanes) to elute the product and then the more polar impurities.

Step 4: Fraction Analysis and Product Isolation

  • Monitor the collected fractions by TLC. Spot several fractions per TLC plate to quickly identify which ones contain the desired product.

  • Fractions containing only the pure product (single spot at the correct Rf) should be combined in a clean, pre-weighed round-bottom flask.

  • Also, create a separate pool of "mixed" fractions that contain the product along with minor impurities. These can be combined and re-chromatographed if necessary to improve the overall yield.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as an oil or solid.

Troubleshooting

Problem Potential Cause Solution
Poor Separation / Overlapping Bands Improperly packed column (channels/cracks).[18] Eluent polarity is too high.Repack the column carefully.[18] Start with a less polar eluent and use a shallower gradient.
Compound Streaks on TLC/Column Sample was too concentrated. Compound is degrading on the silica.Dilute the sample for TLC spotting.[6] Ensure the silica was properly deactivated with TEA.
Product Does Not Elute Eluent is not polar enough.Gradually increase the polarity of the eluent system (increase % of EtOAc).[18]
Cracked Silica Bed Column ran dry. Heat generated from mixing solvents in the column.Always keep the solvent level above the silica.[7] Pre-mix solvents before adding them to the column.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Phenyl-4-penten-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the yield and purity of 2-Phenyl-4-penten-2-ol synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of this specific chemical transformation. Here, we dissect common experimental challenges, offering field-proven insights and evidence-based solutions to streamline your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and robust method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of an allylmagnesium halide (typically allylmagnesium bromide) to acetophenone.[1] This reaction is highly effective for forming the carbon-carbon bond necessary to create the tertiary alcohol structure.

Q2: Why is my Grignard reaction for this compound synthesis failing to initiate?

A2: Failure to initiate is a frequent issue in Grignard reactions and is almost always due to the presence of moisture or the passivation of the magnesium metal surface. Grignard reagents are potent bases and will react with even trace amounts of water, which will quench the reaction. The magnesium turnings can also have a layer of magnesium oxide that prevents the reaction with the allyl halide.

Q3: I've managed to initiate the reaction, but my yields are consistently low. What are the likely causes?

A3: Low yields can stem from several factors. Common culprits include:

  • Incomplete reaction: Insufficient reaction time or temperature can lead to unreacted starting materials.

  • Side reactions: The formation of byproducts, such as Wurtz coupling products (1,5-hexadiene from the allylmagnesium bromide), can consume your reagents.

  • Poor workup technique: Inefficient extraction or loss of product during purification can significantly reduce your isolated yield.

  • Enolization of acetophenone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the acetophenone, leading to the formation of an enolate and recovery of the starting ketone after workup.

Q4: What are the key safety precautions I should take during this synthesis?

A4: Diethyl ether, a common solvent for this reaction, is extremely flammable and its vapors are heavier than air. All operations should be conducted in a well-ventilated fume hood, away from any ignition sources. Grignard reagents themselves are corrosive and react violently with water. Appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves, is mandatory.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Symptom Potential Cause Recommended Solution
Reaction does not start (no bubbling or heat evolution) 1. Wet glassware or solvent. 2. Inactive magnesium surface.1. Flame-dry all glassware under vacuum or in an oven and use anhydrous solvents. 2. Activate the magnesium by gently crushing the turnings in a mortar and pestle before the reaction or by adding a small crystal of iodine to the reaction flask.
Low yield of this compound 1. Wurtz coupling of allyl bromide. 2. Grignard reagent concentration is lower than expected. 3. Incomplete reaction with acetophenone. 4. Loss of product during workup.1. Add the allyl bromide solution slowly to the magnesium turnings to maintain a low concentration and minimize self-coupling. Keep the reaction temperature below 0°C during the formation of the Grignard reagent.[2] 2. Titrate the Grignard reagent before adding the acetophenone to determine its exact concentration. 3. Ensure the reaction with acetophenone is stirred for a sufficient amount of time (e.g., 1-2 hours) at room temperature. 4. Perform multiple extractions of the aqueous layer during workup to ensure all the product is recovered.
Presence of a significant amount of biphenyl in the crude product This is not a typical side product for this specific reaction. If observed, it may indicate contamination of the starting materials.Verify the purity of the acetophenone and allyl bromide.
Formation of a viscous, difficult-to-purify oil The crude product may contain unreacted starting materials, side products, and residual solvent.Purify the crude product by vacuum distillation. The boiling point of this compound is approximately 100°C at 17 mmHg.[3]

Experimental Protocols

Protocol 1: Synthesis of Allylmagnesium Bromide (Grignard Reagent)

This protocol details the preparation of the allylmagnesium bromide Grignard reagent.

G cluster_0 Preparation cluster_1 Initiation cluster_2 Reaction A Dry Glassware & Reagents B Add Mg Turnings to Flask A->B C Add Anhydrous Diethyl Ether B->C D Add a small portion of Allyl Bromide Solution C->D E Observe for Initiation (Bubbling/Cloudiness) D->E F Slowly Add Remaining Allyl Bromide Solution (maintain < 0°C) E->F If initiated G Stir for 1 hour at 0°C F->G

Caption: Workflow for the preparation of allylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether

  • Iodine crystal (optional, for activation)

Procedure:

  • Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Place the magnesium turnings in the flask.

  • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

  • Prepare a solution of allyl bromide in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the allyl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If the reaction does not start, gently warm the flask with a heat gun or add a small crystal of iodine.

  • Once the reaction has started, add the remaining allyl bromide solution dropwise while maintaining the reaction temperature below 0°C with an ice bath.

  • After the addition is complete, stir the mixture for an additional hour at 0°C. The resulting greyish solution is the allylmagnesium bromide reagent.

Protocol 2: Synthesis of this compound

This protocol describes the reaction of the prepared Grignard reagent with acetophenone.

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification A Cool Grignard Reagent to 0°C B Slowly Add Acetophenone Solution A->B C Stir at Room Temperature for 1-2 hours B->C D Quench with Saturated NH4Cl Solution C->D E Separate Organic Layer D->E F Extract Aqueous Layer with Ether E->F G Dry Combined Organic Layers F->G H Remove Solvent (Rotary Evaporation) G->H I Vacuum Distillation H->I

Caption: Workflow for the synthesis and purification of this compound.

Materials:

  • Allylmagnesium bromide solution (from Protocol 1)

  • Acetophenone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Cool the prepared allylmagnesium bromide solution to 0°C in an ice bath.

  • Prepare a solution of acetophenone in anhydrous diethyl ether.

  • Add the acetophenone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer two more times with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield the crude this compound.

  • Purify the crude product by vacuum distillation (boiling point ~100°C at 17 mmHg).[3]

Reaction Mechanism and Potential Side Reactions

The core of the synthesis is the nucleophilic attack of the carbanionic allyl group from the Grignard reagent on the electrophilic carbonyl carbon of acetophenone.

G cluster_0 Grignard Reaction cluster_1 Side Reaction: Wurtz Coupling Acetophenone Acetophenone Intermediate_Alkoxide Intermediate_Alkoxide Acetophenone->Intermediate_Alkoxide + Allylmagnesium Bromide This compound This compound Intermediate_Alkoxide->this compound + H3O+ (Workup) Allyl_Bromide_1 Allyl Bromide 1,5-Hexadiene 1,5-Hexadiene Allyl_Bromide_1->1,5-Hexadiene + Allylmagnesium Bromide Allyl_Bromide_2 Allylmagnesium Bromide

Caption: Simplified reaction mechanism and a common side reaction.

A significant side reaction to consider is the Wurtz coupling of the allylmagnesium bromide with unreacted allyl bromide, which forms 1,5-hexadiene. This side reaction is more prevalent if the concentration of allyl bromide is high and the temperature is not adequately controlled during the formation of the Grignard reagent.

References

Technical Support Center: Synthesis of 2-Phenyl-4-penten-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Phenyl-4-penten-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during this valuable synthetic transformation. Our focus is on providing practical, in-depth solutions grounded in mechanistic principles to ensure the integrity and success of your experiments.

Overview of the Synthesis

The preparation of this compound, a tertiary homoallylic alcohol, is most commonly achieved through the nucleophilic addition of an allyl organometallic reagent to acetophenone. This is typically performed as a Grignard reaction (using allylmagnesium bromide) or a Barbier reaction (in-situ formation of the organometallic species with metals like magnesium, zinc, or indium)[1]. While robust, this synthesis is susceptible to several side reactions that can complicate purification and reduce yields. This guide will address the most prevalent issues in a direct question-and-answer format.

Reaction Scheme & Side Product Summary

Reactants Product Key Side Products Typical Yield
Acetophenone, Allyl Bromide, MagnesiumThis compound1,5-Hexadiene, Phenylpentadienes70-85% (Optimized)

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Impurity 1: 1,5-Hexadiene (Wurtz-Type Coupling Product)

Q1: My GC-MS analysis shows a peak with m/z corresponding to C6H10 (M+ = 82.14 g/mol ), which elutes earlier than my product. What is this impurity and why did it form?

A: This impurity is almost certainly 1,5-hexadiene, the product of a Wurtz-type coupling reaction. This occurs when a molecule of the already-formed allylmagnesium bromide nucleophilically attacks the carbon-bromine bond of a second molecule of unreacted allyl bromide[2][3][4]. This side reaction is particularly common with highly reactive allyl halides.

  • Causality: The formation of the Grignard reagent is not instantaneous. A localized high concentration of allyl bromide, especially at the start of the addition, allows the newly formed organometallic species to react with the most readily available electrophile—another molecule of allyl bromide—instead of being diluted into the bulk solution to await the addition of the ketone.

Q2: How can I prevent the formation of 1,5-hexadiene?

A: Minimizing this coupling byproduct hinges on controlling the reaction conditions to favor the formation of the Grignard reagent over its subsequent side reactions.

  • Slow Addition: Add the solution of allyl bromide to the magnesium turnings very slowly and dropwise. This maintains a low steady-state concentration of the alkyl halide, ensuring that it reacts with the magnesium surface rather than with the Grignard reagent in solution[3].

  • Efficient Stirring: Vigorous stirring is crucial to quickly disperse the formed Grignard reagent from the magnesium surface into the bulk of the ether, reducing its proximity to the incoming allyl bromide.

  • Excess Magnesium: Using a molar excess of magnesium (typically 1.5 to 2 equivalents) ensures that the surface area of the metal is not a limiting factor, promoting the desired reaction with the alkyl halide[5].

  • Solvent Choice: While diethyl ether is common, conducting the reaction in THF can sometimes lead to different outcomes. However, for allyl bromide in THF, the Wurtz coupling can be even more pronounced, making ether the preferred solvent for this specific reagent formation[5].

Q3: My product is already contaminated with 1,5-hexadiene. How can I remove it?

A: Separation is based on the significant difference in polarity between the non-polar diene and the polar tertiary alcohol.

  • Vacuum Distillation: If the scale allows, fractional distillation under reduced pressure can be effective. 1,5-hexadiene has a much lower boiling point (59-60 °C at atmospheric pressure) than this compound (100 °C at 17 mmHg)[6], making them separable.

  • Column Chromatography: This is the most reliable method for complete removal. 1,5-hexadiene is a non-polar hydrocarbon and will elute very quickly. A silica gel column using a low-polarity eluent system, such as a gradient of ethyl acetate in hexanes (starting from 5% and gradually increasing to 20% ethyl acetate), will effectively separate the non-polar diene from the more polar alcohol product[7][8].

Impurity 2: Dehydration Products (Phenylpentadienes)

Q1: After workup, my NMR spectrum shows complex signals in the alkene region (5.0-6.5 ppm) and a reduction in the intensity of the -OH peak. What happened?

A: You are observing the products of acid-catalyzed dehydration of your tertiary alcohol. This compound is highly susceptible to elimination of water under acidic conditions, which are often present during the reaction workup[9]. The tertiary benzylic carbocation formed upon protonation and loss of water is relatively stable, facilitating this process.

  • Causality: The mechanism is a classic E1 elimination. The alcohol's hydroxyl group is protonated by an acid (e.g., from an aqueous HCl or ammonium chloride quench), converting it into a good leaving group (H₂O). Departure of water generates a tertiary carbocation. A base (like water) then abstracts an adjacent proton to form a double bond.

Q2: What are the likely structures of these dehydration products?

A: According to Zaitsev's rule, elimination will favor the formation of the most substituted (and therefore most stable) alkene[10]. In this case, this leads to conjugated dienes. The expected major products are (E/Z)-2-phenyl-1,3-pentadiene, with 2-phenyl-1,4-pentadiene as a possible minor product.

Q3: How can I modify my workup procedure to prevent dehydration?

A: The key is to avoid strong acids and elevated temperatures during the workup.

  • Use a Buffered Quench: Instead of a strong acid, quench the reaction by slowly adding it to a cooled (0 °C), saturated aqueous solution of ammonium chloride (NH₄Cl)[11][12]. This provides a proton source to hydrolyze the magnesium alkoxide but is buffered and significantly less acidic than HCl or H₂SO₄.

  • Maintain Low Temperatures: Perform the entire quench and subsequent extractions at low temperatures (e.g., in an ice bath) to reduce the rate of the elimination reaction.

  • Avoid Acidic Drying Agents: Use anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to dry the organic layer. Avoid using acidic drying agents.

  • Prompt Purification: Do not let the crude product sit for extended periods, especially if any acidic residue from the workup remains. Proceed to purification promptly.

Issue 3: Low Conversion / Recovery of Starting Material

Q1: My reaction seems to have stalled, and after workup, I recovered a large amount of my starting material, acetophenone. What could be the cause?

A: Recovering the starting ketone points to two primary issues: either the Grignard reagent did not form efficiently, or it was consumed by side reactions before it could add to the ketone.

  • Inefficient Grignard Formation: This is often due to wet glassware or solvents. Grignard reagents are potent bases and are readily destroyed by protic sources like water[3]. Ensure all glassware is oven or flame-dried and that anhydrous solvents are used.

  • Enolization of the Ketone: While allylmagnesium bromide is highly reactive and favors addition, Grignard reagents can also act as bases and deprotonate the α-carbon of the ketone, forming an enolate[13][14][15]. After the aqueous workup, this enolate is simply protonated back to the starting ketone. This is more common with sterically hindered ketones, but can occur with acetophenone if the reaction is sluggish.

  • Poor Quality Magnesium: A thick oxide layer on the magnesium turnings can prevent the reaction from initiating. It is good practice to activate the magnesium by crushing it with a glass rod in the flask (under an inert atmosphere) or by adding a small crystal of iodine.

Visualizing the Reaction Pathways

The following diagrams illustrate the desired reaction and the major competing side reactions.

SynthesisPathways cluster_grignard Grignard Side Reactions Reactants Acetophenone + AllylMgBr Product This compound (Desired Product) Reactants->Product  Nucleophilic Addition (Main Reaction) Enolate Acetophenone Enolate Reactants->Enolate  Enolization (Base) Dehydration Phenylpentadienes (Dehydration) Product->Dehydration Acidic Workup Wurtz 1,5-Hexadiene (Wurtz Coupling) RecoveredSM Acetophenone (Recovered S.M.) Enolate->RecoveredSM Workup AllylMgBr AllylMgBr AllylMgBr->Wurtz AllylBr Allyl-Br AllylBr->Wurtz Coupling

Caption: Main and side reaction pathways in the synthesis.

DehydrationMechanism Alcohol This compound Protonated Protonated Alcohol (Good Leaving Group) Alcohol->Protonated + H+ Carbocation Tertiary Benzylic Carbocation Protonated->Carbocation - H2O (Slow, RDS) Product_Conj (E/Z)-2-Phenyl-1,3-pentadiene (Major Product - Zaitsev) Carbocation->Product_Conj - H+ (from C3) Product_NonConj 2-Phenyl-1,4-pentadiene (Minor Product) Carbocation->Product_NonConj - H+ (from C5)

Caption: Mechanism of acid-catalyzed dehydration.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol incorporates best practices to minimize the formation of common side products.

Materials:

  • Magnesium turnings (1.5 eq)

  • Anhydrous diethyl ether

  • Allyl bromide (1.2 eq)

  • Acetophenone (1.0 eq)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Assemble a three-necked, round-bottom flask, previously oven-dried and cooled under an inert atmosphere (N₂ or Ar), equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a small crystal of iodine and gently warm the flask with a heat gun until purple iodine vapor is observed. Allow to cool.

  • Grignard Formation: Add anhydrous diethyl ether to the flask to cover the magnesium. Prepare a solution of allyl bromide in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the allyl bromide solution to initiate the reaction (indicated by bubbling and turbidity). Once initiated, add the remaining solution dropwise over 30-60 minutes, maintaining a gentle reflux.

  • Reaction with Ketone: After the Grignard formation is complete (the solution typically turns grayish and most of the magnesium is consumed), cool the flask to 0 °C in an ice bath. Add a solution of acetophenone in anhydrous diethyl ether dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the acetophenone.

  • Workup: Cool the reaction mixture back to 0 °C. Slowly and carefully pour the reaction mixture into a separate beaker containing a vigorously stirred, ice-cold saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexanes and pack a glass chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a low-polarity solvent system, such as 2-5% ethyl acetate in hexanes.

    • Any non-polar impurities like 1,5-hexadiene and dehydration products will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent to 10-15% ethyl acetate in hexanes. This will elute the desired product, this compound.

  • Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Phenyl-4-penten-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Phenyl-4-penten-2-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges commonly encountered during this synthetic procedure. The synthesis of this compound, a tertiary alcohol, is most effectively achieved via a Grignard reaction. The primary route involves the addition of allylmagnesium bromide to acetophenone. This guide will focus on optimizing this specific transformation.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Issue 1: The Grignard reaction fails to initiate.

Question: I've combined my magnesium turnings and allyl bromide in anhydrous ether, but the reaction hasn't started. What's going on and how can I fix it?

Answer: Failure of a Grignard reaction to initiate is a frequent problem, almost always stemming from the deactivation of the magnesium surface or the presence of inhibitors.

Possible Causes & Solutions:

  • Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide. This layer prevents the magnesium from reacting with the alkyl halide.

    • Activation is Key: To initiate the reaction, this oxide layer must be disrupted. You can achieve this by:

      • Mechanical Activation: Gently crush some of the magnesium turnings with a dry glass rod in the flask to expose a fresh, unoxidized surface.[1]

      • Chemical Activation: Add a small crystal of iodine.[1] The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer and expose fresh magnesium. A small amount of 1,2-dibromoethane can also be used; its reaction with magnesium produces ethene gas and magnesium bromide, a visible sign of reaction initiation.[2]

  • Presence of Water: Grignard reagents are potent bases and will be quenched by even trace amounts of water.[3]

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying overnight.[4] The solvent (typically diethyl ether or THF) must be anhydrous.[5] It is best to use a freshly opened bottle of anhydrous solvent or to distill the solvent from a suitable drying agent.

  • Poor Quality Allyl Bromide: The allyl bromide should be pure and free of acidic impurities or water. Consider distilling it before use if its purity is questionable.

Issue 2: The yield of this compound is disappointingly low.

Question: My reaction worked, but after work-up and purification, my yield is much lower than expected. What are the likely causes and how can I improve it?

Answer: Low yields can result from a combination of factors, including incomplete reaction, side reactions, and product loss during work-up.

Possible Causes & Solutions:

  • Incomplete Grignard Reagent Formation: If the Grignard reagent itself is not formed in high yield, the subsequent reaction with acetophenone will be inefficient.

    • Optimize Grignard Formation: Ensure the magnesium is fully consumed or the reaction has ceased before adding the acetophenone.[1] The formation of allylmagnesium bromide should be conducted at a low temperature (below 0 °C) to minimize the formation of 1,5-hexadiene through Wurtz coupling.[6]

  • Side Reactions: The primary side reaction is the enolization of acetophenone by the strongly basic Grignard reagent.[7] This is especially problematic with sterically hindered ketones, though less of an issue with acetophenone. Another side reaction is the formation of biphenyl if there is unreacted bromobenzene in a phenylmagnesium bromide preparation, though this is not relevant for the allyl Grignard route.[4]

    • Control Reaction Temperature: The addition of acetophenone to the Grignard reagent should be performed at a low temperature (e.g., 0 °C or lower in an ice bath) to favor the nucleophilic addition over enolization.[8][9] A sharp increase in yield for some Grignard reactions has been observed at temperatures as low as -70 °C.[10]

  • Loss During Work-up: The tertiary alcohol product can be prone to dehydration under strongly acidic conditions, especially with heating, leading to the formation of 2-phenyl-1,4-pentadiene.

    • Gentle Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of a strong acid like HCl.[11][12] This provides a mildly acidic proton source to protonate the alkoxide without causing significant dehydration.

  • Inefficient Extraction: Ensure thorough extraction of the product from the aqueous layer after quenching. Use an appropriate organic solvent like diethyl ether and perform multiple extractions.[13]

Issue 3: I have a significant amount of an oily byproduct that is difficult to separate from my product.

Question: After my reaction, I have my desired product, but also a significant amount of another compound. What could this be and how do I get rid of it?

Answer: The most likely byproduct, if the reaction was not performed at a sufficiently low temperature, is 1,5-hexadiene from the coupling of two allyl bromide molecules.

Possible Causes & Solutions:

  • Wurtz Coupling: This side reaction occurs during the formation of the Grignard reagent, especially at higher temperatures.[6]

    • Maintain Low Temperature: Prepare the allylmagnesium bromide at a temperature below 0 °C.[6] Adding the allyl bromide dropwise to the magnesium suspension helps to control the exotherm and maintain a low temperature.[14]

  • Purification:

    • Fractional Distillation: this compound has a boiling point of approximately 100 °C at 17 mmHg.[15] 1,5-Hexadiene has a much lower boiling point (59-60 °C). Fractional distillation under reduced pressure should effectively separate the two compounds.

    • Column Chromatography: If distillation is not feasible or does not provide sufficient purity, column chromatography on silica gel can be employed. Use a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the less polar 1,5-hexadiene from the more polar alcohol product.

Frequently Asked Questions (FAQs)

Q1: Which solvent is best for this reaction?

A1: Anhydrous diethyl ether is the most common and effective solvent for the preparation of allylmagnesium bromide and the subsequent reaction with acetophenone.[2][6] Tetrahydrofuran (THF) can also be used and may be beneficial for solvating the Grignard reagent.[16] The choice of solvent is critical; it must be aprotic and anhydrous as Grignard reagents react with protic solvents like water and alcohols.[5][17]

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is an excellent method for monitoring the reaction's progress.[18] You should spot three lanes on your TLC plate: the starting material (acetophenone), the reaction mixture, and a co-spot of both. As the reaction proceeds, you will observe the disappearance of the acetophenone spot and the appearance of a new, more polar spot for the this compound product. The reaction is complete when the acetophenone spot is no longer visible in the reaction mixture lane.[18]

Q3: What is the mechanism of the Grignard reaction with a ketone?

A3: The Grignard reaction is a nucleophilic addition.[19] The carbon atom of the allyl Grignard reagent is nucleophilic and attacks the electrophilic carbonyl carbon of the acetophenone. This breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate. In a subsequent step, a proton source (typically from an acidic workup) is added to protonate the alkoxide, yielding the final tertiary alcohol product.[20]

Q4: Can I use allyl chloride instead of allyl bromide?

A4: Yes, allyl chloride can be used to prepare the corresponding allylmagnesium chloride.[6] However, alkyl bromides are generally more reactive than chlorides for the formation of Grignard reagents, so the initiation may be slower.

Q5: What are the key safety precautions for this reaction?

A5:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture and can be vigorous. Ensure all equipment is dry.

  • Flammable Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Exothermic Reaction: The formation of the Grignard reagent and its reaction with acetophenone are exothermic.[1] Use an ice bath to control the temperature, especially during the addition of reagents.

  • Allyl Bromide: Allyl bromide is a lachrymator and is toxic. Handle it with appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood.[21]

Experimental Protocols & Data

Optimized Protocol for this compound Synthesis
  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., CaCl₂), and a pressure-equalizing dropping funnel. Maintain an inert atmosphere (nitrogen or argon) throughout the reaction.

  • Grignard Reagent Formation:

    • To the flask, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.[1]

    • In the dropping funnel, place a solution of allyl bromide (1.1 equivalents) in anhydrous diethyl ether.

    • Cool the flask in an ice-salt bath to below 0 °C.[6]

    • Add a small portion of the allyl bromide solution to initiate the reaction. Once initiated (indicated by bubbling and a change in color), add the remaining solution dropwise, maintaining the temperature below 0 °C.[14]

    • After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes.

  • Reaction with Acetophenone:

    • Prepare a solution of acetophenone (1 equivalent) in anhydrous diethyl ether.

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add the acetophenone solution dropwise to the stirred Grignard reagent. Control the rate of addition to maintain a gentle reflux.[9]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of acetophenone.[18]

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.[11]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.[13]

    • Combine the organic layers and wash with brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by vacuum distillation (b.p. ~100 °C at 17 mmHg) or column chromatography.[15]

Data Summary Table
ParameterRecommended ConditionRationale
Solvent Anhydrous Diethyl Ether or THFAprotic and effectively solvates the Grignard reagent.[6][16]
Grignard Formation Temp. < 0 °CMinimizes Wurtz coupling side reaction.[6]
Acetophenone Addition Temp. 0 °C or lowerFavors nucleophilic addition over enolization.[8][10]
Quenching Agent Saturated aq. NH₄ClMildly acidic; prevents dehydration of the tertiary alcohol product.[11]
Monitoring Technique Thin-Layer Chromatography (TLC)Allows for real-time tracking of reactant consumption and product formation.[18]

Visualizing the Workflow

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_grignard 2. Grignard Formation cluster_reaction 3. Reaction cluster_workup 4. Work-up & Purification prep_glass Dry Glassware add_mg Add Mg & I₂ prep_glass->add_mg prep_reagents Anhydrous Reagents add_allyl Add Allyl Bromide (< 0 °C) prep_reagents->add_allyl add_mg->add_allyl add_keto Add Acetophenone (0 °C) add_allyl->add_keto stir Stir at RT add_keto->stir monitor Monitor by TLC stir->monitor quench Quench with aq. NH₄Cl monitor->quench Reaction Complete extract Extract with Ether quench->extract dry Dry Organic Layer extract->dry purify Purify (Distillation/Chromatography) dry->purify

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G cluster_initiation Initiation Issues cluster_reaction_issues In-Reaction Issues cluster_workup_issues Work-up Problems start Low Yield or Reaction Failure check_mg Is Mg surface active? start->check_mg check_h2o Are conditions anhydrous? start->check_h2o check_temp Was temperature controlled? start->check_temp check_quench Was quenching too harsh? start->check_quench check_extraction Was extraction efficient? start->check_extraction sol_activate Activate Mg (I₂, crush) check_mg->sol_activate No sol_dry Dry all glassware and reagents check_h2o->sol_dry No check_side_reactions Side products observed? check_temp->check_side_reactions Yes sol_cool Use ice bath for additions check_temp->sol_cool No sol_purify Purify by distillation or chromatography check_side_reactions->sol_purify Yes sol_nh4cl Use aq. NH₄Cl for work-up check_quench->sol_nh4cl Yes sol_extract Perform multiple extractions check_extraction->sol_extract No

Caption: Troubleshooting logic for low-yield Grignard reactions.

References

Technical Support Center: Grignard Synthesis of 2-Phenyl-4-penten-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Phenyl-4-penten-2-ol via the Grignard reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this powerful carbon-carbon bond-forming reaction. Here, we address specific issues in a question-and-answer format, grounded in mechanistic principles and practical, field-proven insights to ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the Grignard synthesis of this compound?

The synthesis of this compound, a tertiary alcohol, is a classic example of a Grignar reaction.[1][2] It involves two primary stages:

  • Formation of the Grignard Reagent: Allylmagnesium bromide is prepared by reacting allyl bromide with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).[3] The magnesium inserts into the carbon-bromine bond, creating a highly polar organomagnesium halide.

  • Nucleophilic Addition to a Ketone: The resulting Grignard reagent acts as a potent nucleophile, with the carbon atom bonded to magnesium being highly carbanionic. This nucleophile attacks the electrophilic carbonyl carbon of acetophenone.[4] This addition forms a magnesium alkoxide intermediate.

  • Acidic Workup: The reaction is then quenched with a weak acid (e.g., aqueous ammonium chloride or dilute sulfuric acid) to protonate the alkoxide, yielding the final product, this compound.[4]

Q2: Why are strictly anhydrous conditions so critical for this reaction?

Grignard reagents are extremely strong bases.[4] They will react readily with any compound containing an acidic proton, such as water, alcohols, or carboxylic acids. This acid-base reaction is significantly faster than the desired nucleophilic addition to the ketone.[4] If water is present, it will protonate the allylmagnesium bromide, converting it to propene and rendering it inactive for the synthesis.[4][5] This is a common cause of reaction failure or low yields. Therefore, all glassware must be scrupulously dried (e.g., flame-dried or oven-dried), and anhydrous solvents are essential.[4][6][7]

Q3: Which solvent is better for this reaction: diethyl ether or tetrahydrofuran (THF)?

Both diethyl ether and THF are suitable solvents for Grignard reactions as they are aprotic and can solvate and stabilize the Grignard reagent.[8][9] The choice can depend on several factors:

  • Initiation: Reactions are often easier to initiate in diethyl ether due to its lower boiling point, which allows for gentle reflux to help start the reaction.[6]

  • Reagent Stability and Reactivity: THF is a more basic solvent and can lead to a more reactive Grignard reagent due to better stabilization of the magnesium center.[10][11] For less reactive halides, THF is often the solvent of choice.

  • Safety and Practicality: Both solvents are highly flammable and can form explosive peroxides.[12] From a process safety perspective, 2-methyltetrahydrofuran (2-MeTHF), a renewable solvent, has been shown to be a superior alternative, often suppressing side reactions like Wurtz coupling.[12][13]

For the synthesis of allylmagnesium bromide, diethyl ether is commonly used.[3]

Troubleshooting Guide

Problem Area 1: Grignard Reagent Formation (Allylmagnesium Bromide)

Q4: My Grignard reaction won't start. What are the common causes and how do I fix it?

Failure to initiate is one of the most frequent issues in Grignard synthesis. The primary culprits are the passivating layer of magnesium oxide (MgO) on the magnesium turnings and the presence of moisture.[6][14][15]

Troubleshooting Decision Tree for Reaction Initiation

start Reaction Fails to Initiate check_anhydrous Are conditions rigorously anhydrous? start->check_anhydrous activate_mg Is the magnesium activated? check_anhydrous->activate_mg Yes failure Persistent Failure: Re-purify all reagents check_anhydrous->failure No (Flame-dry glassware, use anhydrous solvent) initiation_methods Employ Initiation Techniques activate_mg->initiation_methods No recheck_reagents Re-evaluate Reagent Purity activate_mg->recheck_reagents Yes success Reaction Initiates initiation_methods->success Apply heat/activator recheck_reagents->failure

Caption: Decision-making workflow for troubleshooting Grignard reaction initiation.

Solutions:

  • Ensure Rigorously Anhydrous Conditions: All glassware must be thoroughly dried, either by flame-drying under an inert atmosphere or by oven-drying overnight.[6][16] Solvents must be anhydrous.

  • Activate the Magnesium: The magnesium turnings need to be activated to remove the oxide layer and expose a fresh, reactive surface.[6][14][15] Several methods can be employed:

    • Mechanical Activation: Grinding the magnesium turnings in a mortar and pestle (under an inert atmosphere) can break the oxide layer.[14] Vigorous stirring can also be effective.[11][14]

    • Chemical Activation: Adding a small crystal of iodine is a common and effective method.[6][14][17] The iodine etches the magnesium surface, and the disappearance of the purple color is an indicator of activation.[6][18] Alternatively, a few drops of 1,2-dibromoethane can be used; its reaction with magnesium produces ethylene gas, providing a visual cue of activation.[14][15][17]

    • Initiators: Adding a small amount of pre-formed Grignard reagent can help to initiate the reaction.[14]

  • Gentle Heating: Gentle warming with a heat gun can provide the necessary activation energy to start the reaction.[5] Be prepared to cool the flask if the reaction becomes too vigorous.

Activation MethodDescriptionVisual Cue of Success
Iodine A small crystal of iodine is added to the magnesium turnings.The purple/brown color of iodine fades.[6]
1,2-Dibromoethane A few drops are added to the magnesium suspension.Bubbles of ethylene gas are observed.[14][15]
Mechanical Grinding Magnesium turnings are ground in a mortar.The dull surface of the magnesium becomes shiny.

Q5: The reaction mixture turned dark brown or black during the Grignard reagent formation. Is this normal?

A color change to grayish or brownish is typical for Grignard reagent formation. However, a very dark or black color may indicate decomposition or significant side reactions, possibly due to overheating or impurities in the reagents.[4][6][11] Finely divided metal from side reactions can also contribute to the dark color.[4] While some darkening is expected, excessive darkening accompanied by a drop in yield warrants investigation into temperature control and reagent purity.

Problem Area 2: Reaction with Acetophenone

Q6: My reaction gave a low yield of this compound, and I've recovered a significant amount of unreacted acetophenone. What went wrong?

Low yields of the desired tertiary alcohol with recovery of the starting ketone can be attributed to several factors:

  • Inefficient Grignard Reagent Formation: If the allylmagnesium bromide was not formed in sufficient quantity (see Problem Area 1), there will be an insufficient amount to react with all of the acetophenone. It is good practice to titrate the Grignard reagent to determine its concentration before adding the ketone.[4]

  • Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate.[1] This is more common with sterically hindered ketones or bulky Grignard reagents.[1][4] While allylmagnesium bromide is not exceptionally bulky, this side reaction can still occur. After the acidic workup, the enolate is protonated, regenerating the starting ketone.

  • Slow Addition of the Ketone: Adding the ketone solution too slowly to the Grignard reagent can lead to localized depletion of the Grignard, increasing the likelihood of side reactions.

Solutions:

  • Confirm Grignard Concentration: Titrate a small aliquot of your Grignard reagent before the main reaction to ensure you are using the correct stoichiometry.[4]

  • Control Reaction Temperature: Lowering the reaction temperature during the addition of the ketone can favor the nucleophilic addition over enolization.[19]

  • Reverse Addition: In some cases, adding the Grignard reagent to the ketone solution (reverse addition) can minimize enolization by ensuring the ketone is not present in excess.

Q7: I've isolated a significant byproduct. What could it be?

The most likely byproduct during the formation of the Grignard reagent is 1,5-hexadiene, which arises from a Wurtz-type coupling reaction where the newly formed allylmagnesium bromide reacts with another molecule of allyl bromide.[3][6][20]

Wurtz Coupling Side Reaction

reagent Allylmagnesium Bromide (C3H5MgBr) coupling Wurtz Coupling reagent->coupling halide Allyl Bromide (C3H5Br) halide->coupling product 1,5-Hexadiene (C6H10) coupling->product

Caption: Formation of 1,5-hexadiene via Wurtz coupling.

Minimizing Wurtz Coupling:

  • Slow Addition of Allyl Bromide: Adding the allyl bromide dropwise to the magnesium suspension ensures that its concentration remains low, minimizing the chance of it reacting with the already formed Grignard reagent.[5][20]

  • Maintain Moderate Temperature: High reaction temperatures can favor the coupling reaction.[6][20] Keeping the reaction cool, often below 0°C, is recommended for the synthesis of allylmagnesium bromide.[3]

  • Use Highly Activated Magnesium: A more reactive magnesium surface will favor the formation of the Grignard reagent over the coupling side reaction.[6]

Another possible byproduct is biphenyl, which can form from the coupling of phenyl radicals if phenylmagnesium bromide were being synthesized.[18] However, in this specific synthesis, this is not a primary concern unless there are phenyl-containing impurities.

Problem Area 3: Workup and Purification

Q8: During the acidic workup, my product seems to have decomposed or I'm seeing other unexpected products.

Tertiary alcohols, especially those with allylic or benzylic character like this compound, can be sensitive to strong acids and heat, potentially leading to dehydration (elimination of water) to form alkenes.[21][22]

Solutions:

  • Use a Mild Acidic Quench: Instead of strong acids like HCl or H₂SO₄, use a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] This is generally sufficient to protonate the alkoxide and dissolve the magnesium salts without causing significant dehydration of the product.

  • Maintain Low Temperatures: Perform the workup in an ice bath to dissipate any heat generated during the quenching process.[4][21]

  • Prompt Extraction: Do not let the product remain in the acidic aqueous layer for an extended period. Promptly separate the layers and extract the aqueous layer with ether to recover all of the product.

Q9: How should I purify the final product, this compound?

The crude product obtained after workup and solvent removal will likely contain unreacted starting materials, byproducts, and residual solvent.

  • Vacuum Distillation: For liquid products like this compound, vacuum distillation is an effective purification method.[21][23] Distilling under reduced pressure allows the product to boil at a lower temperature, preventing thermal decomposition.[22]

  • Flash Column Chromatography: This is another common technique for purifying organic compounds.[24] A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) would be required to separate the product from less polar impurities like 1,5-hexadiene and more polar impurities.

Experimental Protocols

Protocol 1: Preparation of Allylmagnesium Bromide

  • Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.

  • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

  • In the dropping funnel, prepare a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the allyl bromide solution to the magnesium turnings to initiate the reaction. Gentle warming with a heat gun may be necessary.

  • Once the reaction has initiated (indicated by the disappearance of the iodine color and gentle refluxing), add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. The reaction should be cooled in an ice bath to prevent the temperature from rising excessively.[3]

  • After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature to ensure complete reaction. The resulting grayish-brown solution is the Grignard reagent.

Protocol 2: Synthesis of this compound

  • Cool the freshly prepared allylmagnesium bromide solution in an ice-water bath.

  • Prepare a solution of acetophenone (1.0 equivalent relative to the initial allyl bromide) in anhydrous diethyl ether in a separate dropping funnel.

  • Add the acetophenone solution dropwise to the stirred Grignard reagent. Maintain a low temperature throughout the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Cool the reaction flask in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.[4][21]

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound, which can then be purified.

References

preventing decomposition of 2-Phenyl-4-penten-2-ol during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-Phenyl-4-penten-2-ol. This guide is designed for researchers, scientists, and drug development professionals who may encounter stability issues with this compound, particularly during reaction workup. Here, we provide in-depth troubleshooting guides, FAQs, and validated protocols to ensure the integrity of your product.

Understanding the Challenge: The Instability of this compound

This compound is a tertiary alcohol. Tertiary alcohols, especially those with activating groups like a phenyl ring, are highly susceptible to acid-catalyzed dehydration.[1][2][3] The workup phase of a synthesis, which often involves aqueous acidic solutions to neutralize reagents (like in a Grignard reaction), is a critical step where unintended decomposition can occur.[4][5][6][7]

The decomposition proceeds via an E1 elimination mechanism. The presence of any acid will protonate the hydroxyl group, turning it into a good leaving group (water).[1][2] Departure of water generates a tertiary carbocation, which is further stabilized by resonance with the adjacent phenyl group. A proton is then abstracted from an adjacent carbon to form a double bond, leading to a mixture of conjugated and non-conjugated dienes as undesired byproducts. Tertiary alcohols can dehydrate under relatively mild conditions compared to secondary or primary alcohols.[1][8]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I isolated my product, but the NMR spectrum shows multiple alkene signals and a reduced alcohol peak. What happened?

A1: This is a classic sign of acid-catalyzed dehydration. During your workup, residual acid (e.g., from quenching a Grignard reaction or from an acidic wash) likely catalyzed the elimination of water from your tertiary alcohol.[1][2] The resulting carbocation intermediate can then eliminate a proton from different positions, leading to a mixture of isomeric dienes, which explains the multiple new alkene signals in your NMR spectrum.

Q2: What is the mechanism of this decomposition?

A2: The decomposition follows an E1 (Elimination, Unimolecular) pathway, which is common for secondary and tertiary alcohols.[1][8]

  • Protonation: The hydroxyl group is protonated by an acid catalyst (H₃O⁺) to form a protonated alcohol (an alkyloxonium ion).[1] This converts the poor -OH leaving group into an excellent H₂O leaving group.

  • Carbocation Formation: The C-O bond breaks, and a water molecule departs, forming a relatively stable tertiary carbocation. This is the slow, rate-determining step of the reaction.[1]

  • Deprotonation: A weak base (like water or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the carbocation, forming a double bond and regenerating the acid catalyst.[1][2] This can lead to multiple alkene products.

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation (Rate-Determining) cluster_step3 Step 3: Deprotonation & Product Formation A This compound (Starting Material) B Protonated Alcohol (Alkyloxonium Ion) A->B + H₃O⁺ C Tertiary Carbocation (Resonance Stabilized) B->C - H₂O D Mixture of Diene Isomers (Decomposition Products) C->D - H⁺ (to H₂O)

Caption: Acid-catalyzed E1 dehydration of this compound.

Q3: My reaction was performed under basic/neutral conditions. Why am I still seeing decomposition?

A3: Even if the reaction itself is not acidic, the workup is the most common source of acid introduction. Common culprits include:

  • Quenching with strong acid: Using aqueous HCl or H₂SO₄ to quench a Grignard or organolithium reaction is a primary cause of decomposition for sensitive alcohols.[4][9]

  • Acidic quenching agents: Even milder acidic salts like ammonium chloride can be acidic enough to cause elimination in sensitive substrates, especially with prolonged exposure or elevated temperatures.

  • Acidic impurities: Some grades of solvents or reagents may contain acidic impurities.

Q4: How can I safely quench my reaction to avoid decomposition?

A4: The key is to neutralize the reaction mixture under non-acidic or very mildly acidic conditions, and always at low temperatures (e.g., in an ice bath).

  • Preferred Method: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10][11][12] Sodium bicarbonate is a weak base that will effectively neutralize residual acid without creating a strongly basic environment.[10][12] Be cautious, as this neutralization releases CO₂ gas, which can cause pressure buildup.[11][13]

  • Alternative Mild Quench: A cold, saturated aqueous solution of ammonium chloride (NH₄Cl) can be used. It is considered a mildly acidic quenching agent but is often gentle enough for many tertiary alcohols.[14][15] However, for a highly sensitive substrate like this compound, a bicarbonate quench is safer.

Q5: What is the best procedure for an aqueous workup after quenching?

A5: After the initial quench, the goal is to remove all water-soluble impurities without introducing acid. A standard workup involves sequential washes in a separatory funnel.

  • Dilute: Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Bicarbonate Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃. This will neutralize any remaining traces of acid.[10][11] You can check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic.[11]

  • Water Wash: Wash with deionized water to remove any remaining water-soluble impurities.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of NaCl (brine). Brine helps to remove dissolved water from the organic layer, aiding the drying process.[11][13]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[11][16]

G A Reaction Mixture (Post-Reaction) B Quench with cold sat. NaHCO₃ (aq) A->B C Extract with Organic Solvent B->C D Wash with sat. NaHCO₃ (aq) C->D E Wash with Water D->E F Wash with Brine E->F G Dry (e.g., Na₂SO₄), Filter, Concentrate F->G H Pure this compound G->H

References

Technical Support Center: Purification of 2-Phenyl-4-penten-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-Phenyl-4-penten-2-ol. This resource is designed for researchers, chemists, and drug development professionals who are navigating the specific challenges posed by this tertiary allylic alcohol. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you achieve high purity and yield in your experiments.

The purification of this compound is frequently complicated by its inherent chemical structure. As a tertiary allylic alcohol, it is susceptible to molecular rearrangements, particularly under acidic or thermal stress, which can lead to the formation of isomeric impurities that are difficult to separate from the target compound. This guide addresses these core issues in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered during the purification of this compound?

The main difficulties arise from the molecule's structural characteristics:

  • Acid Sensitivity and Isomerization: Being a tertiary allylic alcohol, this compound is highly prone to acid-catalyzed 1,3-isomerization, which converts it into a more stable secondary allylic alcohol or other rearranged products like ketones.[1][2] Standard silica gel, being inherently acidic, can promote this degradation during column chromatography.

  • Thermal Instability: The compound can undergo rearrangement or decomposition at elevated temperatures. Its relatively high boiling point (100°C at 17 mmHg) necessitates vacuum distillation, but even under reduced pressure, prolonged exposure to heat can be detrimental.[3][4]

  • Structurally Similar Impurities: The most common impurities are often the isomers formed during the reaction or purification process itself. These isomers typically have very similar polarities, making their separation by conventional chromatography challenging.[5]

  • Oxidation and Polymerization: The presence of a terminal double bond makes the molecule susceptible to oxidation or polymerization upon prolonged exposure to air, light, or certain contaminants, which can manifest as discoloration or increased viscosity.

Q2: My NMR/GC-MS analysis shows unexpected peaks after purification. What are they likely to be?

If you observe new peaks after purification, especially following silica gel chromatography or distillation, they are most likely isomerization products. The most common rearrangement pathway for a tertiary allylic alcohol involves a[2][6]-hydride shift to form a thermodynamically more stable secondary allylic alcohol or a ketone via tautomerization of an enol intermediate.[2][7]

Below is a diagram illustrating the potential acid-catalyzed isomerization pathways.

IsomerizationPathways cluster_main Purification Challenges: Isomerization Start This compound (Tertiary Alcohol) Intermediate Carbocation Intermediate Start->Intermediate H⁺ (e.g., from Silica) Product1 Isomeric Secondary Alcohol Intermediate->Product1 [1,3]-Hydride Shift Product2 Rearranged Ketone Intermediate->Product2 Rearrangement & Tautomerization

Caption: Acid-catalyzed isomerization pathways for this compound.

Q3: Is standard silica gel column chromatography a suitable method for this compound?

While possible, it is not ideal without precautions. The acidic nature of standard silica gel can cause significant sample degradation and isomerization, leading to low yields and impure fractions.[6] If chromatography is necessary, the following modifications are strongly recommended:

  • Use Neutralized Silica: Prepare a slurry of silica gel in a non-polar solvent containing 1-2% triethylamine (or another volatile base), then evaporate the solvent. This deactivates the acidic sites.

  • Use Neutral Alumina: As an alternative stationary phase, neutral alumina is less acidic than silica and can be a better choice for acid-sensitive compounds.[8]

  • Work Quickly: Do not let the compound sit on the column for extended periods.

Q4: How should I choose the best purification method?

The optimal method depends on the scale of your experiment and the required final purity. The following workflow can guide your decision.

PurificationWorkflow Start Crude this compound Scale Assess Scale & Purity Needs Start->Scale LargeScale Large Scale (>5g) Moderate Purity Scale->LargeScale Large SmallScale Small Scale (<5g) High Purity Scale->SmallScale Small Distill Vacuum Distillation (Short Path Preferred) LargeScale->Distill Chrom Flash Chromatography (Neutralized Silica/Alumina) SmallScale->Chrom FinalProduct Pure Product Distill->FinalProduct HPLC Preparative HPLC (Reversed-Phase C18) Chrom->HPLC For Highest Purity Chrom->FinalProduct HPLC->FinalProduct

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem Potential Cause(s) Suggested Solution(s)
Low yield after column chromatography. 1. Degradation on Stationary Phase: The compound is isomerizing or decomposing on acidic silica gel.[6] 2. Irreversible Adsorption: Strong binding to active sites on the stationary phase.1. Deactivate the Stationary Phase: Use silica gel treated with ~1% triethylamine in the eluent or pre-treat the silica as a slurry. 2. Switch Stationary Phase: Use neutral alumina instead of silica gel.[8] 3. Optimize Eluent: Use a slightly more polar solvent system to reduce retention time.
Product decomposes or turns dark during distillation. 1. Temperature is too high: This leads to thermal degradation. 2. Presence of Acid/Base Contaminants: Catalyzes decomposition at high temperatures.1. Improve Vacuum: Use a high-performance vacuum pump to lower the boiling point. Aim for pressures below 5 mmHg. 2. Use Short-Path Distillation: This minimizes the residence time of the compound at high temperatures. 3. Pre-treatment: Wash the crude product with a dilute sodium bicarbonate solution, then water, and dry thoroughly before distilling.[6]
New spots appear on TLC analysis of column fractions. On-Column Reaction: Isomerization is occurring during the chromatographic separation.1. Buffer the Eluent: Add a small amount (0.5-1%) of a volatile base like triethylamine to your mobile phase. 2. Cool the Column: If practical, run the column in a cold room or with a cooling jacket to minimize thermal contributions to degradation.
An impurity co-elutes with the product. Similar Polarity: The impurity is likely a structural isomer with nearly identical polarity.[5]1. Change Solvent System: Switch from a standard hexane/ethyl acetate system to one with different selectivity, such as dichloromethane/methanol or toluene/acetone. 2. Use Preparative HPLC: For difficult separations, reversed-phase (C18) or phenyl-hexyl preparative HPLC can provide the necessary resolution.[5][9] These methods separate based on different principles (hydrophobicity) than normal-phase chromatography.
Purified oil turns yellow and/or viscous upon storage. Oxidation/Polymerization: The terminal alkene is reacting with atmospheric oxygen or undergoing radical polymerization.1. Inert Atmosphere: Store the purified product under an inert atmosphere (Nitrogen or Argon). 2. Refrigerate: Store at low temperatures (2-8°C) to slow down degradation processes.[3] 3. Add an Inhibitor: For long-term storage, consider adding a small amount (<100 ppm) of a radical inhibitor like BHT (Butylated hydroxytoluene).

Experimental Protocols

Protocol 1: Purification by Flash Chromatography on Neutralized Silica Gel
  • Preparation of Neutralized Silica:

    • In a fume hood, create a slurry of silica gel in a 98:2 mixture of hexane/triethylamine.

    • Carefully evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained. This is your neutralized stationary phase.

  • Column Packing:

    • Dry pack or wet pack the column with the neutralized silica gel using your starting eluent (e.g., 95:5 Hexane/Ethyl Acetate).

  • Sample Loading and Elution:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the starting eluent.

    • Load the sample onto the top of the column.

    • Begin elution with your non-polar solvent system, gradually increasing the polarity (gradient elution) while collecting fractions.

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: High-Purity Purification via Preparative HPLC
  • System: A preparative HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column is a common starting point.

  • Mobile Phase: A mixture of water and acetonitrile or methanol is typical. An isocratic or gradient elution may be necessary.

  • Sample Preparation: Dissolve the partially purified material in the mobile phase and filter through a 0.45 µm syringe filter.

  • Injection and Collection: Inject the sample and collect fractions corresponding to the main product peak.

  • Product Recovery: Combine the pure fractions. The organic solvent can be removed by rotary evaporation. If the product is not water-soluble, it may precipitate and can be collected by filtration or extraction into a suitable organic solvent.

References

Technical Support Center: Scaling Up the Synthesis of 2-Phenyl-4-penten-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Phenyl-4-penten-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful execution and scale-up of this important reaction. As Senior Application Scientists, we aim to explain not just the "how" but the critical "why" behind each experimental step, ensuring both success and safety in your laboratory.

Overview of the Synthesis

The synthesis of this compound, a tertiary alcohol, is most commonly achieved via a Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an allyl organomagnesium halide (an allyl Grignard reagent) to the electrophilic carbonyl carbon of acetophenone.[1] The resulting magnesium alkoxide intermediate is then protonated during an acidic workup to yield the final product.[1]

While robust, the Grignard reaction is notoriously sensitive to environmental conditions, and successful scaling requires a thorough understanding of the reaction mechanism, potential side reactions, and safety considerations.

Reaction Scheme

Caption: Overall synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale (e.g., 5-10 g) synthesis and provides a foundation for further scale-up.

Reagent and Equipment Data
Reagent/EquipmentFormulaMol. Wt. ( g/mol )AmountMolar Equiv.Notes
Magnesium TurningsMg24.312.0 g1.2Must be fresh and activated.
Allyl BromideC₃H₅Br120.989.98 g (6.9 mL)1.2Handle in a fume hood; lachrymator.
AcetophenoneC₈H₈O120.158.2 g (8.0 mL)1.0Ensure it is anhydrous.
Anhydrous Diethyl Ether(C₂H₅)₂O74.12~150 mL-Must be strictly anhydrous. THF can also be used.[2][3]
Sulfuric Acid (1 M)H₂SO₄98.08~50 mL-For workup. Saturated NH₄Cl is a milder alternative.[1]
3-Neck RBF--500 mL-Must be oven or flame-dried.[4]
Reflux Condenser----To prevent solvent loss.
Addition Funnel--125 mL-For slow, controlled addition of reagents.

Experimental Workflow Diagram

Workflow A Apparatus Setup (Flame/Oven-Dry All Glassware) B Activate Magnesium (Add Mg turnings to flask with a crystal of I₂ under N₂ atmosphere) A->B Inert atmosphere D Initiate Grignard Formation (Add ~10% of allyl bromide solution to Mg. Wait for initiation - color change/bubbling) B->D C Prepare Allyl Bromide Solution (Dilute allyl bromide with 50 mL anhydrous ether in addition funnel) C->D Controlled addition E Complete Grignard Formation (Slowly add remaining allyl bromide solution, maintaining gentle reflux) D->E Exothermic Maintain control G Nucleophilic Addition (Cool Grignard reagent to 0°C. Add acetophenone solution dropwise) E->G F Prepare Acetophenone Solution (Dilute acetophenone with 50 mL anhydrous ether in addition funnel) F->G Controlled addition H Reaction Quench (Pour mixture over ice, then slowly add 1 M H₂SO₄ or sat. NH₄Cl) G->H Exothermic Cooling required I Extraction (Transfer to separatory funnel, separate ether layer, extract aqueous layer with ether) H->I J Washing & Drying (Combine organic layers, wash with brine, dry over anhydrous MgSO₄) I->J K Purification (Filter, concentrate via rotary evaporation. Purify by vacuum distillation or column chromatography) J->K L Characterization (Obtain NMR, IR, and GC-MS to confirm purity and identity) K->L

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis and scale-up of this compound.

Q1: My Grignard reaction won't start. There's no bubbling or color change after adding the initial amount of allyl bromide. What should I do?

A1: Failure to initiate is the most common problem in Grignard synthesis.[4] The primary cause is a passivating layer of magnesium oxide (MgO) on the magnesium turnings, which prevents the reaction with the alkyl halide.[4] The presence of even trace amounts of water will also quench the reaction.[1][5]

  • Causality & Solution:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying overnight.[4][6] Solvents must be certified anhydrous.

    • Activate the Magnesium: The MgO layer must be disrupted.

      • Iodine Activation: Add a single small crystal of iodine to the flask with the magnesium.[4][6] The iodine etches the magnesium surface, exposing fresh, reactive metal. The reaction has initiated when the purple/brown color of the iodine disappears.

      • Mechanical Activation: Before adding solvent, gently crush the magnesium turnings with a dry glass rod against the bottom of the flask.[7] This physically breaks the oxide layer. Caution: Do not apply excessive force, as this can break the flask.

      • Chemical Activation: Add a few drops of 1,2-dibromoethane. It reacts readily with magnesium to form ethylene gas and MgBr₂, which helps to chemically clean the surface.

    • Apply Gentle Heat: Gentle warming with a heat gun or a warm water bath can help initiate the reaction.[6] However, be prepared with an ice bath to control the reaction once it starts, as it is highly exothermic.[2][6]

Q2: My final yield is very low, and my crude NMR shows a significant amount of unreacted acetophenone. What went wrong?

A2: A low yield with recovered starting material points to an insufficient amount of active Grignard reagent being available for the reaction.

  • Causality & Solution:

    • Premature Quenching: The Grignard reagent is a very strong base and will be destroyed by any acidic protons present.[1]

      • Source: Moisture in the glassware, solvent, or even the acetophenone itself.

      • Solution: Re-verify that all components are scrupulously dry. Consider distilling acetophenone from a drying agent like CaH₂ if its purity is suspect.

    • Incomplete Grignard Formation: The initial Grignard formation may not have gone to completion.

      • Source: Poor quality magnesium, insufficient activation, or adding the allyl bromide too quickly.

      • Solution: Use fresh, high-quality magnesium turnings. Ensure the reaction has fully initiated before adding the bulk of the allyl bromide. Maintain a slow, steady addition rate to sustain a gentle reflux.[4]

    • Enolization of Acetophenone: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate.[1] This renders both the Grignard and the ketone unreactive for the desired addition.

      • Source: This is more common with bulky Grignard reagents or sterically hindered ketones. While less of an issue here, it can be exacerbated by high temperatures.

      • Solution: Add the acetophenone solution slowly to the Grignard reagent (not the other way around) at a reduced temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.

Q3: I've isolated a significant byproduct that appears to be a hydrocarbon. What is it and how can I prevent it?

A3: The most likely hydrocarbon byproduct is 1,5-hexadiene, formed from a Wurtz-type coupling reaction.

  • Causality & Solution:

    • Wurtz Coupling: The newly formed allylmagnesium bromide can react with unreacted allyl bromide starting material.[4] This is a major side reaction, especially with reactive halides like allyl bromide.

    • Mechanism: CH₂=CHCH₂MgBr + CH₂=CHCH₂Br → CH₂=CHCH₂CH₂CH=CH₂ + MgBr₂

    • Prevention:

      • Slow Addition: The key is to keep the concentration of allyl bromide low at all times.[4] Add the allyl bromide solution dropwise to the magnesium suspension. This ensures it reacts with the magnesium surface before it can encounter a significant concentration of the already-formed Grignard reagent.

      • Temperature Control: While initial heating may be needed, the reaction is exothermic.[2] Maintain a gentle reflux using a cooling bath if necessary. Overheating can favor the coupling side reaction.[4]

      • High Dilution: Performing the reaction in a larger volume of solvent can also help reduce the local concentration of the allyl bromide.

Troubleshooting Decision Tree

Caption: Decision tree for common synthesis problems.

Frequently Asked Questions (FAQs)

Q1: Why is THF sometimes preferred over diethyl ether as a solvent?

A1: Both are excellent solvents for Grignard reactions. THF is often preferred for larger-scale reactions due to its higher boiling point (66 °C vs. 34.6 °C for ether) and higher flash point (-14 °C vs. -45 °C for ether), which makes it less of a fire hazard.[3] THF's ability to solvate the magnesium species can also sometimes facilitate the reaction with less reactive halides.[8]

Q2: What are the critical safety precautions for scaling up this reaction?

A2: Scaling up a Grignard reaction introduces significant safety risks, primarily fire.[2][3]

  • Exothermicity: The reaction is highly exothermic. Ensure the reactor has adequate cooling capacity and that the addition of reagents is slow and controlled to manage heat evolution.[2] A runaway reaction can boil the solvent out of the vessel, creating a highly flammable vapor cloud.[3]

  • Flammable Solvents: Both ether and THF are extremely flammable.[6] All work must be done in a certified chemical fume hood, away from any ignition sources.[2]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles or a face shield, and appropriate gloves.[2][3] Nitrile gloves are combustible; Nomex gloves offer better fire resistance.[2][3]

  • Quenching: The quenching process is also exothermic and releases flammable hydrogen gas if unreacted magnesium is present. The quench should be performed slowly, with cooling, and in a well-ventilated area.

Q3: Can I use allyl chloride instead of allyl bromide?

A3: Yes, allyl chloride can be used. However, alkyl chlorides are generally less reactive than alkyl bromides for Grignard formation. This may require more vigorous initiation methods or the use of more reactive "Rieke" magnesium. For laboratory-scale synthesis, allyl bromide is typically more reliable.

Q4: How do I properly dispose of the waste from this reaction?

A4: After the workup, the aqueous layer will contain magnesium salts. This should be neutralized and disposed of according to your institution's hazardous waste guidelines. Unused Grignard reagent must be quenched carefully by slowly adding it to a solvent like isopropanol, followed by water, before disposal. Never dispose of active Grignard reagent directly.

References

Technical Support Center: Managing Exothermic Reactions in the Synthesis of 2-Phenyl-4-penten-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Phenyl-4-penten-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Grignard reaction between allylmagnesium bromide and acetophenone. The highly exothermic nature of this synthesis presents unique challenges that, if not properly managed, can lead to reduced yield, impurity formation, and significant safety hazards. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure a safe, efficient, and reproducible synthesis. Our approach is grounded in the principles of chemical kinetics, heat transfer, and extensive laboratory experience to empower you with the knowledge to control this powerful reaction.

The Challenge: Taming the Grignard Reaction

The synthesis of this compound via the Grignard pathway is a classic and effective method for carbon-carbon bond formation. However, both the formation of the allylmagnesium bromide reagent and its subsequent addition to acetophenone are highly exothermic processes.[1] An uncontrolled release of heat can lead to a thermal runaway, where the reaction rate increases exponentially, overwhelming the cooling capacity of the system.[2] This can result in violent boiling of the solvent, pressure buildup, and potentially, a dangerous release of flammable vapors.[1] Furthermore, elevated temperatures can promote undesirable side reactions, such as Wurtz coupling during reagent formation, which reduces the yield of the desired Grignard reagent, and enolization of the acetophenone, which leads to the recovery of starting material.[3][4]

This guide will provide you with the necessary tools and knowledge to anticipate and mitigate these challenges, ensuring a successful and safe synthesis.

Troubleshooting Guide: Exothermic Events and Side Reactions

Effective troubleshooting is key to mastering this synthesis. The following table outlines common issues, their probable causes, and actionable solutions.

Issue Potential Cause(s) Recommended Solutions & Preventative Measures
Rapid, Uncontrolled Temperature Spike During Grignard Reagent Formation 1. Addition rate of allyl bromide is too fast. 2. Inadequate cooling of the reaction vessel. 3. Insufficient solvent volume to act as a heat sink.1. Add the allyl bromide solution dropwise at a rate that maintains a gentle reflux. 2. Ensure the reaction flask is adequately immersed in a cooling bath (ice-water or dry ice/acetone). 3. Use a sufficient volume of anhydrous ether or THF to dissipate the heat generated.
Low Yield of this compound 1. Incomplete formation of the Grignard reagent. 2. Wurtz coupling of allyl bromide during reagent formation. 3. Enolization of acetophenone by the Grignard reagent.[4] 4. Degradation of the Grignard reagent due to moisture.1. Confirm Grignard reagent formation via a test quench (e.g., with iodine) before adding acetophenone.[3] 2. Maintain a low temperature during Grignard formation to minimize Wurtz coupling. 3. Add the Grignard reagent slowly to a cooled solution of acetophenone to favor nucleophilic addition over enolization. 4. Ensure all glassware is flame-dried and solvents are anhydrous.[3]
Reaction Mixture Turns Dark Brown or Black 1. Presence of impurities in the magnesium turnings. 2. Formation of finely divided metal from side reactions.[3] 3. Overheating during the reaction.1. Use high-purity magnesium turnings. 2. This can be normal, but if accompanied by a significant drop in yield, consider optimizing temperature control. 3. Improve cooling efficiency and slow the addition rate of reagents.
Violent Boiling During Quenching 1. Quenching agent added too quickly. 2. Insufficient cooling of the reaction mixture before quenching.1. Add the quenching solution (e.g., saturated aqueous NH₄Cl) slowly and dropwise. 2. Cool the reaction mixture to 0°C in an ice bath before beginning the quench.[5]

Frequently Asked Questions (FAQs)

Q1: What are the early warning signs of a potential thermal runaway?

A1: The primary indicator is a rapid and accelerating increase in the internal reaction temperature that is not responsive to your cooling system. Other signs include a sudden, vigorous increase in the reflux rate, a noticeable change in the color or viscosity of the reaction mixture, and an increase in pressure if you are working in a closed system. It is crucial to have a plan in place for an emergency shutdown, which may include stopping the addition of reagents and preparing for a controlled quench.[1]

Q2: How can I improve the heat dissipation from my reaction vessel?

A2: Several factors can improve heat transfer. Ensure good agitation to promote uniform temperature distribution and heat transfer to the vessel walls. Use a reaction flask with a high surface-area-to-volume ratio. For larger-scale reactions, consider using a jacketed reactor with a circulating coolant for more precise temperature control.[6] The material of the reaction vessel also plays a role; glass has a lower heat transfer coefficient than stainless steel, which may be a consideration for pilot-scale synthesis.

Q3: Is THF or diethyl ether a better solvent for this reaction?

A3: Both are commonly used and effective. THF has a higher boiling point (66°C) compared to diethyl ether (34.6°C), which can be an advantage for maintaining a controlled reflux. However, THF is also more prone to peroxide formation and must be handled with care. From a safety perspective, THF's higher flash point (-14°C vs. -45°C for diethyl ether) makes it a slightly less hazardous option in terms of flammability.[1]

Q4: Can I prepare the allylmagnesium bromide in advance and store it?

A4: While it is possible to store Grignard reagents under a dry, inert atmosphere, their stability can vary. For the most consistent results, it is best to prepare the Grignard reagent and use it immediately in the subsequent reaction. This minimizes the risk of degradation due to trace amounts of moisture or air.

Q5: What is the safest and most effective method for quenching the reaction?

A5: The safest method is a slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture, which has been pre-cooled to 0°C in an ice bath.[5] This provides a mildly acidic quench that is less exothermic and violent than quenching with water or strong acids. It is essential to perform the quench in a fume hood and to have an appropriate fire extinguisher nearby.

Experimental Protocol: Synthesis of this compound

This protocol is designed for a laboratory scale and emphasizes safety and control over the exothermic reaction.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Allyl bromide

  • Acetophenone

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser with a drying tube

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Cooling bath (ice-water)

  • Thermometer

Step-by-Step Methodology:

Part 1: Preparation of Allylmagnesium Bromide

  • Setup: Assemble the flame-dried three-necked flask with the reflux condenser, dropping funnel, and a stopper. Place magnesium turnings (1.2 equivalents) and a single crystal of iodine in the flask.

  • Initiation: Add a small portion of a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction.

  • Grignard Formation: Once initiated, slowly add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. Use the ice-water bath to control the temperature as needed. The reaction is exothermic, so careful control of the addition rate is crucial.

  • Completion: After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting grey-brown solution is your Grignard reagent.

Part 2: Reaction with Acetophenone

  • Preparation: In a separate flask, prepare a solution of acetophenone (1.0 equivalent) in anhydrous diethyl ether.

  • Cooling: Cool the freshly prepared Grignard reagent to 0°C using an ice-water bath.

  • Addition: Slowly add the acetophenone solution dropwise to the stirred Grignard reagent. Monitor the internal temperature and maintain it below 10°C throughout the addition. A slow addition rate is critical to prevent a temperature spike.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

Part 3: Quenching and Workup

  • Cooling: Cool the reaction mixture back down to 0°C in an ice-water bath.

  • Quenching: Slowly and carefully add the saturated aqueous NH₄Cl solution dropwise to quench the reaction. This step is also exothermic and may cause bubbling.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by distillation or column chromatography.

Visualization of the Workflow and Key Control Points

The following diagram illustrates the critical stages of the synthesis and the points where thermal management is paramount.

Exothermic_Reaction_Management Workflow for this compound Synthesis cluster_0 Critical Exothermic Stages A Start: Materials Preparation (Anhydrous Conditions) B Grignard Reagent Formation (Mg + Allyl Bromide) A->B C Reaction with Ketone (Grignard + Acetophenone) B->C D Quenching (Addition of aq. NH4Cl) C->D E Workup & Purification D->E F Final Product: This compound E->F Control1 Control Addition Rate & External Cooling Control1->B Control2 Maintain Temp < 10°C Slow Addition Control2->C Control3 Cool to 0°C & Slow Quench Control3->D

Caption: Critical exothermic stages in the synthesis of this compound.

Logical Relationship of Troubleshooting

The following diagram illustrates the cause-and-effect relationships in troubleshooting common issues during the synthesis.

Troubleshooting_Logic Troubleshooting Logic for Exothermic Reactions A Issue: Uncontrolled Exotherm Causes: Fast Addition Inadequate Cooling Low Solvent Volume B Solution Action: Reduce Addition Rate Improve Cooling Increase Solvent A:port->B:head Mitigate E Outcome Safe & Controlled Reaction B:port->E:port C Issue: Low Yield Causes: Poor Grignard Formation Side Reactions (Wurtz, Enolization) D Solution Action: Confirm Reagent Formation Optimize Temperature Slow Ketone Addition C:port->D:head Mitigate F Outcome High Yield & Purity D:port->F:port

Caption: Cause-and-effect relationships in troubleshooting the synthesis.

References

Validation & Comparative

Introduction: Deciphering Molecular Structure Through Controlled Fragmentation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of 2-Phenyl-4-penten-2-ol: A Comparative Analysis

In the realm of analytical chemistry and drug development, the unambiguous determination of a molecule's structure is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information. This guide, prepared from the perspective of a Senior Application Scientist, delves into the electron ionization (EI) mass spectrometry fragmentation pattern of this compound, a tertiary allylic alcohol.

Our objective is not merely to present a spectrum but to dissect the intricate dance of bond cleavages and rearrangements that occur within the mass spectrometer. We will explore the causal factors driving the formation of specific fragment ions, grounded in the principles of carbocation stability and established fragmentation mechanisms. Furthermore, we will compare this unique fragmentation signature to that of a structural isomer to highlight the diagnostic power of MS in distinguishing closely related compounds. This guide is intended for researchers and scientists who seek to move beyond simple spectral matching and gain a deeper, mechanistic understanding of the data generated by their instruments.

The Molecular Ion: A Fleeting Glimpse of the Intact Molecule

Upon entering the 70 eV electron ionization source, this compound (molar mass 162.23 g/mol ) absorbs energy, leading to the ejection of an electron and the formation of a molecular ion (M•+).

C₁₁H₁₄O + e⁻ → [C₁₁H₁₄O]•+ + 2e⁻

The NIST Mass Spectrometry Data Center provides the electron ionization spectrum for this compound, which shows a molecular ion peak at a mass-to-charge ratio (m/z) of 162.[1][2] Consistent with the behavior of many alcohols, this peak is of low relative intensity (approximately 12% of the base peak). The energetic instability of the molecular ion, particularly due to the presence of the hydroxyl group, means that it readily undergoes fragmentation.[3][4]

Major Fragmentation Pathways: A Roadmap to the Molecular Architecture

The fragmentation of the this compound molecular ion is governed by the formation of the most stable possible fragment ions. The presence of a tertiary alcohol, a phenyl group, and an allyl group creates several competing, high-probability fragmentation channels.

Alpha (α)-Cleavage: The Signature of an Alcohol

One of the most characteristic fragmentation pathways for alcohols is the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group, known as α-cleavage.[3] For this compound, this can occur in two primary ways:

  • Loss of a Methyl Radical (•CH₃): Cleavage of the bond between the tertiary carbon and the methyl group results in the loss of a methyl radical (mass 15). This pathway is highly favorable as it produces a resonance-stabilized oxonium ion at m/z 147 . The significant abundance of this peak (approx. 51%) is a strong indicator of the tertiary alcohol-methyl group moiety.

  • Loss of an Allyl Radical (•C₃H₅): Cleavage of the bond between the tertiary carbon and the allyl group's methylene carbon leads to the loss of a resonance-stabilized allyl radical (mass 41). The resulting fragment is a highly stable, resonance-stabilized benzylic oxonium ion at m/z 121 . This fragment is observed with a high relative intensity of approximately 87%.

G M [C₁₁H₁₄O]•+ m/z 162 frag147 [M - CH₃]+ m/z 147 M->frag147 - •CH₃ (α-cleavage) frag121 [M - C₃H₅]+ m/z 121 M->frag121 - •C₃H₅ (α-cleavage)

References

A Comparative Guide to Synthetic Routes for 2-Phenyl-4-penten-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: 2-Phenyl-4-penten-2-ol is a valuable tertiary alcohol that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances. The strategic positioning of its hydroxyl group and the terminal double bond allows for diverse chemical modifications. This guide provides a detailed comparison of the primary synthetic methodologies to produce this compound, focusing on the underlying chemical principles, procedural details, and overall efficiency. This document is intended to assist researchers, chemists, and professionals in drug development in selecting the optimal synthetic route for their specific needs.

I. The Grignard Reaction: A Classic and Robust Method

The reaction of an allylmagnesium halide with acetophenone is a fundamental and widely used method for synthesizing this compound. This approach is favored for its reliability and the accessibility of the required starting materials.

Mechanism and Scientific Principles: This reaction proceeds via the nucleophilic addition of the allyl Grignard reagent to the electrophilic carbonyl carbon of acetophenone.[1][2] The resulting magnesium alkoxide intermediate is then protonated during an aqueous workup to yield the final tertiary alcohol.[1][2] The use of an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is critical for solvating and stabilizing the Grignard reagent.[3]

Detailed Experimental Protocol:

  • Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) are placed in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon). A solution of allyl bromide (1.1 equivalents) in anhydrous diethyl ether is added dropwise. The reaction may require gentle heating to initiate. Once initiated, the addition is controlled to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.

  • Reaction with Acetophenone: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of acetophenone (1.0 equivalent) in anhydrous diethyl ether is then added dropwise. The reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature, where it is stirred for an additional two hours.

  • Workup and Purification: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous phase is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield this compound.

Performance Data:

ParameterTypical Value
Yield 75-85%
Purity (Post-Purification) >98%
Reaction Time 4-6 hours
Key Reagents Magnesium, Allyl Bromide, Acetophenone
Solvent Diethyl Ether or THF

Graphical Workflow:

grignard_workflow cluster_0 Grignard Reagent Preparation cluster_1 Reaction cluster_2 Workup & Purification Allyl Bromide Allyl Bromide Mg Turnings in Et2O Mg Turnings in Et2O Allyl Bromide->Mg Turnings in Et2O Dropwise Addition Allylmagnesium Bromide Allylmagnesium Bromide Mg Turnings in Et2O->Allylmagnesium Bromide Reflux Reaction Mixture Reaction Mixture Allylmagnesium Bromide->Reaction Mixture Acetophenone Acetophenone Acetophenone->Reaction Mixture Dropwise at 0°C Magnesium Alkoxide Intermediate Magnesium Alkoxide Intermediate Reaction Mixture->Magnesium Alkoxide Intermediate Quenching (aq. NH4Cl) Quenching (aq. NH4Cl) Magnesium Alkoxide Intermediate->Quenching (aq. NH4Cl) Extraction Extraction Quenching (aq. NH4Cl)->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography This compound This compound Column Chromatography->this compound comparison cluster_grignard Grignard Reaction cluster_barbier Barbier Reaction g1 Two-step process: 1. Reagent formation 2. Reaction b1 One-pot, in situ reagent generation g1->b1 Procedural Simplification g2 Strict anhydrous conditions required b2 Tolerant to aqueous media g2->b2 Increased Solvent Scope enantioselective_pathway cluster_catalyst Chiral Catalyst cluster_reaction Asymmetric Allylation Catalyst Chiral Catalyst Transition_State Diastereomeric Transition States Catalyst->Transition_State Acetophenone Acetophenone Acetophenone->Transition_State Allyl_Reagent Allylating Reagent Allyl_Reagent->Transition_State R_Product (R)-Product Transition_State->R_Product Favored Pathway S_Product (S)-Product Transition_State->S_Product Disfavored Pathway

References

reactivity comparison of 2-Phenyl-4-penten-2-ol with analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 2-Phenyl-4-penten-2-ol and Its Analogues

This guide provides a detailed comparative analysis of the chemical reactivity of this compound, a tertiary allylic alcohol, and its structural analogues. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings of their reactions, supported by experimental insights and protocols. We will explore how subtle structural modifications influence reaction pathways and outcomes, providing a predictive framework for synthetic applications.

Tertiary allylic alcohols are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.[1] Their unique structural motif, featuring a hydroxyl group on a tertiary carbon adjacent to a carbon-carbon double bond, imparts a distinct and often complex reactivity profile. The focal point of this guide, this compound, embodies this class, possessing both a stabilizing phenyl group and a reactive allyl system.

To understand the nuances of its reactivity, we will compare it with three key analogues, each chosen to isolate the electronic and steric effects of its constituent parts:

  • 2-Methyl-4-penten-2-ol: An aliphatic analogue that replaces the phenyl group with a methyl group, allowing for an assessment of the phenyl ring's electronic and steric influence.

  • 1,1-Diphenyl-3-buten-1-ol: An analogue with two phenyl groups, amplifying the resonance stabilization effects on potential cationic intermediates.

  • 1-Phenyl-3-buten-1-ol: A secondary allylic alcohol analogue, which highlights the critical role of the tertiary carbinol center in dictating reaction mechanisms.

This comparative approach allows us to dissect the structure-reactivity relationships that govern the chemical behavior of these valuable synthetic building blocks.

Fundamental Reactivity: The Role of the Allylic Carbocation

The reactivity of tertiary allylic alcohols is dominated by their propensity to form highly stabilized carbocation intermediates under acidic conditions.[2] This process is central to a wide array of their transformations, including substitution, elimination, and cyclization reactions.

The mechanism is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent departure of water generates a tertiary allylic carbocation. This cation is significantly stabilized by two key factors:

  • Hyperconjugation: The positive charge is stabilized by the adjacent alkyl groups.

  • Resonance: The positive charge is delocalized across the allylic system, distributing the charge between the tertiary carbon and the terminal carbon of the original double bond.

This inherent stability of the carbocation intermediate dictates that reactions often proceed via an SN1 or E1 pathway.[2]

G start Tertiary Allylic Alcohol (e.g., this compound) protonation Protonation of -OH (with H+) start->protonation  Step 1 oxonium Formation of Alkyloxonium Ion protonation->oxonium h2o_loss Loss of H2O (Good Leaving Group) oxonium->h2o_loss  Step 2 carbocation Formation of Resonance-Stabilized Tertiary Allylic Carbocation h2o_loss->carbocation product1 Nucleophilic Attack (e.g., by Nu-) carbocation->product1 product2 Elimination (E1) (Loss of H+) carbocation->product2 final_product1 Substitution Product product1->final_product1 final_product2 Diene Product product2->final_product2

Caption: General mechanism for acid-catalyzed reactions of tertiary allylic alcohols.

Comparative Reactivity Analysis

The rate and outcome of reactions involving these alcohols are highly dependent on the stability of the carbocation intermediate. The electronic properties of the substituents at the tertiary carbon play a decisive role.

CompoundStructureCarbocation Intermediate StabilityExpected Reactivity in SN1/E1Justification
1,1-Diphenyl-3-buten-1-ol C(C1=CC=CC=C1)(C1=CC=CC=C1)(O)CC=CVery HighHighestTwo phenyl groups provide extensive resonance stabilization to the carbocation.
This compound CC(C1=CC=CC=C1)(O)CC=CHighHighOne phenyl group provides significant resonance stabilization.
2-Methyl-4-penten-2-ol CC(C)(O)CC=CMediumMediumLacks the phenyl group's resonance stabilization; relies on hyperconjugation.
1-Phenyl-3-buten-1-ol C(C1=CC=CC=C1)(O)C=CLowLowestForms a less stable secondary allylic carbocation.[2]
Acid-Catalyzed Reactions: Dehydration and Cyclization

In the presence of protic or Lewis acids, these alcohols readily undergo reactions driven by carbocation formation.

  • Reactivity Trend: The expected order of reactivity towards acid-catalyzed reactions is: 1,1-Diphenyl-3-buten-1-ol > this compound > 2-Methyl-4-penten-2-ol > 1-Phenyl-3-buten-1-ol . This order directly correlates with the stability of the carbocation formed upon dehydration.[2]

  • Intramolecular Cyclization (Prins-type reaction): The phenyl-substituted analogues, particularly this compound, can undergo electrophilic aromatic substitution, where the allylic carbocation acts as the electrophile, attacking the electron-rich phenyl ring. This intramolecular cyclization is a powerful method for constructing cyclic frameworks.[3][4] The formation of such cyclized products is more favorable for substrates that form highly stable carbocations capable of existing long enough to undergo the intramolecular reaction. For instance, ortho-alkynylaryl ketones, which are structurally related, have been shown to undergo selective acid-catalyzed cyclization to form naphthalenol derivatives.[5][6]

Oxidation Reactions: The Babler Oxidation

A key transformation for tertiary allylic alcohols is the Babler oxidation, which converts them into α,β-unsaturated ketones (enones).[7] This reaction typically employs pyridinium chlorochromate (PCC) and proceeds through a[8][8]-sigmatropic rearrangement of an intermediate chromate ester.

G start Tertiary Allylic Alcohol ester Chromate Ester Intermediate (1) start->ester  Nucleophilic Attack pcc PCC (Pyridinium Chlorochromate) rearrangement [3,3]-Sigmatropic Rearrangement ester->rearrangement isomer Isomeric Chromate Ester (2) rearrangement->isomer oxidation Oxidation isomer->oxidation enone α,β-Unsaturated Ketone (Enone) oxidation->enone

Caption: Simplified mechanism of the Babler oxidation.

  • Comparative Insights:

    • This compound vs. 2-Methyl-4-penten-2-ol: The nucleophilicity of the alcohol is a factor in the initial formation of the chromate ester. The electron-donating methyl group in 2-Methyl-4-penten-2-ol may lead to a faster initial step compared to the inductively withdrawing (though resonance-donating) phenyl group. However, the steric bulk of the phenyl group could also influence the rate.

    • Substrate Scope: The Babler oxidation is generally efficient for a wide range of tertiary allylic alcohols. The choice between analogues would likely be dictated by the desired final enone structure rather than significant differences in reactivity for this specific transformation.

Experimental Protocols

To provide a practical context, we outline a general procedure for a common reaction involving this class of compounds.

Protocol: Acid-Catalyzed Dehydration of this compound

This protocol describes the conversion of the tertiary allylic alcohol into a conjugated diene via an E1 elimination mechanism.

Objective: To synthesize 2-phenyl-1,3-pentadiene.

Materials:

  • This compound

  • Anhydrous p-Toluenesulfonic acid (p-TsOH) or Sulfuric Acid (H₂SO₄)

  • Toluene or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for reflux

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in toluene (approx. 0.2 M concentration).

  • Catalyst Addition: Add a catalytic amount of p-TsOH (0.05 equivalents) to the solution. Causality: A strong acid is required to protonate the hydroxyl group, initiating the E1 mechanism.[2]

  • Reaction: Heat the mixture to reflux (approx. 110°C for toluene) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours. Insight: The high temperature provides the necessary energy to overcome the activation barrier for water elimination and carbocation formation.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: Wash the organic layer with brine, then dry it over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel if necessary.

G setup 1. Dissolve Alcohol in Toluene catalyst 2. Add Catalytic p-TsOH setup->catalyst reflux 3. Heat to Reflux (Monitor by TLC) catalyst->reflux workup 4. Cool & Neutralize with NaHCO3 reflux->workup extraction 5. Wash & Dry Organic Layer workup->extraction purification 6. Concentrate & Purify (Chromatography) extraction->purification

Caption: Experimental workflow for acid-catalyzed dehydration.

Conclusion

The reactivity of this compound and its analogues is a compelling illustration of structure-function relationships in organic chemistry. The stability of the tertiary allylic carbocation intermediate is the paramount factor governing the course of many of its reactions.

  • Key Takeaway: The presence and number of phenyl groups dramatically enhance reactivity in acid-catalyzed transformations due to superior resonance stabilization of the cationic intermediate. 1,1-Diphenyl-3-buten-1-ol stands as the most reactive in this context, followed by this compound. The aliphatic analogue, 2-Methyl-4-penten-2-ol, is less reactive, while the secondary alcohol, 1-Phenyl-3-buten-1-ol, follows a different reactivity profile due to the formation of a less stable secondary carbocation.

This guide provides a foundational understanding for researchers to rationally select substrates and design synthetic routes that leverage the unique chemical properties of these versatile building blocks.

References

A Researcher's Guide to the Conformational Landscape of 2-Phenyl-4-penten-2-ol: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Static Structures in Drug Discovery

In the realm of medicinal chemistry and materials science, understanding a molecule's three-dimensional shape is paramount. A molecule is not a single, rigid entity but rather a dynamic ensemble of interconverting conformations. This conformational flexibility dictates its physical properties, reactivity, and, crucially, its biological activity. The ability of a molecule to adopt a specific low-energy shape—its bioactive conformation—is what governs its interaction with biological targets like enzymes and receptors. For drug development professionals, a thorough conformational analysis can be the key to unlocking structure-activity relationships (SAR) and designing more potent and selective therapeutics.

This guide focuses on 2-phenyl-4-penten-2-ol, a tertiary allylic alcohol. Its structure presents a fascinating conformational puzzle due to the presence of multiple rotatable bonds and several key functional groups: a bulky phenyl ring, a reactive allyl group, and a hydroxyl group capable of forming hydrogen bonds. A particularly important, non-covalent interaction to consider is the potential for an intramolecular O-H•••π hydrogen bond between the hydroxyl proton and the electron-rich π-systems of the phenyl or allyl groups.[1][2][3] Such an interaction can significantly stabilize specific conformations, effectively locking the molecule into a preferred shape.

Here, we provide an in-depth comparison of computational methodologies—namely Density Functional Theory (DFT) and Molecular Dynamics (MD)—for elucidating the conformational preferences of this compound. We will detail the causality behind our protocol choices and emphasize the necessity of validating computational predictions against experimental data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to ensure scientific rigor.

Part 1: The Computational Toolkit - Predicting Conformational Preferences

Computational chemistry offers powerful tools to explore a molecule's potential energy surface and identify its most stable conformations. The two primary methods discussed here, DFT and MD, offer complementary insights into the static and dynamic nature of this compound.

Density Functional Theory (DFT): High-Accuracy Snapshots of Stable Conformers

DFT has become a cornerstone of computational chemistry because it provides an excellent balance between accuracy and computational cost for determining the electronic structure and, by extension, the geometry and energy of molecules.[4][5] It is particularly well-suited for identifying and ranking the relative stability of different conformers in the gas phase or in solution.

We use DFT to obtain highly reliable geometric parameters and relative energies (Gibbs free energy) for the various possible conformers. This allows us to predict which shapes are most likely to be populated at a given temperature. The accuracy of DFT is essential for studying subtle effects like weak intramolecular hydrogen bonds that can define the conformational landscape.[6][7]

  • Initial Conformer Generation: A broad exploration of the conformational space is initiated using a computationally inexpensive molecular mechanics force field (e.g., MMFF94). By systematically rotating the key dihedral angles (Cα-Cβ, C-O, and C-Phenyl), we generate a large pool of several hundred potential starting structures. This step is crucial to avoid missing important low-energy conformers.[8]

  • Geometry Optimization: Each generated structure is then subjected to full geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-31+G(d,p).[9][10] The inclusion of diffuse functions (+) is important for accurately describing non-covalent interactions like hydrogen bonding.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformer) and not a transition state.

    • Thermodynamic Data: It provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary to calculate the Gibbs free energy (G), which is a more accurate predictor of conformer populations at a given temperature than the raw electronic energy (E).

  • Solvation Effects: Since most biological and chemical processes occur in solution, it is vital to account for the solvent. The Polarizable Continuum Model (PCM) is an efficient method to approximate the effect of a solvent by treating it as a continuous dielectric medium.[9] Optimizations and energy calculations are repeated using the PCM to model the system in a relevant solvent (e.g., chloroform or water).

Computational_Workflow cluster_DFT Density Functional Theory (DFT) Analysis cluster_MD Molecular Dynamics (MD) Simulation cluster_Validation Experimental Validation Start Initial Structure (this compound) MM Molecular Mechanics Conformer Search Start->MM Generate diverse starting points Opt DFT Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) MM->Opt Optimize each conformer Freq Frequency Calculation (Confirm Minima, Get ΔG) Opt->Freq Verify stability Solvent Incorporate Solvent (PCM) Freq->Solvent Refine energies for solution phase MD_Setup System Setup (Lowest energy conformer + explicit solvent) Solvent->MD_Setup Input for MD Compare Compare Calculated vs. Experimental Data Solvent->Compare Predicted Properties MD_Equil Equilibration (NVT, NPT) MD_Setup->MD_Equil MD_Prod Production Run (Nanoseconds) MD_Equil->MD_Prod MD_Analysis Trajectory Analysis (RMSD, Dihedrals) MD_Prod->MD_Analysis MD_Analysis->Compare Dynamic Behavior NMR NMR Spectroscopy (J-couplings, NOE) NMR->Compare IR IR Spectroscopy (O-H Stretch) IR->Compare

Caption: Overall workflow for a comprehensive conformational analysis.

Molecular Dynamics (MD): Simulating the Molecule in Motion

While DFT provides static, low-energy snapshots, MD simulations allow us to observe the dynamic evolution of the molecular conformation over time.[11][12] By solving Newton's equations of motion for the system, MD provides a trajectory that reveals how the molecule explores its conformational space, transitions between stable states, and interacts with its environment.

MD is indispensable for understanding the flexibility of this compound and the timescales of conformational changes. It is particularly powerful when used with explicit solvent models, as it captures the specific hydrogen bonding and van der Waals interactions between the solute and individual solvent molecules, which are averaged out in continuum models.[13][14]

  • System Preparation: The lowest-energy conformer obtained from DFT is placed in the center of a simulation box (e.g., a cubic box). The box is then filled with explicit solvent molecules (e.g., TIP3P water).

  • Force Field Parameterization: A molecular mechanics force field (e.g., GAFF - General Amber Force Field) is assigned to describe the bonded and non-bonded interactions within the system.

  • Energy Minimization: The energy of the initial system is minimized to remove any unfavorable steric clashes between the solute and solvent molecules.

  • Equilibration: The system is gradually heated to the target temperature (e.g., 298 K) and equilibrated at the target pressure (e.g., 1 atm) in a two-step process:

    • NVT Ensemble (Canonical): Constant Number of particles, Volume, and Temperature.

    • NPT Ensemble (Isothermal-Isobaric): Constant Number of particles, Pressure, and Temperature.

  • Production Simulation: Once equilibrated, a long production run (typically tens to hundreds of nanoseconds) is performed, during which the trajectory data (atomic positions and velocities) is saved at regular intervals.

  • Trajectory Analysis: The resulting trajectory is analyzed to extract information such as Root Mean Square Deviation (RMSD) to assess overall stability, dihedral angle distributions to map populated conformations, and radial distribution functions to study solvation structure.

Comparison of Computational Alternatives
FeatureDensity Functional Theory (DFT)Molecular Dynamics (MD)
Primary Output Static, optimized structures and their relative energies (ΔE, ΔG).Dynamic trajectory of atomic positions over time.
Strengths High accuracy for geometries and energies; excellent for identifying stable states and transition states.[5]Simulates dynamic behavior and conformational transitions; explicitly models solvent interactions; provides thermodynamic sampling.[4][11]
Weaknesses Computationally expensive for large systems; does not inherently provide dynamic information.Accuracy is limited by the chosen force field; requires long simulation times to adequately sample the conformational space.
Best For... Accurately ranking the stability of a few key conformers; calculating properties for comparison with spectroscopy (NMR, IR).Understanding molecular flexibility; studying solvent effects; observing large-scale conformational changes.

Part 2: The Experimental Benchmark - Grounding Predictions in Reality

Computational models are powerful, but they are approximations of reality. To ensure the trustworthiness of our in-silico results, we must validate them against experimental data. For conformational analysis of organic molecules, NMR and IR spectroscopy are the gold standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the structure of molecules in solution.[15] For conformational analysis, two key parameters are invaluable:

  • 3J Coupling Constants (Vicinal Coupling): The magnitude of the coupling constant between two protons on adjacent carbons (an H-C-C-H fragment) is described by the Karplus equation, which relates 3J to the dihedral angle between the protons. By comparing experimentally measured coupling constants to those predicted for different DFT-optimized conformers, we can determine the dominant conformation in solution.

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that is observed between protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the protons, making it an extremely sensitive "ruler" for determining interatomic distances and validating the predicted 3D structure.

Infrared (IR) Spectroscopy

IR spectroscopy provides direct evidence of specific functional groups and, critically for this molecule, hydrogen bonding. The stretching frequency of the O-H bond is highly sensitive to its environment.[16]

  • Free O-H: A non-hydrogen-bonded hydroxyl group typically shows a sharp absorption band around 3600-3650 cm⁻¹.

  • Intramolecularly H-Bonded O-H: If the hydroxyl proton is engaged in an intramolecular hydrogen bond (e.g., an O-H•••π interaction with the phenyl ring), the O-H bond is weakened and lengthened. This results in a characteristic red-shift to a lower frequency (typically 3450-3600 cm⁻¹) and often a broader absorption band.

By comparing the calculated O-H vibrational frequency from our DFT analysis with the experimental IR spectrum, we can obtain strong evidence for or against the presence of a stability-imparting intramolecular hydrogen bond.[17]

Part 3: Synthesizing the Data - The Conformational Landscape of this compound

The conformational flexibility of this compound is primarily governed by rotation around the C2-C3 single bond and the C2-Phenyl single bond. The key determinant of stability is the potential formation of an intramolecular O-H•••π hydrogen bond.

Conformational_Equilibrium cluster_molecule Key Rotatable Bonds cluster_conformers Potential Conformations C2 C2 Ph Phenyl Group C2->Ph τ1 Allyl Allyl Group (C3-C4-C5) C2->Allyl τ2 OH OH Group C2->OH OH->Ph Potential Intramolecular H-Bond (Stabilizing) Conf1 Conformer A (O-H•••π Interaction) Conf2 Conformer B (No H-Bond) Conf1->Conf2 Rotational Barrier note Equilibrium favors the most stable conformer cluster_conformers cluster_conformers

Caption: Key rotatable bonds and potential conformational equilibrium.

Our combined computational approach predicts several low-energy conformers. The most stable conformers are those that can adopt a geometry allowing for a favorable O-H•••π interaction between the hydroxyl proton and the phenyl ring. This interaction, though weak, can provide several kcal/mol of stabilization, making it a dominant factor.

Hypothetical Comparative Data

The following table summarizes the kind of quantitative data generated from a DFT analysis (B3LYP/6-31+G(d,p) with PCM for chloroform) for two representative conformers.

ParameterConformer A (O-H•••π H-bond)Conformer B (Extended)
Relative Gibbs Free Energy (ΔG) 0.00 kcal/mol+2.5 kcal/mol
Population at 298 K ~98%~2%
Key Dihedral (C3-C2-Ph-C1') ~75°~180°
H-Bond Distance (O-H•••π centroid) 2.4 Å> 4.0 Å
Calculated O-H Freq. (cm⁻¹) 3580 cm⁻¹ (Red-shifted)3645 cm⁻¹ (Free O-H)

This data clearly indicates that Conformer A is the overwhelmingly dominant species in solution. This prediction can then be rigorously tested. An experimental IR spectrum showing an O-H stretch near 3580 cm⁻¹ and NMR-derived NOEs between the OH proton and the ortho-protons of the phenyl ring would provide compelling validation of this computational model.

Conclusion

A comprehensive computational analysis of this compound requires a multi-pronged approach. High-level DFT calculations are essential for accurately identifying and ranking the energies of stable conformers, particularly for resolving the subtle energetic contributions of weak intramolecular forces like O-H•••π hydrogen bonds. Molecular dynamics simulations complement this static picture by revealing the dynamic behavior of the molecule in a realistic, explicitly solvated environment.

However, computational results must not be interpreted in a vacuum. The ultimate arbiter of a model's validity is experimental data. By synthesizing computational predictions with experimental evidence from NMR and IR spectroscopy, we can construct a self-validating and highly trustworthy model of the molecule's conformational landscape. This rigorous, integrated approach provides the deep, actionable insights required by researchers, scientists, and drug development professionals to understand and manipulate molecular behavior.

References

The Unseen Architecture: A Comparative Guide to the Structural Validation of 2-Phenyl-4-penten-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is not merely a structural curiosity; it is the very blueprint of its biological activity. The adage "structure dictates function" is a foundational principle, and for a molecule like 2-Phenyl-4-penten-2-ol, a chiral tertiary alcohol with potential applications in organic synthesis and as a building block for more complex bioactive compounds, unambiguous structural validation is paramount. This guide provides an in-depth comparison of the analytical techniques available for this purpose, with a primary focus on the gold standard—single-crystal X-ray crystallography—and its relationship with other powerful spectroscopic and computational methods. While a published crystal structure for this compound is not currently available in the public domain, this guide will navigate the methodologies one would employ to definitively determine its structure, providing a framework for researchers facing similar challenges.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (XRD) stands as the unequivocal method for determining the three-dimensional structure of a molecule.[1] It provides a detailed and precise map of atomic positions, bond lengths, bond angles, and stereochemistry, offering an unparalleled level of certainty.[2] The process, in essence, involves irradiating a high-quality single crystal with X-rays and analyzing the resulting diffraction pattern.[3]

The Crystallographic Workflow: A Deliberate Path to Atomic Resolution

The journey from a powdered sample to a fully refined crystal structure is a multi-step process, where each stage is critical for success.

X-ray Crystallography Workflow Figure 1: The Single-Crystal X-ray Crystallography Workflow cluster_0 Sample Preparation & Crystallization cluster_1 Data Collection cluster_2 Structure Solution & Refinement Solubility Solubility Assessment Crystallization Crystallization Solubility->Crystallization Select appropriate solvent(s) Mounting Crystal Mounting Crystallization->Mounting Harvest suitable single crystal Diffraction X-ray Diffraction Mounting->Diffraction Precise orientation Data_Processing Data Processing Diffraction->Data_Processing Collect diffraction data Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Deposition Refinement->Validation Structural Elucidation Logic Figure 2: Logic Flow for Structural Elucidation Unknown Unknown Structure (this compound) MS Mass Spectrometry Unknown->MS Molecular Formula & Fragmentation NMR NMR Spectroscopy (1D & 2D) Unknown->NMR Connectivity & Stereochemistry Proposed_Structure Proposed Structure MS->Proposed_Structure NMR->Proposed_Structure Comp_Chem Computational Chemistry Validated_Structure Validated Structure Comp_Chem->Validated_Structure Compare with Experimental Data XRD X-ray Crystallography (Gold Standard) XRD->Validated_Structure Proposed_Structure->Comp_Chem Energy Minimization & Spectra Prediction Proposed_Structure->XRD Definitive Confirmation (if possible)

References

A Comparative Guide to Catalytic Synthesis of 2-Phenyl-4-penten-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and selective synthesis of tertiary alcohols is a cornerstone of molecular construction. Among these, 2-Phenyl-4-penten-2-ol stands as a valuable building block and intermediate. This guide provides an in-depth comparative analysis of prevalent catalytic methodologies for its synthesis, moving beyond a mere recitation of protocols to offer insights into the causality of experimental choices and the inherent trustworthiness of each approach.

Introduction: The Synthetic Challenge of this compound

The synthesis of this compound, a tertiary homoallylic alcohol, from acetophenone and an allyl source presents a classic yet nuanced challenge in organic synthesis. The primary goal is to form a carbon-carbon bond between the electrophilic carbonyl carbon of acetophenone and the nucleophilic terminal carbon of an allyl group. The choice of catalyst is paramount, influencing not only the reaction's efficiency (yield) but also its practicality, cost-effectiveness, and environmental impact. This guide will dissect and compare the performance of traditional organometallic routes—the Grignard and Barbier reactions—alongside more modern transition-metal and Lewis acid-catalyzed approaches.

The Workhorses: Grignard vs. Barbier Reactions

The addition of an organometallic reagent to a ketone is a fundamental transformation for the synthesis of tertiary alcohols. The Grignard and Barbier reactions are two of the most established methods, both capable of achieving the desired allylation of acetophenone. However, they differ significantly in their procedural philosophy.

The Grignard Reaction: A Two-Step, Time-Tested Protocol

The Grignard reaction, for which Victor Grignard was awarded the Nobel Prize in Chemistry in 1912, involves the pre-formation of an organomagnesium halide (the Grignard reagent) from an alkyl or aryl halide and magnesium metal.[1][2] This reagent is then added to the carbonyl compound in a separate step.

Mechanism: The reaction proceeds via a nucleophilic addition of the highly polarized organomagnesium reagent to the carbonyl carbon of acetophenone. The resulting magnesium alkoxide is subsequently protonated during an aqueous workup to yield the tertiary alcohol.[1][2]

Causality of Experimental Choices: The strict requirement for anhydrous conditions stems from the high basicity and nucleophilicity of the Grignard reagent, which would be readily quenched by protic solvents like water.[3] Diethyl ether or tetrahydrofuran (THF) are common solvents as they are aprotic and effectively solvate the Grignard reagent.

Trustworthiness and Limitations: The Grignard reaction is a robust and well-understood method, often providing good to excellent yields. However, the pre-formation of the reagent adds a step to the synthesis and requires careful handling of moisture-sensitive reagents. The high reactivity of the Grignard reagent can also lead to side reactions if other electrophilic functional groups are present in the substrate.

The Barbier Reaction: In Situ Generation for Operational Simplicity

The Barbier reaction, the predecessor to the Grignard reaction, generates the organometallic species in the presence of the carbonyl substrate.[4][5] This "one-pot" approach offers greater operational simplicity. A variety of metals can be employed, including magnesium, zinc, and indium, each imparting unique characteristics to the reaction.[4][5]

Mechanism: The mechanism is believed to involve a single electron transfer (SET) from the metal surface to the allyl halide, generating a radical anion which then forms the organometallic nucleophile.[4] This species then attacks the carbonyl carbon of acetophenone.

Causality of Experimental Choices: The choice of metal is critical. Zinc and indium are less reactive than magnesium, making the Barbier reaction with these metals more tolerant to functional groups and, in some cases, even allowing the use of aqueous media.[5][6] This increased tolerance is a significant advantage over the Grignard reaction.

Trustworthiness and Versatility: The Barbier reaction is a versatile alternative to the Grignard synthesis, particularly when the organometallic intermediate is unstable.[4] The ability to perform the reaction under milder and sometimes aqueous conditions makes it an attractive option in the context of green chemistry.[5]

Comparative Performance Data

The following table summarizes representative experimental data for the synthesis of this compound via different catalytic methods. It is important to note that direct comparison is challenging due to variations in reported reaction conditions.

Catalytic SystemAllyl SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Grignard
MgAllyl bromideDiethyl etherReflux2Not specified[7]
Barbier
Zn (mechanochemical)Allyl chlorideNoneRoom Temp685[8]
InAllyl bromideDMFRoom Temp4-6Good to Excellent[9]
Boron-Catalyzed
[H-B-9-BBN]₂Cyclohexylallenen-hexane69Not specified>95[4]

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

This protocol is a representative procedure for the synthesis via the Grignard reaction.

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether

  • Acetophenone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. The reaction is typically initiated with a small crystal of iodine if it does not start spontaneously.

  • Once the reaction is initiated, add the remaining allyl bromide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of acetophenone in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain this compound.

Protocol 2: Zinc-Mediated Barbier-Type Allylation of Acetophenone (Mechanochemical)

This protocol describes a solvent-free, mechanochemical approach.[8]

Materials:

  • Zinc dust

  • Allyl chloride

  • Acetophenone

  • Ethyl acetate

  • 1 M HCl

Procedure:

  • In a stainless steel milling jar, add zinc dust, acetophenone, and allyl chloride.

  • Add a stainless steel ball and mill the mixture at a specified frequency (e.g., 30 Hz) for 6 hours.

  • After milling, transfer the resulting paste to a flask using ethyl acetate.

  • Quench the reaction with 1 M HCl and stir for 20 minutes.

  • Separate the organic layer, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel flash chromatography to yield this compound.

Advanced Catalytic Systems: Beyond Traditional Methods

While Grignard and Barbier reactions are effective, modern catalysis offers alternatives with potential for higher selectivity and milder reaction conditions.

Boron-Catalyzed Allylation

Recent studies have shown that boron compounds can catalyze the allylation of ketones with allenes, providing homoallylic alcohols in excellent yields and diastereoselectivity.[4] This method avoids the use of pre-formed organometallic reagents and proceeds under relatively mild conditions.

Transition Metal-Catalyzed Allylation

Palladium, copper, and iridium complexes have been employed to catalyze the allylation of ketone enolates.[10][11][12] These methods often offer high levels of control over regioselectivity and enantioselectivity, which is crucial for the synthesis of chiral molecules. However, the cost and sensitivity of the catalysts can be a drawback.

Mechanistic Insights and Visualizations

Understanding the reaction mechanisms is key to optimizing conditions and troubleshooting.

Grignard Reaction Mechanism

Grignard_Mechanism acetophenone Acetophenone intermediate Magnesium Alkoxide Intermediate acetophenone->intermediate Nucleophilic Attack grignard Allyl-MgBr grignard->intermediate product This compound intermediate->product Protonation (H₃O⁺ workup) Barbier_Workflow start Combine in one pot: Acetophenone, Allyl Bromide, Indium Metal in_situ In situ formation of Allylindium reagent start->in_situ reaction Nucleophilic addition to Acetophenone in_situ->reaction workup Aqueous Workup reaction->workup product This compound workup->product

References

A Comparative Guide to the Enantioselective Synthesis and Analysis of 2-Phenyl-4-penten-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise synthesis of chiral molecules is a cornerstone of innovation. Chiral tertiary alcohols, and specifically homoallylic alcohols like 2-phenyl-4-penten-2-ol, are valuable building blocks in the synthesis of complex natural products and pharmaceuticals. Their stereochemistry can profoundly influence biological activity, making enantioselective synthesis a critical capability.

This guide provides an in-depth comparison of modern synthetic strategies for obtaining enantiomerically enriched this compound. We will delve into the mechanistic rationale behind catalyst selection and reaction conditions, offering a "best-practice" protocol for its synthesis via the asymmetric allylation of acetophenone. Furthermore, we will detail a robust analytical workflow for the crucial step of determining enantiomeric purity.

I. Strategic Approaches to the Enantioselective Synthesis of this compound

The primary disconnection for the synthesis of this compound points to the formation of the C2-C3 bond through the addition of an allyl nucleophile to acetophenone. The challenge lies in controlling the facial selectivity of this addition to the prochiral ketone. Several catalytic asymmetric methods have emerged as powerful solutions.

A. Asymmetric Allylation of Ketones

The direct addition of an allyl organometallic reagent to a ketone in the presence of a chiral catalyst is a highly convergent approach.

  • Allylboration: The use of chiral allylboranes or allylboronates offers a pathway to homoallylic alcohols. While early examples of asymmetric allylboration of acetophenone with reagents like B-allyldiisopinocampheylborane showed modest enantioselectivity (around 5% ee), modern advancements in catalyst design have significantly improved the efficacy of boron-based allylations for other substrates.[1] The key to high enantioselectivity is a well-organized, sterically defined transition state, often a six-membered ring, where the chiral ligand on the boron atom dictates the facial attack on the ketone.[2][3]

  • Catalytic Allylation with Grignard Reagents: Allylmagnesium bromide is a readily available and highly reactive nucleophile.[4][5][6] Uncatalyzed, its reaction with acetophenone yields a racemic mixture of this compound. The introduction of a substoichiometric amount of a chiral ligand that can coordinate to the magnesium center can create a chiral environment around the reactive species, thereby inducing enantioselectivity. The design of these ligands is crucial; they must effectively complex with the metal and create a sterically hindered pocket that allows the allyl group to add to only one face of the ketone. Non-C2 symmetric ligands, such as those with distinct electronic and steric properties on different coordinating atoms, have shown great promise in achieving high levels of regio- and enantiocontrol in related transformations.[7][8]

B. Alternative Strategies: A Comparative Overview

While direct allylation of acetophenone is the most straightforward route, other modern synthetic methods for preparing chiral homoallylic alcohols are worth considering, especially when functional group tolerance is a concern.

Synthetic StrategyCatalyst System (Representative)Typical ee RangeKey Advantages & Considerations
Asymmetric Aldehyde Allylation Chiral Phosphoric Acid / Allylboronate90-99% ee[3]Highly enantioselective for aldehydes. Not directly applicable to ketones.
In(III)-PYBOX Catalyzed Allylation In(OTf)3 / Chiral PYBOX / Allyltributylstannane60-93% ee[9]Catalytic in the Lewis acid. Milder than Grignard reagents.
Catalytic Asymmetric 1,2-Diboration of Dienes Ni Catalyst / Chiral LigandHigh (projected)Access to versatile allylboronate intermediates from simple dienes.[10]

This comparative overview highlights that while several high-enantioselectivity methods exist for homoallylic alcohols from aldehydes, the direct, highly enantioselective allylation of ketones like acetophenone remains a nuanced challenge, heavily dependent on catalyst and ligand design.

II. Experimental Protocol: Asymmetric Allylation of Acetophenone

The following is a "best-practice" protocol for the enantioselective synthesis of this compound, based on the principles of modern asymmetric catalysis with Grignard reagents. This protocol is designed to be a robust starting point for optimization.

A. Synthesis Workflow

reagents Acetophenone Allylmagnesium bromide Chiral Ligand reaction Asymmetric Allylation reagents->reaction THF, -78 °C workup Aqueous Quench & Extraction reaction->workup 1. Quench 2. Extract purification Column Chromatography workup->purification product Enantioenriched This compound purification->product

Caption: Workflow for the enantioselective synthesis of this compound.

B. Detailed Step-by-Step Protocol

Materials:

  • Anhydrous tetrahydrofuran (THF)

  • Acetophenone (freshly distilled)

  • Allylmagnesium bromide (1.0 M solution in diethyl ether)

  • Chiral ligand (e.g., a non-C2 symmetric phosphine-oxazoline (PHOX) type ligand)[7][8]

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Catalyst Preparation: In a flame-dried, argon-purged flask, dissolve the chiral ligand (0.05 mmol, 5 mol%) in anhydrous THF (5 mL). Cool the solution to 0 °C.

  • Reaction Setup: In a separate flame-dried, argon-purged flask, add anhydrous THF (10 mL) and cool to -78 °C in a dry ice/acetone bath.

  • Substrate Addition: To the flask at -78 °C, add freshly distilled acetophenone (1.0 mmol, 1 equivalent).

  • Grignard Reagent Addition: Slowly add the allylmagnesium bromide solution (1.2 mL, 1.2 mmol, 1.2 equivalents) to the pre-formed catalyst solution at 0 °C. Stir for 30 minutes to allow for complex formation.

  • Catalytic Reaction: Transfer the chiral Grignard reagent solution via cannula to the stirred solution of acetophenone at -78 °C. Stir the reaction mixture at this temperature for 4-6 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., 95:5 hexane:ethyl acetate) to afford pure this compound.

C. Mechanistic Rationale

The success of this enantioselective transformation hinges on the formation of a chiral magnesium complex.

cluster_0 Catalytic Cycle Mg Allyl-Mg-Br Cat [Allyl-Mg-L*]+ Br- Mg->Cat + L* L Chiral Ligand (L*) TS Diastereomeric Transition State Cat->TS + Ketone Ketone Acetophenone Ketone->TS Product_Mg Product-Mg Complex TS->Product_Mg Allyl Transfer Product_Mg->Cat Regeneration (unlikely, stoichiometric L*) Product Chiral Alcohol Product_Mg->Product Workup (H+) start Purified Product prep Prepare Dilute Solution (e.g., 1 mg/mL in Hexane) start->prep gc Chiral GC-FID Analysis prep->gc racemic_std Racemic Standard (for peak identification) racemic_std->gc data Chromatogram Acquisition gc->data analysis Peak Integration & ee Calculation data->analysis

References

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Tertiary Allylic Alcohol

2-Phenyl-4-penten-2-ol is a tertiary allylic alcohol with a chemical structure that suggests a potential for interesting biological activities. Its core components—a phenyl ring, a pentenyl chain with a terminal double bond, and a hydroxyl group—are all pharmacophores found in a variety of bioactive natural and synthetic compounds. While specific biological data for this compound is not extensively documented in publicly available literature, a comparative analysis with structurally related compounds provides a strong rationale for its investigation as a potential antimicrobial, anti-inflammatory, or even anticancer agent.

This guide will provide a comparative analysis of the known biological activities of compounds structurally related to this compound, such as the phenylpropene eugenol and the monoterpenoid phenols carvacrol and thymol. By examining their structure-activity relationships, we can form a hypothesis regarding the potential bioactivity of this compound and outline a comprehensive experimental plan to elucidate its pharmacological profile.

Structural Comparison and Predicted Bioactivity

The chemical architecture of this compound positions it as an intriguing candidate for biological screening. The presence of a hydroxyl group is crucial, as it can participate in hydrogen bonding with biological targets. The allyl group is another key feature, as it is known to contribute to the bioactivity of many natural compounds.

To predict the potential biological activities of this compound, we will compare it to three well-characterized, structurally related compounds: eugenol, carvacrol, and thymol.

Compound Structures:

  • This compound: Features a tertiary alcohol on a pentenyl chain attached to a phenyl ring.

  • Eugenol: A key component of clove oil, it possesses a hydroxyl group and a methoxy group on a phenyl ring, with an allyl side chain.[1][2][3]

  • Carvacrol: A monoterpenoid phenol found in oregano, it has a hydroxyl group and an isopropyl group on a methyl-substituted phenyl ring.[4][5][6][7]

  • Thymol: An isomer of carvacrol, also found in thyme, with a similar phenolic structure.[8][9][10][11][12]

Comparative Biological Activities of Related Compounds

Antimicrobial Activity

Eugenol, carvacrol, and thymol are renowned for their potent antimicrobial properties against a broad spectrum of bacteria and fungi.[2][3][11][13][14][15] Their mechanism of action often involves the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular components.[2] The hydroxyl group is considered essential for their antimicrobial effects.

CompoundTarget OrganismsReported Activity (MIC values)Reference
Eugenol Staphylococcus aureus, Escherichia coli, Candida albicansMICs ranging from 0.125 to 8 µg/mL against various bacteria.[3][2][3]
Carvacrol Listeria monocytogenes, Salmonella typhimurium, Aspergillus flavusMIC of 250 µg/mL against L. monocytogenes.[6][4][5][6]
Thymol Staphylococcus aureus, Escherichia coli, Candida albicansMIC of 0.31 mg/ml against S. aureus.[11][8][11][12]

Given the structural similarities, it is plausible that This compound may also exhibit antimicrobial properties. The presence of the hydroxyl and allyl groups suggests a potential for membrane disruption in microbial cells.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Both thymol and carvacrol have demonstrated significant anti-inflammatory effects by modulating key signaling pathways, such as NF-κB, and reducing the production of pro-inflammatory cytokines.[9][12] Eugenol also possesses anti-inflammatory properties.[1]

The anti-inflammatory potential of these molecules is often linked to their antioxidant capabilities, as they can scavenge free radicals and reduce oxidative stress. The phenolic hydroxyl group is a key contributor to this activity. While this compound is not a phenol, its hydroxyl group could still contribute to some anti-inflammatory and antioxidant effects.

Anticancer Activity

Emerging research has highlighted the anticancer potential of eugenol, carvacrol, and thymol.[1][12] These compounds have been shown to induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines.[12] For instance, thymol has been reported to induce cell cycle arrest and apoptosis in lung cancer cells.[12] A study on a tertiary allylic alcohol in an acetophenonic series suggested its potential as a precursor for compounds with anti-cancer activity.[16]

The 2-phenylpentane scaffold, a core structure within this compound, is found in various synthetic compounds with a range of pharmacological effects, including anticancer activity.[17] This suggests that This compound is a worthy candidate for cytotoxic screening against cancer cell lines.

Proposed Experimental Workflows for Evaluating this compound

To systematically evaluate the biological activity of this compound, a multi-tiered screening approach is recommended.

Workflow for Antimicrobial Activity Screening

Antimicrobial_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Mechanism of Action start This compound (Test Compound) assay1 Disk Diffusion Assay (Qualitative) start->assay1 assay2 Broth Microdilution Assay (Determine MIC) assay1->assay2 If Active assay3 Determine MBC assay2->assay3 assay4 Membrane Permeability Assay assay3->assay4 Further Investigation assay5 Biofilm Inhibition Assay assay4->assay5

Caption: A stepwise workflow for assessing the antimicrobial properties of this compound.

Experimental Protocols:

1. Disk Diffusion Assay (Kirby-Bauer Test)

  • Objective: To qualitatively assess the antimicrobial activity of this compound against a panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Method:

    • Prepare a standardized inoculum of the test microorganism.

    • Spread the inoculum evenly onto the surface of an agar plate (Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi).

    • Impregnate sterile paper discs with a known concentration of this compound.

    • Place the discs on the agar surface.

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zone of inhibition around the discs.

2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Method:

    • Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Include positive (microorganism only) and negative (medium only) controls.

    • Incubate the plate under suitable conditions.

    • Determine the MIC by visual inspection for the lowest concentration showing no turbidity.

Workflow for Cytotoxicity Screening

Cytotoxicity_Screening_Workflow cluster_0 Phase 1: In Vitro Cytotoxicity cluster_1 Phase 2: Apoptosis vs. Necrosis cluster_2 Phase 3: Mechanistic Studies start This compound assay1 MTT Assay on Cancer Cell Lines (e.g., HeLa, MCF-7) start->assay1 assay2 Annexin V/PI Staining (Flow Cytometry) assay1->assay2 If Cytotoxic (IC50 determination) assay3 Cell Cycle Analysis assay2->assay3 If Apoptotic assay4 Western Blot for Apoptotic Markers (e.g., Caspases) assay3->assay4

Caption: A workflow for evaluating the anticancer potential of this compound.

Experimental Protocols:

1. MTT Assay for Cell Viability

  • Objective: To assess the cytotoxic effect of this compound on cancer cell lines and determine its IC50 value.

  • Method:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Conclusion and Future Directions

While direct experimental data on the biological activity of this compound is currently lacking, a comparative analysis with structurally similar and well-studied compounds like eugenol, carvacrol, and thymol provides a strong foundation for hypothesizing its potential as a bioactive agent. The presence of key functional groups—the hydroxyl and allyl moieties—suggests that this compound is a promising candidate for antimicrobial and anticancer screening.

The proposed experimental workflows provide a clear and logical path for the systematic evaluation of this compound. Future research should focus on synthesizing this compound and its derivatives and subjecting them to the outlined biological assays. Elucidating the structure-activity relationships of this class of compounds could lead to the discovery of novel therapeutic agents.

References

A Comparative Guide to the Synthesis of 2-Phenyl-4-penten-2-ol: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Phenyl-4-penten-2-ol, a tertiary alcohol, serves as a valuable building block in the synthesis of more complex molecules. This guide provides an in-depth technical comparison of the two primary methods for its synthesis: the Grignard reaction and the Barbier reaction. This analysis, grounded in experimental data, will explore the cost, yield, safety, and environmental impact of each pathway to assist in selecting the most appropriate method for your laboratory's needs.

At a Glance: Grignard vs. Barbier Synthesis

ParameterGrignard ReactionBarbier Reaction
Overall Yield Potentially high, but sensitive to conditionsGenerally moderate to high, with mechanochemical methods showing promise
Cost per Gram Generally lower due to less expensive metalCan be higher depending on the metal and conditions used
Reaction Setup Two-step (Grignard reagent formation, then reaction)One-pot reaction
Sensitivity Highly sensitive to moisture and airLess sensitive to moisture, can sometimes be performed in aqueous media
Safety Concerns Flammable solvents, pyrophoric reagents, exothermic reactionFlammable solvents, potential for exothermicity
Environmental Impact Use of volatile organic solventsPotentially greener, especially with mechanochemical or aqueous methods

Core Synthesis Pathways

The synthesis of this compound is most commonly achieved through the nucleophilic addition of an allyl group to acetophenone. Both the Grignard and Barbier reactions facilitate this transformation, but through distinct methodologies.

The Grignard Reaction: A Classic Approach

The Grignard reaction is a well-established and widely used method for forming carbon-carbon bonds. The synthesis of this compound via this route involves two main stages:

  • Formation of the Grignard Reagent: Allylmagnesium bromide is prepared by reacting allyl bromide with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

  • Reaction with Acetophenone: The freshly prepared Grignard reagent is then reacted with acetophenone. A subsequent acidic workup yields the desired tertiary alcohol.

Grignard Reaction allyl_bromide Allyl Bromide grignard_reagent Allylmagnesium Bromide allyl_bromide->grignard_reagent Anhydrous Ether mg Magnesium Turnings mg->grignard_reagent intermediate Magnesium Alkoxide Intermediate grignard_reagent->intermediate acetophenone Acetophenone acetophenone->intermediate product This compound intermediate->product Acidic Workup

Grignard Reaction Workflow
The Barbier Reaction: A One-Pot Alternative

The Barbier reaction offers a more direct, one-pot approach to the synthesis of this compound. In this method, the organometallic reagent is generated in situ in the presence of the carbonyl substrate. This is the crucial difference from the Grignard reaction, where the organometallic reagent is prepared separately.[1][2]

For the synthesis of this compound, this typically involves reacting allyl bromide and acetophenone together in the presence of a metal, such as zinc or magnesium.[3][4]

Barbier Reaction allyl_bromide Allyl Bromide reaction_mixture Reaction Mixture allyl_bromide->reaction_mixture acetophenone Acetophenone acetophenone->reaction_mixture metal Metal (e.g., Zn, Mg) metal->reaction_mixture product This compound reaction_mixture->product In situ formation and reaction

Barbier Reaction Workflow

Cost-Benefit Analysis: A Deeper Dive

A thorough evaluation of these two methods requires a detailed look at their associated costs, yields, and safety and environmental profiles.

Cost Analysis

To provide a practical cost comparison, we have estimated the cost per gram of this compound for each method based on typical laboratory-scale syntheses and current market prices for reagents.

Assumptions:

  • Reagent and solvent costs are based on current online catalogue prices from various chemical suppliers and may vary.[5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27]

  • Costs for laboratory equipment, energy, and labor are not included in this analysis.

Reagent/SolventGrignard Reaction (per 10g product)Barbier Reaction (per 10g product)
Acetophenone~$2.72~$2.90
Allyl Bromide~$10.74~$11.45
Magnesium Turnings~$0.67-
Zinc Dust-~$0.60
Anhydrous Diethyl Ether~$12.84-
Tetrahydrofuran (THF)-~$9.80
Estimated Total Cost ~$26.97 ~$24.75
Estimated Cost per Gram ~$2.70 ~$2.48

Analysis:

Based on this estimation, the Barbier reaction appears to be slightly more cost-effective on a per-gram basis for the final product. This is primarily due to the potential for using a less expensive metal (zinc) and a slightly lower solvent cost in this hypothetical scenario. However, it is crucial to note that the actual cost will be highly dependent on the achieved yield. A higher yield in the Grignard synthesis could easily make it the more economical option.

Yield and Reaction Conditions
  • Grignard Reaction: Achieving a high yield with a Grignard reaction is highly dependent on maintaining strictly anhydrous conditions, as the Grignard reagent is extremely reactive with water.[28] The reaction is also exothermic and requires careful temperature control. While yields can be high, they can also be variable if conditions are not optimal.

  • Barbier Reaction: The Barbier reaction is generally less sensitive to moisture, and some variations can even be carried out in aqueous media, contributing to its "green chemistry" appeal.[2][29] Recent developments in mechanochemistry have shown that a zinc-mediated Barbier-type allylation can proceed in high yield (e.g., 75% for a similar ketone) under solvent-free or liquid-assisted grinding (LAG) conditions.[30][31] This approach also offers benefits such as faster reaction times and operational simplicity.[31]

Safety and Environmental Considerations

Grignard Reaction:

  • Hazards: Grignard reagents are highly flammable and can be pyrophoric (ignite spontaneously in air).[28] The use of highly volatile and flammable solvents like diethyl ether poses a significant fire risk. The reaction itself is exothermic and can lead to a runaway reaction if not properly controlled.[28]

  • Environmental Impact: The primary environmental concern is the use of large volumes of volatile organic solvents (VOCs). Proper disposal of quenching solutions and magnesium salts is also necessary.[32][33][34]

Barbier Reaction:

  • Hazards: While generally considered safer than the Grignard reaction, the Barbier reaction still involves flammable solvents and the potential for exothermicity. The choice of metal also influences the safety profile.

  • Environmental Impact: The Barbier reaction is often considered a "greener" alternative to the Grignard reaction.[29] This is particularly true for mechanochemical and aqueous variations, which significantly reduce or eliminate the use of organic solvents.[29][30][31] A continuous flow Barbier process has been shown to reduce process mass intensity and magnesium usage by over 30% compared to a traditional batch Grignard process.[2][29]

Experimental Protocols

The following are generalized protocols for the synthesis of this compound via the Grignard and Barbier reactions. Note: These are illustrative protocols and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Protocol 1: Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether

  • Acetophenone

  • Saturated aqueous ammonium chloride solution

  • Hydrochloric acid (if needed)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings. Add a small amount of anhydrous diethyl ether to cover the magnesium. Add a small portion of a solution of allyl bromide in anhydrous diethyl ether to initiate the reaction. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes.

  • Reaction with Acetophenone: Cool the Grignard reagent solution in an ice bath. Add a solution of acetophenone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. If a solid precipitate remains, add dilute hydrochloric acid dropwise until it dissolves.

  • Purification: Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Barbier-Type Synthesis of this compound (Mechanochemical)

This protocol is adapted from a general procedure for the mechanochemical Barbier-type allylation of ketones.[30]

Materials:

  • Acetophenone

  • Zinc dust

  • Allyl bromide

  • Dimethyl sulfoxide (DMSO) (as a liquid-assisted grinding agent)

  • Stainless steel milling jar and balls

Procedure:

  • Reaction Setup: To a stainless steel milling jar, add acetophenone, zinc dust, allyl bromide, and a catalytic amount of DMSO.

  • Milling: Add a stainless steel ball to the jar and mill the mixture at a specified frequency (e.g., 30 Hz) for a designated time (e.g., 2 hours).

  • Workup: After milling, transfer the resulting paste to a flask using ethyl acetate. Quench the reaction with water and stir for approximately 30 minutes.

  • Purification: Separate the organic layer, dry it over magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel flash chromatography.

Conclusion and Recommendations

Both the Grignard and Barbier reactions are viable methods for the synthesis of this compound.

  • The Grignard reaction is a powerful and well-understood method that can provide high yields. However, its stringent requirement for anhydrous conditions and the inherent safety risks associated with Grignard reagents necessitate careful planning and execution. It may be the preferred method when high purity is the primary goal and the laboratory is well-equipped to handle moisture-sensitive and pyrophoric reagents.

  • The Barbier reaction , particularly with modern advancements like mechanochemistry, presents a compelling alternative. Its operational simplicity, reduced sensitivity to moisture, and improved environmental profile make it an attractive option, especially for laboratories looking to adopt greener and safer synthetic practices. The slightly lower estimated cost per gram in our analysis further strengthens its case.

Ultimately, the choice between these two methods will depend on the specific priorities of the researcher and the resources available. For laboratories prioritizing safety, environmental considerations, and operational simplicity, the Barbier reaction, especially a mechanochemical approach, is highly recommended. For those focused on maximizing yield with a classic, well-documented procedure, and with the appropriate safety infrastructure in place, the Grignard reaction remains a strong contender.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Phenyl-4-penten-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of all chemical reagents. 2-Phenyl-4-penten-2-ol, a tertiary alcohol used in various synthetic applications, requires meticulous handling and disposal due to its specific chemical properties. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles to ensure the protection of laboratory personnel and the environment.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent hazards of this compound is fundamental to appreciating the necessity of a stringent disposal protocol. Its properties dictate that it cannot be treated as common waste. The primary risks are summarized below.

Hazard ClassificationGHS Hazard CodeImplication for Disposal
Combustible LiquidH227The compound can ignite when exposed to heat or ignition sources. Therefore, it must never be poured down a drain, as vapors can accumulate in plumbing and create a fire or explosion hazard.
Causes skin irritationH315Direct contact can cause skin irritation, necessitating the use of appropriate personal protective equipment (PPE) during handling. All contaminated materials, including gloves and wipes, must be disposed of as hazardous waste.[1]
Causes serious eye damageH318The risk of severe eye injury requires stringent use of safety goggles or face shields. Any equipment splashed with the chemical must be decontaminated before reuse or disposed of properly.[1]
May cause respiratory irritationH335Vapors can irritate the respiratory system. All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

Pre-Disposal Procedures: Waste Collection and Segregation

Proper disposal begins at the point of waste generation. A systematic approach to collection and segregation is critical to prevent dangerous chemical reactions and ensure compliance.

Protocol for Waste Collection
  • Select an Appropriate Waste Container: Utilize a clean, dry, and chemically compatible container designated for flammable/combustible organic waste. The container must have a secure, tight-fitting lid to prevent the escape of vapors.[3][4]

  • Affix a Hazardous Waste Label: As soon as the container is designated for waste, label it clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings (e.g., "Combustible," "Irritant").

  • Transfer Waste: Carefully pour the waste this compound into the container inside a chemical fume hood. Avoid splashing. If funnels are used, they must be removed and the container sealed immediately after use.

  • Manage Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, absorbent pads, and gloves, are also considered hazardous waste. Collect these solid items in a separate, clearly labeled, sealed plastic bag or container designated for solid hazardous waste.

  • Maintain a Closed System: Except when adding waste, the container must remain tightly sealed at all times.[4][5] This minimizes vapor release and prevents accidental spills.

Chemical Segregation: A Critical Safety Step

This compound waste must be segregated from incompatible chemicals to prevent violent reactions. Store the waste container away from:

  • Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, permanganates)

  • Strong Acids and Bases [3][6]

The Disposal Workflow: A Step-by-Step Protocol

The following workflow outlines the procedural journey of this compound waste from the laboratory bench to its final, compliant disposal. The process is designed to be a self-validating system, ensuring safety and accountability at every stage.

DisposalWorkflow start Waste this compound Generated ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe container_prep Select & Label Waste Container ppe->container_prep transfer Transfer Waste in Fume Hood container_prep->transfer seal Securely Seal Container transfer->seal segregate Segregate from Incompatibles seal->segregate storage Store in Designated Hazardous Waste Area segregate->storage log Log Waste for Pickup (Follow Institutional Protocol) storage->log end Disposal via Licensed EH&S Vendor log->end

Caption: Disposal workflow for this compound.

Operational Plan for Disposal
  • Initiate Disposal: Once an experiment is complete or the chemical is deemed waste, begin the disposal process immediately. Do not let waste accumulate in the work area.

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical splash goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[2][7]

  • Collection and Containment: Follow the "Protocol for Waste Collection" outlined in Section 2.

  • Temporary Storage: Place the sealed and labeled waste container in a designated satellite accumulation area or the main hazardous waste storage area for your laboratory. This area should be well-ventilated, secure, and have secondary containment to manage potential leaks.[3]

  • Documentation and Pickup: Log the waste container for disposal according to your institution's Environmental Health & Safety (EH&S) procedures. This typically involves completing a hazardous waste pickup request form.

  • Professional Disposal: The final step is the collection of the waste by trained EH&S personnel or a licensed hazardous waste contractor.[3][8][9] They will transport it to a certified treatment, storage, and disposal facility (TSDF) for final disposition in accordance with all local, state, and federal regulations.[1]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response line.

  • Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[2][5]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Manage Small Spills: If the spill is small and you are trained to handle it, don appropriate PPE. Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Scoop the absorbent material into a designated container for hazardous solid waste. Clean the spill area with soap and water. All cleanup materials must be disposed of as hazardous waste.[1]

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound responsibly, upholding the highest standards of safety, scientific integrity, and environmental stewardship.

References

A Researcher's Guide to Personal Protective Equipment for 2-Phenyl-4-penten-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an essential guide for the safe handling of 2-Phenyl-4-penten-2-ol, a compound that, while valuable in research and development, presents significant hazards requiring meticulous safety protocols. As Senior Application Scientists, our goal is to empower you with not just procedural steps, but a deep, causal understanding of why these measures are critical. This guide is structured to build a proactive safety culture, moving beyond mere compliance to a state of informed vigilance.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the intrinsic hazards of this compound is the foundation of effective PPE selection. Its risk profile is multifaceted, demanding a multi-layered defense strategy. The primary hazards are summarized below.

Hazard ClassificationGHS CategoryImplication for Safe Handling & PPE Selection
Serious Eye Damage Category 1This is the most critical hazard. A single, small splash could cause irreversible damage. Standard safety glasses are insufficient; chemical splash goggles are the minimum requirement. A face shield is mandatory when handling larger quantities or when there is a significant splash risk.
Skin Irritation Category 2Causes skin irritation upon contact. This necessitates the use of appropriate chemical-resistant gloves and a fully-buttoned lab coat to prevent dermal exposure. Contaminated clothing must be removed immediately.[1]
Respiratory Irritation Category 3May cause respiratory irritation if vapors or aerosols are inhaled. All handling should occur in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[2][3]
Aquatic Toxicity Category 1 (Acute & Chronic)The compound is very toxic to aquatic life with long-lasting effects. This dictates stringent spill control and waste disposal procedures. All contaminated materials, including PPE, must be disposed of as hazardous waste to prevent environmental release.[4]
Combustibility Combustible LiquidWhile not highly flammable, it is a combustible liquid (H227) and can form explosive mixtures with air upon intense heating. Storage and handling must be kept away from heat, sparks, and open flames.[5]

Core PPE Requirements: A Multi-Layered Defense

Based on the hazard assessment, a baseline of PPE is required for any manipulation of this compound. The level of protection can be escalated based on the scale and specific nature of the procedure.

Eye and Face Protection: The First Line of Defense

Due to its classification as a Category 1 eye hazard, protecting your vision is paramount.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory for all tasks.[3][6] They must form a seal around the eyes to protect from splashes from any direction.

  • Enhanced Protection: When handling quantities greater than 50 mL, during transfers, or in any situation with an elevated splash risk, a full-face shield must be worn over the chemical splash goggles.[6][7] The face shield provides a secondary barrier, protecting the entire face from direct contact.

Skin and Body Protection: An Impermeable Barrier
  • Hand Protection: Standard nitrile gloves are generally suitable for incidental contact with alcohols.[2] However, it is critical to recognize that "resistant" does not mean "impervious." Ethanol can break through standard nitrile gloves in under an hour.[8]

    • Protocol: Always double-check the glove manufacturer's chemical resistance chart for compatibility with unsaturated organic alcohols. For prolonged tasks or when handling larger volumes, consider heavier-duty gloves like butyl rubber or fluoroelastomer (Viton™).[9] Always inspect gloves for tears or pinholes before use and remove them immediately upon suspected contact, washing hands thoroughly.[2]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required.[2] For large-scale operations where significant splashing is possible, a chemically resistant apron should be worn over the lab coat.[10] Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[6]

Respiratory Protection: Managing Inhalation Risk

Under standard laboratory conditions, respiratory protection is an engineering control, not a piece of personal equipment.

  • Primary Control: All procedures involving this compound must be performed within a properly functioning and certified laboratory chemical fume hood.[2][3] This is the primary method for preventing respiratory irritation by containing vapors at the source.

  • When Respirators are Necessary: In the event of a large spill outside of a fume hood or a ventilation system failure, respiratory protection is required. A NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges would be necessary for emergency response personnel.[11]

Operational and Disposal Plans

Proper procedure extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical's use in the lab, from preparation to disposal.

Pre-Operational Safety Protocol

Before handling the chemical, perform the following checks:

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, fire extinguisher, and spill kit.[3]

  • Verify Fume Hood Function: Check the fume hood's certification sticker and ensure the airflow monitor indicates it is functioning correctly.

  • Inspect PPE: Thoroughly inspect all PPE for damage, degradation, or contamination before donning.

  • Prepare Waste Containers: Ensure a designated, properly labeled hazardous waste container is ready and accessible in the workspace.[2] The label should clearly state "Hazardous Waste" and list the chemical contents.

Step-by-Step PPE Donning and Doffing

The sequence is critical to prevent cross-contamination. Donning (Putting On):

  • Lab Coat

  • Chemical Splash Goggles

  • Face Shield (if required)

  • Gloves (pull cuffs over the sleeves of the lab coat)

Doffing (Taking Off):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. Dispose of them immediately in the hazardous waste container.

  • Face Shield & Goggles: Remove from the back of the head.

  • Lab Coat: Remove by rolling it inside-out, ensuring the contaminated exterior is contained.

  • Wash Hands: Wash hands thoroughly with soap and water.

Spill Management

In the event of a spill:

  • Alert: Alert personnel in the immediate area.

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the area.

  • Control: Remove all ignition sources.[4]

  • Clean-up (for small, contained spills): Donning enhanced PPE (double gloves, apron, face shield), absorb the spill with an inert material like vermiculite or sand.[2][4] Do not use combustible absorbents.

  • Collect & Dispose: Carefully scoop the absorbed material into the designated hazardous waste container.[12] Clean the spill area with soap and water, collecting the cleaning materials for hazardous waste disposal.[4]

Disposal Plan
  • Chemical Waste: All this compound and solutions containing it must be collected as hazardous waste.[2] It is very toxic to aquatic life and must never be poured down the drain.[4] Do not mix it with incompatible waste streams like strong oxidizing agents.[4][12]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must be placed in a sealed, labeled hazardous waste container for disposal.[13]

Visualizing the PPE Decision Process

The following workflow illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Initiate Task with This compound task_assessment Assess Task Scale & Potential for Exposure start->task_assessment sub_task1 Small Scale Use (<50 mL, in fume hood) task_assessment->sub_task1 Low Risk sub_task2 Large Scale Use (>50 mL or transfer) task_assessment->sub_task2 Moderate Risk sub_task3 Emergency Event (Spill or Ventilation Failure) task_assessment->sub_task3 High Risk ppe_level1 Core PPE • Chemical Splash Goggles • Nitrile Gloves • Flame-Resistant Lab Coat sub_task1->ppe_level1 ppe_level2 Enhanced PPE • Core PPE + • Full Face Shield • Chemical-Resistant Apron sub_task2->ppe_level2 ppe_level3 Emergency PPE • Enhanced PPE + • NIOSH-Approved Respirator  (Organic Vapor Cartridge) sub_task3->ppe_level3

PPE selection is dictated by the task's risk level.

By integrating this comprehensive approach—understanding the hazards, selecting the correct multi-layered defense, and adhering to strict operational and disposal protocols—you can confidently and safely handle this compound, ensuring the protection of yourself, your colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-4-penten-2-ol
Reactant of Route 2
Reactant of Route 2
2-Phenyl-4-penten-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.